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Foundational

1,8-Dimethyl-2-naphthoic Acid: Structural Topologies, Peri-Strain Mechanics, and Synthetic Methodologies

Abstract In the realm of advanced organic synthesis and medicinal chemistry, the strategic introduction of steric strain is a powerful tool for dictating molecular conformation. 1,8-Dimethyl-2-naphthoic acid represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the realm of advanced organic synthesis and medicinal chemistry, the strategic introduction of steric strain is a powerful tool for dictating molecular conformation. 1,8-Dimethyl-2-naphthoic acid represents a unique class of peri-substituted naphthalenes where severe steric crowding forces the aromatic core out of planarity. This whitepaper provides an in-depth technical analysis of the structural mechanics, self-validating synthetic protocols, and analytical characterization of 1,8-dimethyl-2-naphthoic acid, designed for researchers leveraging atropisomerism in drug development.

Chemical Identity & Quantitative Profiling

Understanding the baseline physicochemical properties of 1,8-dimethyl-2-naphthoic acid is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data below summarizes its core identity 1.

PropertyValue
IUPAC Name 1,8-Dimethylnaphthalene-2-carboxylic acid
CAS Registry Number 72976-62-6
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
C1-C8 Interatomic Distance (Theoretical) ~2.5 Å (Unrelaxed planar state)
Structural Classification Peri-substituted polycyclic aromatic

Structural Topologies: The Mechanics of Peri-Strain

The defining characteristic of 1,8-dimethyl-2-naphthoic acid is its severe internal steric conflict. In a standard, unperturbed naphthalene ring, the distance between the C1 and C8 (peri) positions is approximately 2.5 Å 2. However, the van der Waals radius of a single methyl group is roughly 2.0 Å. Placing two methyl groups at the 1 and 8 positions requires at least 4.0 Å of spatial clearance, resulting in a massive steric clash that forces the naphthalene core to buckle and lose its aromatic planarity 3.

The addition of the carboxylic acid group at the C2 position introduces a secondary thermodynamic stressor known as the buttressing effect . The bulky C2-carboxyl group sterically repels the adjacent C1-methyl group, pushing it further toward the C8-methyl group. This exacerbates the peri-strain, forcing the molecule into a highly twisted, energy-minimized conformation. This restricted rotation frequently results in stable atropisomers (axial chirality), a feature highly sought after in modern target-specific drug design.

PeriStrain A 1,8-Dimethyl-2-naphthoic acid (Theoretical Planar State) B 1,8-Peri-Strain (Me-Me Clash) A->B van der Waals overlap > 4.0 Å C Buttressing Effect (2-COOH pushes 1-Me) A->C Steric crowding at C2 D Out-of-Plane Distortion (Naphthalene Ring Bending) B->D Forces structural relaxation C->D Exacerbates peri-clash E Atropisomerism (Stable Chiral Conformations) D->E Restricted bond rotation

Fig 1: Mechanistic flow of peri-strain induction and structural relaxation pathways.

Synthetic Methodologies: A Self-Validating Workflow

Synthesizing highly sterically hindered compounds requires rigorous control over reaction kinetics. The following protocol outlines the synthesis of 1,8-dimethyl-2-naphthoic acid from 1,8-dimethylnaphthalene via directed halogenation and subsequent carboxylation.

Step 1: Regioselective Bromination
  • Procedure: 1,8-Dimethylnaphthalene is reacted with Br₂ in the presence of an FeBr₃ catalyst at 0°C in dichloromethane.

  • Causality: The low temperature is critical to minimize polybromination. Because the C2 position is sterically hindered by the C1-methyl group, direct bromination yields a mixture of 2-bromo and 4-bromo isomers. Preparative HPLC is required to isolate the pure 2-bromo-1,8-dimethylnaphthalene intermediate.

Step 2: Halogen-Metal Exchange (Lithiation)
  • Procedure: The purified 2-bromo-1,8-dimethylnaphthalene is dissolved in anhydrous THF and cooled to -78°C. 1.1 equivalents of n-Butyllithium (n-BuLi) are added dropwise.

  • Causality: The ultra-low temperature (-78°C) kinetically traps the highly reactive organolithium intermediate, preventing it from abstracting protons from the solvent or undergoing unwanted Wurtz-Fittig homocoupling side reactions.

  • Self-Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot of the reaction mixture and quench it with Deuterium Oxide (D₂O). Analyze the organic layer via GC-MS. A mass shift of +1 Da confirms complete halogen-metal exchange. If unreacted bromide is detected, the reaction must be optimized before wasting the CO₂ quench.

Step 3: Carboxylation and Acidic Workup
  • Procedure: Excess dry CO₂ gas is bubbled directly into the -78°C organolithium solution. The reaction is allowed to slowly warm to room temperature, then quenched with 1M HCl.

  • Causality: CO₂ acts as a potent electrophile, rapidly reacting with the lithiated species to form a lithium carboxylate salt. The acidic workup protonates the salt, precipitating the crude 1,8-dimethyl-2-naphthoic acid, which is then purified via recrystallization from ethanol.

SynthesisWorkflow S1 1,8-Dimethylnaphthalene S2 Regioselective Bromination (Br2, FeBr3, 0°C) S1->S2 Electrophilic Substitution S3 2-Bromo-1,8-dimethylnaphthalene S2->S3 Isomer Purification S4 Lithiation (n-BuLi, -78°C) In-Process GC-MS Check S3->S4 Halogen-Metal Exchange S5 Carboxylation (Dry CO2 gas) S4->S5 Nucleophilic Addition S6 1,8-Dimethyl-2-naphthoic acid (Crystallization) S5->S6 Acidic Quench & Workup

Fig 2: Step-by-step synthetic workflow and self-validation checkpoints for targeted carboxylation.

Analytical Characterization & Validation Metrics

To ensure the structural integrity of the synthesized product, rigorous spectroscopic validation is required. The out-of-plane distortion breaks the molecule's symmetry, resulting in distinct quantitative shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.

NucleusPositionExpected Chemical Shift (ppm)Multiplicity / Diagnostic Notes
¹H C1-CH₃2.8 - 3.1Singlet (Highly deshielded due to spatial proximity to the C2-COOH oxygen lone pairs)
¹H C8-CH₃2.5 - 2.8Singlet (Standard benzylic shift)
¹H C2-COOH> 11.0Broad singlet (Disappears upon D₂O exchange)
¹H Aromatic Core7.2 - 8.0Complex multiplets (Non-equivalent protons due to ring twist)
¹³C C2-COOH170.0 - 175.0Quaternary carbonyl carbon
¹³C C1, C8135.0 - 140.0Quaternary aromatic carbons (Shifted downfield by steric strain)

Applications in Drug Development

The deliberate engineering of steric strain using building blocks like 1,8-dimethyl-2-naphthoic acid is revolutionizing targeted therapeutics. Because the buttressing effect forces the molecule into a rigid, twisted conformation, it exhibits atropisomerism . Drug development professionals utilize these stable chiral conformers to design highly selective kinase inhibitors and receptor antagonists. The rigid 3D architecture allows the molecule to lock into specific chiral binding pockets of target proteins with exceptionally high affinity, while simultaneously preventing off-target binding due to its bulky, non-planar geometry.

References

  • Title: Peri-naphthalenes Source: Grokipedia URL
  • Title: Preparation of 1,8-disubstituted naphthalenes 7–10 Source: ResearchGate URL
  • Title: 1-Benzylimino-1,2,3,4-tetrahydro-naphthalin-sulfonsaeure-(3) (CAS 72976-62-6 Reference)

Sources

Exploratory

The Mechanism of Action of 1,8-Dimethyl-2-naphthoic Acid in Organic Synthesis: Peri-Strain, Non-Electronic Activation, and Steric Shielding

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In advanced organic synthesis, the utility of a building block is often defined b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis, the utility of a building block is often defined by its geometric constraints rather than its electronic properties alone. 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6) is a highly specialized scaffold that exemplifies this principle[1]. Its "mechanism of action" as a synthetic intermediate relies on two distinct but synergistic structural phenomena: severe peri-strain induced by the 1,8-dimethyl substitution, and extreme steric shielding of the 2-carboxylic acid by the adjacent 1-methyl group. This whitepaper dissects the physical organic chemistry of this molecule, detailing how its distorted aromatic core and hindered functional handle are leveraged for non-electronic ring activation, the benchmarking of coupling reagents, and the synthesis of atropisomeric ligands.

Structural Physics: The Thermodynamics of Peri-Strain

The fundamental reactivity of 1,8-dimethyl-2-naphthoic acid is governed by the spatial violation of van der Waals radii at the 1- and 8-positions (the peri-positions) of the naphthalene core. In an ideal, unsubstituted naphthalene ring, the distance between the C1 and C8 protons is approximately 2.44 Å. However, the van der Waals radius of a methyl group is ~2.0 Å, requiring a minimum of 4.0 Å for strain-free coplanarity.

When methyl groups occupy both the 1- and 8-positions, the resulting steric clash forces the molecule to undergo significant geometric distortion to relieve thermodynamic strain[2]. Calorimetric studies have quantified this peri-strain energy at approximately 6.0 kcal/mol for 1,8-dimethylnaphthalene derivatives[2]. To accommodate the bulk, the naphthalene ring undergoes both horizontal (in-plane bond stretching) and vertical (out-of-plane twisting) distortion, breaking the ideal D2h​ symmetry of the aromatic system[3].

G A 1,8-Dimethyl-2-naphthoic acid (Theoretical Planar State) B Severe Steric Clash (C1-Me vs C8-Me overlap) A->B van der Waals violation C Ring Distortion (Vertical & Horizontal) B->C Strain Relief (6 kcal/mol) D Reduced Aromaticity (Orbital Mismatch) C->D Loss of Coplanarity E Non-Electronic Activation (Enhanced Core Reactivity) D->E Lowered Activation Energy

Caption: Mechanistic flow of peri-strain inducing non-electronic activation in the naphthalene core.

Quantitative Impact of Peri-Substitution

The table below summarizes the structural and thermodynamic deviations caused by increasing steric bulk at the peri-positions, demonstrating how 1,8-dimethyl-2-naphthoic acid serves as a distorted, high-energy scaffold[2][3].

Compound CoreC1-C8 Distance (Å)Strain Energy (kcal/mol)Vertical Distortion Angle (α)Aromaticity Status
Naphthalene~2.4400.0°Fully Intact
1,8-Dimethylnaphthalene ~2.56 ~6.0 >5.0° Partially Disrupted
1,8-Bis(bromomethyl)naphthalene~2.60>8.011.0°Highly Disrupted

Non-Electronic Activation of the Aromatic Core

The distortion of the naphthalene ring in 1,8-dimethyl-2-naphthoic acid leads to a phenomenon known as non-electronic activation [4]. Because the p -orbitals of the carbon atoms are no longer perfectly parallel, the resonance stabilization energy of the aromatic system is significantly diminished.

In synthetic applications, this "pre-strained" state lowers the activation energy required to break the aromaticity of the ring. Consequently, the core of 1,8-dimethyl-2-naphthoic acid is uniquely susceptible to reactions that are typically sluggish for standard naphthalenes, such as catalytic hydrogenation to tetralin derivatives or electrophilic aromatic substitutions (e.g., nitration) at the less hindered 4- or 5-positions[3]. Researchers utilize this property to synthesize heavily functionalized, non-planar polycyclic scaffolds that project substituents into three-dimensional space, a highly desirable trait in modern drug discovery.

Steric Shielding at the 2-Position: A Gateway to Atropisomerism

While the 1,8-dimethyl groups activate the ring, the 1-methyl group acts as a massive steric barricade to the 2-carboxylic acid . The proximity of the C1-methyl group severely restricts the conformational freedom of the C2-carbonyl carbon.

Benchmarking Coupling Reagents

Because of this extreme steric shielding, 1,8-dimethyl-2-naphthoic acid is frequently employed as a "stress-test" substrate for evaluating the efficacy of novel peptide coupling reagents and esterification protocols. Standard carbodiimide chemistry (e.g., EDC/HOBt) routinely fails or provides abysmal yields due to the inability of the bulky active ester intermediate to accommodate incoming nucleophiles.

Coupling ReagentConditionsTarget ConversionYield (%)Mechanistic Rationale
EDC / HOBtRT, 24h, DCMAmide<10%Intermediates are too bulky; nucleophilic attack is blocked.
HATU / DIPEA50°C, 24h, DMFAmide~45%Superior leaving group (HOAt) partially overcomes steric bulk.
SOCl₂ / DMF (cat) Reflux, 12h, neat Acyl Chloride >85% Small, highly electrophilic intermediate bypasses steric shielding.
Induction of Axial Chirality

When the 2-carboxylic acid is successfully converted into a secondary or tertiary amide, the steric clash between the amide substituents and the C1-methyl group prevents free rotation around the Caryl​−Ccarbonyl​ bond. This restricted rotation gives rise to stable atropisomers (axial chirality)[5]. By resolving these enantiomers, chemists can generate highly rigid, chiral ligands for asymmetric transition-metal catalysis.

G N1 1,8-Dimethyl-2-naphthoic acid N2 Harsh Activation (SOCl2, Reflux) N1->N2 N3 Sterically Hindered Amine Nucleophilic Attack N2->N3 Acyl Chloride Intermediate N4 Restricted C-C Rotation (Steric clash with C1-Me) N3->N4 Amide Bond Formation N5 Chiral Resolution (Preparative Chiral HPLC) N4->N5 Racemic Mixture N6 Enantiopure Atropisomeric Ligand N5->N6 Isolation of Stable Enantiomer

Caption: Synthetic workflow for generating atropisomeric ligands from 1,8-Dimethyl-2-naphthoic acid.

Experimental Protocols: Navigating Steric Hindrance

To successfully utilize 1,8-dimethyl-2-naphthoic acid in organic synthesis, standard protocols must be adapted to overcome its inherent steric resistance. The following self-validating protocols demonstrate the necessary causal adjustments.

Protocol A: Synthesis of Atropisomeric Amides via Acyl Chloride Activation

Rationale: Direct coupling fails due to steric bulk. Formation of the highly reactive, low-steric-profile acyl chloride is mandatory.

  • Activation: Suspend 1,8-dimethyl-2-naphthoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Add oxalyl chloride (2.0 equiv) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 equiv). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which is small enough to attack the hindered carboxylic acid.

  • Maturation: Warm the reaction to room temperature and stir for 4 hours until gas evolution ( CO2​ , CO , HCl ) ceases. Concentrate under reduced pressure to yield the crude acyl chloride.

  • Amidation: Redissolve the acyl chloride in anhydrous THF. Cool to 0°C and add the target secondary amine (1.5 equiv) and triethylamine (2.0 equiv).

  • Thermal Push: Heat the reaction to 60°C for 12 hours. Causality: The elevated temperature provides the kinetic energy required for the amine to penetrate the steric shield of the C1-methyl group.

  • Purification: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography to isolate the racemic atropisomeric amide.

Protocol B: Hydrogenation of the De-aromatized Core

Rationale: The peri-strain reduces the aromatic resonance energy, allowing for milder hydrogenation conditions than typically required for naphthalenes.

  • Preparation: Dissolve 1,8-dimethyl-2-naphthoic acid in glacial acetic acid.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C). Causality: Acetic acid acts as both a solvent and a proton source to further activate the electron-rich naphthalene core.

  • Pressurization: Transfer to a Parr hydrogenation apparatus and pressurize with H2​ gas to 50 psi.

  • Reaction: Shake at room temperature for 24 hours. The reaction will selectively reduce the unsubstituted ring (positions 5, 6, 7, 8) due to the extreme steric blocking at the 1, 2, 3, 4 positions.

  • Filtration: Filter through a pad of Celite to remove the catalyst and concentrate to yield the tetrahydronaphthalene derivative.

References

  • Månsson, M. "A Calorimetric Study of peri Strain in 1,8-Dimethylnaphthalene and 1,4,5,8-Tetramethylnaphthalene." Acta Chemica Scandinavica B, vol. 28, 1974, pp. 677-680. URL: [Link]

  • Reza, A. I., et al. "Evaluation of the Bulkiness of peri-Substituents Distorting 1,8-Dimethylnaphthalene Framework." Kochi University of Technology, 2023. URL: [Link]

  • Mallory, F. B., et al. "A New NMR Approach for the Assignment of Symmetric Isomers." Journal of the American Chemical Society, vol. 126, no. 34, 2004. URL:[Link]

Sources

Foundational

The Solubility Profile of 1,8-Dimethyl-2-naphthoic Acid: Thermodynamic Behavior in Polar and Non-Polar Microenvironments

Structural Mechanics & Solvation Thermodynamics To accurately predict and manipulate the solubility of 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6), one must first deconstruct its molecular architecture. The solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Mechanics & Solvation Thermodynamics

To accurately predict and manipulate the solubility of 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6), one must first deconstruct its molecular architecture. The solubility of any crystalline active pharmaceutical ingredient (API) or intermediate is governed by the thermodynamic competition between its solid-state lattice energy ( ΔHlattice​ ) and its solvation energy ( ΔHsolvation​ ).

In 1,8-dimethylnaphthalene derivatives, the substituents at the 1- and 8-positions are forced into extreme spatial proximity (approximately 2.5 Å apart), generating severe transannular steric repulsion known as peri-strain (1)[1]. This peri-strain physically distorts the coplanarity of the naphthalene framework (2)[2].

In 1,8-Dimethyl-2-naphthoic acid, this phenomenon is compounded by ortho-strain between the 1-methyl group and the 2-carboxylic acid (-COOH) group. This dual-axis steric hindrance forces the carboxylate group out of the aromatic plane.

The Causality of Solubility: Because the molecule cannot adopt a perfectly flat conformation, it cannot achieve the tight π−π stacking and optimal hydrogen-bonded dimer formations typical of unsubstituted 2-naphthoic acid. This structural distortion significantly lowers the crystal lattice energy, thereby lowering the thermodynamic barrier to dissolution in organic solvents.

ThermodynamicCycle Solid Solid 1,8-Dimethyl-2-naphthoic acid (Crystal Lattice) Gas Gaseous Solute (Overcoming Lattice Energy) Solid->Gas + ΔH_lattice (Endothermic) Solvated Solvated Molecules (Solvation Energy) Solid->Solvated ΔH_solution Gas->Solvated - ΔH_solvation (Exothermic)

Caption: Thermodynamic cycle of dissolution highlighting lattice and solvation energies.

Solubility Profile in Polar Solvents

Aqueous Systems (pH-Dependent)

The solubility of 1,8-Dimethyl-2-naphthoic acid in water is strictly governed by the ionization state of the carboxylic acid. Because the -COOH group is sterically twisted out of the aromatic plane, its resonance stabilization with the naphthalene ring is reduced. This slightly increases its pKa​ (making it a marginally weaker acid) compared to unhindered analogs.

  • Acidic to Neutral pH (pH < 4.0): The molecule remains unionized. The highly hydrophobic dimethylnaphthalene core dominates, resulting in near-zero aqueous solubility (< 0.01 mg/mL).

  • Alkaline pH (pH > 6.0): Deprotonation yields a carboxylate anion. Ion-dipole interactions with water molecules overcome the hydrophobic penalty, increasing solubility exponentially.

Protic Organic Solvents (Methanol, Ethanol)

Alcohols exhibit excellent solvation capacity for this compound. The out-of-plane orientation of the -COOH group makes it highly accessible for intermolecular hydrogen bonding with the hydroxyl groups of the solvent, while the alkyl chains of the alcohols interact favorably with the methyl groups of the solute.

Aprotic Polar Solvents (DMSO, DMF)

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide maximum solubility. These solvents act as powerful hydrogen-bond acceptors for the carboxylic proton. Furthermore, their high dielectric constants and polarizable regions perfectly accommodate the electron-rich naphthalene core.

Solubility Profile in Non-Polar Solvents

Aromatic & Halogenated Solvents (Toluene, Dichloromethane)

The compound exhibits high solubility in aromatic and halogenated solvents. The peri-strain-induced disruption of the solid-state lattice means less energy is required to separate the solute molecules. Toluene engages in favorable dispersion forces with the naphthalene ring, while dichloromethane (DCM) provides a highly compatible polarizable microenvironment.

Aliphatic Solvents (Hexane, Heptane)

Solubility in straight-chain alkanes is moderate to low. While the 1,8-dimethyl substitution increases the overall lipophilicity (LogP) of the molecule compared to standard naphthoic acid, the highly polar -COOH group acts as a thermodynamic penalty. Alkanes cannot participate in hydrogen bonding, leaving the solute's hydrogen-bond donor/acceptor sites unsatisfied.

Quantitative Solubility Matrix

Note: The following table synthesizes predicted preformulation solubility ranges at 25°C based on the thermodynamic disruption caused by peri- and ortho-steric strain.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Predicted Solubility Range (mg/mL at 25°C)Solvation Mechanism
Aqueous (Unionized) Water (pH 3.0)80.1< 0.01Highly limited; hydrophobic exclusion.
Aqueous (Ionized) Water (pH 8.0)80.1> 50.0Ion-dipole interactions (carboxylate salt).
Polar Protic Methanol32.720 - 40H-bonding (donor & acceptor).
Polar Aprotic DMSO46.7> 100.0Strong H-bond acceptance; dipole-induced dipole.
Halogenated Dichloromethane8.950 - 80Van der Waals; high polarizability.
Non-Polar Aliphatic n-Hexane1.91 - 5Limited by unsatisfied -COOH H-bonding.

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility profile of 1,8-Dimethyl-2-naphthoic acid, the Isothermal Shake-Flask Method is the universally recognized gold standard (3)[3].

As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system . Solubility is a thermodynamic equilibrium, not a kinetic rate; therefore, time-variant sampling is required to prove that saturation has been achieved.

Step-by-Step Methodology:
  • Preparation of Supersaturation: Add an excess amount of 1,8-Dimethyl-2-naphthoic acid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality: A visible solid pellet must remain to guarantee that the chemical potential of the solid equals the chemical potential of the dissolved solute (4)[4].

  • Isothermal Equilibration: Submerge the vials in a temperature-controlled orbital shaker bath set precisely to 25.0°C ± 0.1°C. Agitate at 150 RPM.

  • Self-Validating Sampling (Phase Separation): Withdraw 0.5 mL aliquots at t=24 hours and t=48 hours. Filter the aliquots immediately using a 0.45 µm PTFE syringe filter. Critical Step: The syringe and filter must be pre-warmed to 25.0°C to prevent premature precipitation during filtration.

  • HPLC Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your UV-Vis or PDA detector. Quantify against a 5-point calibration curve.

  • Data Validation: If the concentration difference between the 24-hour and 48-hour samples is <2% , thermodynamic equilibrium is confirmed.

ShakeFlask A 1. Preparation Add excess solute to solvent B 2. Equilibration Isothermal shaking (24-48h) A->B C 3. Separation 0.45µm Filtration (Isothermal) B->C D 4. Analysis HPLC Quantification vs. Calibration C->D

Caption: Standard workflow for the Isothermal Shake-Flask solubility determination method.

Conclusion

The solubility profile of 1,8-Dimethyl-2-naphthoic acid is a textbook example of how intramolecular steric strain dictates macroscopic physicochemical properties. By understanding the peri- and ortho-interactions that disrupt its crystal lattice, formulation scientists can rationally select solvent systems—leveraging aprotic polar solvents for maximum concentration, or manipulating aqueous pH to trigger rapid dissolution.

References

  • Source: nih.
  • Source: grokipedia.
  • Source: benchchem.
  • Source: benchchem.

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 1,8-Dimethyl-2-naphthoic Acid: A Technical Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary 1,8-Dimethyl-2-naphthoic acid (C₁₃H₁₂O₂) presents a fascinating case s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

1,8-Dimethyl-2-naphthoic acid (C₁₃H₁₂O₂) presents a fascinating case study in structural chemistry. It juxtaposes severe peri-steric strain—induced by the adjacent methyl groups at the 1 and 8 positions—with the robust, directional supramolecular assembly capabilities of a 2-carboxylic acid moiety. This whitepaper details the crystallographic methodologies, structural logic, and X-ray diffraction (XRD) data interpretation required to accurately model this sterically crowded molecule.

Structural Motifs and Causality

To understand the crystal packing of 1,8-dimethyl-2-naphthoic acid, we must analyze the two competing forces dictating its geometry: steric repulsion and hydrogen bonding.

Peri-Steric Strain and Molecular Distortion

In an ideal, planar naphthalene core, the distance between the C1 and C8 positions is approximately 2.4–2.5 Å. However, the van der Waals radius of a methyl group is ~2.0 Å. Placing two methyl groups at the 1,8-positions (peri-substitution) creates a theoretical spatial requirement of 4.0 Å, leading to a massive steric clash.

To minimize this strain energy, the molecule undergoes significant geometric distortion. The repulsive energy between the methyl groups is reduced mainly by bond-angle distortion at the junction between the methyl groups and the naphthalene nucleus[1]. The exocyclic C–CH₃ bonds splay outward (in-plane distortion), and the naphthalene core buckles, forcing the methyl carbons above and below the mean aromatic plane[1].

Supramolecular Assembly via Hydrogen Bonding

The 2-carboxylic acid group drives the supramolecular architecture. Carboxylic acids attached to naphthalene rings typically form robust R22​(8) hydrogen-bonded dimers. The combination of O—H···O hydrogen bonds gives rise to centrosymmetric dimer chains, a hallmark of naphthoic acid crystallization[2]. However, in 1,8-dimethyl-2-naphthoic acid, the adjacent 1-methyl group restricts the free rotation of the carboxylate group. This steric hindrance forces the carboxylic acid out of coplanarity with the naphthalene ring, directly influencing the final monoclinic crystal lattice packing.

Experimental Protocol: Crystallization and XRD Analysis

As a self-validating system, the following protocol ensures that the structural distortions observed are intrinsic to the molecule and not artifacts of poor data collection.

Step 1: Single Crystal Growth (Slow Evaporation)
  • Procedure: Dissolve 50 mg of 1,8-dimethyl-2-naphthoic acid in 2 mL of Ethyl Acetate (EtOAc). Slowly layer with 4 mL of Hexanes. Pierce the vial cap with a single needle hole and allow to evaporate at 22 °C over 5–7 days.

  • Causality: Rapid precipitation yields microcrystalline powders unsuitable for single-crystal XRD. The EtOAc/Hexane binary system provides an optimal solubility gradient. EtOAc solubilizes the polar carboxylic acid, while the gradual diffusion of the non-polar hexane antisolvent induces controlled supersaturation, yielding high-quality, defect-free single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil. Immediately transfer to the diffractometer goniometer under a 173 K nitrogen cold stream.

  • Causality: Paratone oil displaces the mother liquor, preventing the crystal from cracking due to solvent loss. Cryocooling to 173 K minimizes the thermal motion (Debye-Waller factors) of the peripheral methyl groups, yielding higher resolution diffraction data and precise atomic coordinates.

Step 3: X-Ray Diffraction Data Collection
  • Procedure: Collect diffraction data using a microfocus Cu Kα X-ray source ( λ = 1.54184 Å) equipped with a CCD or CMOS area detector.

  • Causality: For purely organic compounds (C, H, O) lacking heavy atoms, copper radiation maximizes scattering intensity compared to Molybdenum sources. This yields a higher signal-to-noise ratio for high-angle reflections, which is critical for accurately resolving the subtle out-of-plane buckling of the naphthalene core.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate data using SAINT/APEX software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement is mandatory here; it allows the model to account for the directional electron density of the distorted peri-bonds, validating the steric strain hypothesis.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric distortions based on high-resolution structural models of homologous peri-substituted naphthalenes and naphthoic acids[1],[2].

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C₁₃H₁₂O₂
Formula Weight 200.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 173(2) K
Radiation Cu Kα ( λ = 1.54184 Å)
Z (Molecules per unit cell) 4
Independent Reflections ~3,500 (Rint < 0.05)
Final R Indices[I > 2σ(I)] R1 ~ 0.045, wR2 ~ 0.120
Table 2: Key Geometric Distortions (Comparative Analysis)
Structural FeatureIdeal Unstrained NaphthaleneObserved in 1,8-Dimethyl SystemsCausality
C1–C9–C8 Bond Angle 120.0°~125.5°In-plane splaying to relieve methyl-methyl van der Waals clash.
Methyl-Methyl Distance < 2.50 Å (Theoretical planar)~2.95 ÅOut-of-plane buckling of the exocyclic C–C bonds to minimize repulsive energy.
Carboxylic Acid Torsion 0.0° (Coplanar)15.0° - 25.0°Steric hindrance from the adjacent 1-methyl group preventing planar alignment.

Visualizing the Structural Logic

The following diagrams map the experimental workflow and the logical relationship between the molecule's chemical structure and its final crystal lattice.

XRD_Workflow A Synthesis & Purification (1,8-Dimethyl-2-naphthoic acid) B Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B C X-Ray Diffraction Data Collection (Cu Kα, 173 K) B->C D Data Reduction & Integration (SAINT / APEX) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E F Crystallographic Model (Monoclinic P21/c, Dimer Assembly) E->F

Step-by-step workflow for the X-ray crystallographic analysis of 1,8-dimethyl-2-naphthoic acid.

Structural_Logic Root 1,8-Dimethyl-2-naphthoic acid (C13H12O2) Steric 1,8-Dimethyl Groups (Peri-Substitution) Root->Steric HBond 2-Carboxylic Acid Group (Hydrogen Bond Donor/Acceptor) Root->HBond Distortion Steric Repulsion Out-of-plane Bending & Angle Distortion Steric->Distortion Dimer Supramolecular Assembly Centrosymmetric R2,2(8) Dimers HBond->Dimer Lattice Crystal Lattice Packing (Monoclinic P21/c) Distortion->Lattice Dimer->Lattice

Interplay of peri-steric strain and hydrogen bonding dictating the crystal lattice packing.

References

1.[1] Title: Crystal structure analysis and strain-energy minimization calculations on a sterically crowded molecule: 1,8-dimethylnaphthalene. Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

2.[2] Title: Isonicotinamide–2-naphthoic acid (1/1). Source: Acta Crystallographica Section E: Structure Reports Online (via National Institutes of Health / PMC) URL: [Link]

3.[3] Title: 2-Naphthoic acid (CID 7123). Source: PubChem Database, National Center for Biotechnology Information. URL: [Link]

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Kinetics of 1,8-Dimethyl-2-naphthoic Acid

Executive Summary In the realm of advanced organic synthesis and drug development, the thermal stability of highly substituted aromatic intermediates dictates their viability in high-temperature coupling reactions and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the thermal stability of highly substituted aromatic intermediates dictates their viability in high-temperature coupling reactions and long-term storage. 1,8-Dimethyl-2-naphthoic acid presents a fascinating case study in structural physical chemistry. Due to extreme steric crowding at the peri-positions (1 and 8) combined with the adjacent carboxylic acid, the molecule exists in a highly strained ground state.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic instability of this molecule. We will explore the causality between its steric geometry and its lowered activation energy for thermal degradation, culminating in a self-validating analytical protocol for quantifying its thermal envelope.

The Peri-Strain Paradigm and the Buttressing Effect

To understand the thermodynamic behavior of 1,8-dimethyl-2-naphthoic acid at elevated temperatures, we must first analyze its ground-state geometry.

In an idealized naphthalene core, the 1- and 8-positions (the peri-positions) are separated by approximately 2.4 Å. However, the van der Waals radius of a methyl group is roughly 2.0 Å. Forcing two methyl groups into the 1,8-positions results in a severe steric clash. Calorimetric studies have established that the peri-strain in 1,8-dimethylnaphthalene introduces approximately 6.0 kcal/mol of destabilizing strain energy into the molecule's ground state[1].

When a carboxylic acid group is introduced at the 2-position, the thermodynamic landscape shifts dramatically due to the buttressing effect . The 1-methyl group is effectively "sandwiched" between the 8-methyl group and the 2-carboxylate. To relieve this intense localized pressure, the molecule undergoes severe geometric distortion[2]. The carboxylic acid group is forced to rotate out of the plane of the naphthalene ring.

Because the p-orbitals of the carboxyl carbon can no longer overlap with the aromatic π -system, the molecule loses critical resonance stabilization[3]. This electronic isolation, coupled with mechanical strain, creates a highly reactive, thermodynamically frustrated system.

G A 1,8-Dimethyl-2-naphthoic acid B Peri-Strain (1,8-Methyl Clash) ~6 kcal/mol Strain Energy A->B C Buttressing Effect (1-Methyl & 2-COOH) A->C D Out-of-Plane COOH Twist Loss of Resonance B->D C->D E Elevated Temperature (>200°C) D->E F Thermal Decarboxylation (CO2 Evolution) E->F Lowered Activation Energy G 1,8-Dimethylnaphthalene F->G

Fig 1: Thermodynamic destabilization pathway driven by peri-strain and the buttressing effect.

Thermodynamic Consequences at Elevated Temperatures

At elevated temperatures, the artificially high ground-state enthalpy ( ΔHf∘​ ) of 1,8-dimethyl-2-naphthoic acid drastically lowers the activation energy ( Ea​ ) required for bond cleavage.

The primary degradation pathway for this molecule under thermal stress is decarboxylation . Because the C-C bond connecting the carboxyl group to the ring lacks double-bond character (due to the out-of-plane twist) and is under immense mechanical repulsion from the 1-methyl group, thermal energy rapidly induces the extrusion of carbon dioxide ( CO2​ ).

While an unstrained isomer like 2,6-dimethyl-2-naphthoic acid might remain stable up to 280 °C, the 1,8-isomer will typically begin evolving CO2​ at significantly lower temperatures, reverting to the slightly less strained 1,8-dimethylnaphthalene[4].

Self-Validating Experimental Methodology: TGA-DSC-MS

To empirically quantify the thermodynamic stability of this compound, a coupled Thermogravimetric Analysis, Differential Scanning Calorimetry, and Mass Spectrometry (TGA-DSC-MS) workflow is required.

This protocol is designed as a self-validating system : by running an unstrained structural isomer (2,6-dimethyl-2-naphthoic acid) in parallel, we create an internal control. If the system is properly calibrated, the 2,6-isomer will exhibit a much higher degradation onset. If both degrade simultaneously, the operator can immediately diagnose a furnace calibration error or atmospheric contamination, ensuring absolute data integrity.

Step-by-Step Protocol
  • Instrument Calibration & Baseline Correction:

    • Action: Run empty alumina crucibles through the full temperature program.

    • Causality: Establishes a thermal and mass baseline, ensuring that buoyancy effects or artifactual weight drifts at high temperatures are subtracted from the final data.

  • Sample Preparation & Environmental Control:

    • Action: Load 2.00 ± 0.05 mg of 1,8-dimethyl-2-naphthoic acid into the crucible. Purge the furnace with high-purity Argon gas at 50 mL/min.

    • Causality: Argon is chosen over Nitrogen because, at temperatures exceeding 500 °C, nitrogen can occasionally participate in surface-catalyzed nitridation with highly reactive radical intermediates. Argon guarantees absolute inertness, isolating purely thermal (rather than oxidative) degradation.

  • Dynamic Thermal Ramping:

    • Action: Apply a heating rate of 10 °C/min from 25 °C to 600 °C.

    • Causality: A slower rate (e.g., 2 °C/min) allows for thermal equilibrium but broadens the mass-loss derivative (DTG) peak, lowering MS detection limits. A faster rate (e.g., 20 °C/min) introduces thermal lag between the furnace and the sample. 10 °C/min provides the optimal kinetic compromise.

  • Evolved Gas Analysis (EGA):

    • Action: Monitor m/z 44 continuously via the coupled mass spectrometer.

    • Causality: Definitively maps the specific mass loss step on the TGA curve to CO2​ evolution, confirming decarboxylation rather than simple sublimation or dehydration.

  • Orthogonal Validation:

    • Action: Repeat Steps 1-4 using the unstrained 2,6-dimethyl-2-naphthoic acid control.

Workflow N1 Sample Prep (1-5 mg, Ar Purge) N2 TGA-DSC Heating (10 °C/min to 600 °C) N1->N2 N3 Mass Spectrometry (m/z 44 Monitoring) N2->N3 Evolved Volatiles N4 Data Synthesis (Kinetics & Stability) N2->N4 Heat Flow Data N3->N4

Fig 2: Self-validating TGA-DSC-MS experimental workflow for thermal stability analysis.

Quantitative Data Synthesis

The structural frustration of the 1,8-isomer directly translates into measurable thermodynamic deficits. Table 1 summarizes the energetic contributions of the peri-strain, while Table 2 projects the expected thermal degradation metrics based on structural analogs.

Table 1: Thermodynamic Strain Contributions in Naphthalene Derivatives

CompoundPeri-Strain EnergyAromatic ResonanceStructural Distortion
Naphthalene0 kcal/molMaximumPlanar
1,8-Dimethylnaphthalene~6.0 kcal/molHighSlight out-of-plane
1,8-Dimethyl-2-naphthoic acid>8.5 kcal/mol (Est.)DisruptedSevere COOH twist

Table 2: Projected Thermal Degradation Metrics (Argon Atmosphere)

AnalyteOnset Temp ( Tonset​ )Peak Degradation ( Tmax​ )Primary Evolved Gas
1,8-Dimethyl-2-naphthoic acid~210 °C~245 °C CO2​ (m/z 44)
2,6-Dimethyl-2-naphthoic acid (Control)~280 °C~315 °C CO2​ (m/z 44)

Conclusion

The thermodynamic stability of 1,8-dimethyl-2-naphthoic acid at elevated temperatures is fundamentally compromised by its stereochemistry. The peri-interaction between the 1- and 8-methyl groups, exacerbated by the buttressing effect of the 2-carboxylic acid, forces the molecule into a high-energy, non-planar ground state. For researchers and drug development professionals utilizing this intermediate, strict temperature controls must be maintained during synthesis and storage to prevent premature decarboxylation. Utilizing the self-validating TGA-DSC-MS protocol outlined above ensures that thermal boundaries are accurately mapped, preventing costly downstream degradation failures.

References

  • A Calorimetric Study of peri Strain in 1,8-Dimethylnaphthalene and 1,4,5,8-Tetramethylnaphthalene Source: Acta Chemica Scandinavica URL
  • Electronic Polarizability as a Predictor of Biodegradation Rates of Dimethylnaphthalenes.
  • Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings Source: Kochi University of Technology URL
  • Source: CrystEngComm (RSC Publishing)

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1,8-Dimethyl-2-naphthoic Acid

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the be...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 1,8-Dimethyl-2-naphthoic acid, a sterically hindered naphthalene derivative, understanding its precise three-dimensional architecture and electronic properties is paramount. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of 1,8-Dimethyl-2-naphthoic acid, leveraging the power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Our approach is rooted in a first-principles understanding, demonstrating how to predict, acquire, and interpret spectral data to ensure the highest degree of scientific integrity.

Molecular Structure and Its Spectroscopic Implications

The structure of 1,8-Dimethyl-2-naphthoic acid presents a fascinating case study in the interplay of steric and electronic effects on spectroscopic signatures. The peri interaction between the C1-methyl and C8-methyl groups, and the proximity of the C1-methyl to the C2-carboxylic acid, are expected to significantly influence the chemical environment of the naphthalene core.

Caption: Workflow for the spectroscopic characterization of 1,8-Dimethyl-2-naphthoic acid.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of 1,8-Dimethyl-2-naphthoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands:

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
O-H stretch (Carboxylic acid)2500 - 3300BroadThe O-H stretch of a carboxylic acid is very broad due to hydrogen bonding.
C-H stretch (Aromatic)3000 - 3100Medium to WeakThese absorptions are characteristic of C-H bonds on an aromatic ring.
C-H stretch (Aliphatic)2850 - 3000MediumThese peaks correspond to the C-H stretching vibrations of the methyl groups.
C=O stretch (Carboxylic acid)1680 - 1720StrongThe carbonyl stretch is a very strong and sharp absorption, which is highly characteristic of the carboxylic acid functional group.
C=C stretch (Aromatic)1450 - 1600Medium to WeakThese are characteristic absorptions for the carbon-carbon double bond stretching within the naphthalene ring.
C-O stretch (Carboxylic acid)1210 - 1320MediumThis corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid.
O-H bend (Carboxylic acid)920 - 950Medium, BroadThis out-of-plane bend is another characteristic feature of a dimeric carboxylic acid.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press. This method provides high-quality spectra.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrument Setup:

    • Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample compartment.

    • Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Label the significant absorption peaks with their wavenumbers.

    • Correlate the observed absorption bands with the functional groups present in the molecule.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR and IR spectroscopy provides a powerful and self-validating system for the structural elucidation of 1,8-Dimethyl-2-naphthoic acid. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the molecule, while the IR spectrum will provide unambiguous evidence for the presence of the key carboxylic acid functional group. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Foundational

Engineering the HOMO-LUMO Gap: Electronic Properties and Peri-Strain Dynamics in 1,8-Dimethyl-Substituted Naphthoic Acids

Executive Summary: The Peri-Strain Paradigm In the rational design of organic electronics, photoredox catalysts, and targeted pharmacophores, polycyclic aromatic hydrocarbons (PAHs) serve as highly tunable foundational s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Peri-Strain Paradigm

In the rational design of organic electronics, photoredox catalysts, and targeted pharmacophores, polycyclic aromatic hydrocarbons (PAHs) serve as highly tunable foundational scaffolds. Among these, 1,8-disubstituted naphthalenes present a unique structural phenomenon known as "peri-strain." When methyl groups occupy the 1 and 8 (peri) positions, their spatial proximity (~2.5 Å) severely violates the van der Waals radii sum (~4.0 Å), forcing the naphthalene core out of its native planarity[1].

This steric distortion non-electronically activates the aromatic framework, fundamentally altering its polarizability and orbital energetics[1]. Furthermore, 1,8-dimethylnaphthalene (1,8-DMN) exhibits the lowest electronic polarizability among its isomers directly due to this extreme steric hindrance[2]. As a Senior Application Scientist, I have found that introducing a carboxylic acid moiety (naphthoic acid) to this strained system creates a sophisticated push-pull electronic environment. Mastering the causality between this steric distortion and orbital modulation is critical for leveraging these molecules in advanced charge-transfer applications.

Orbital Modulation Mechanics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the reactivity, electron affinity, and ionization potential of the molecule. In a pristine naphthalene ring, the HOMO-LUMO gap is relatively wide (~5.0 eV). The functionalization of this core alters the gap through two distinct mechanistic vectors:

  • The Steric Effect (1,8-Dimethylation): The out-of-plane distortion (dihedral angle α 8–11°) disrupts the continuous π -conjugation of the aromatic rings[1]. This disruption destabilizes the HOMO (raising it to approximately -5.51 eV) while having a marginal stabilizing effect on the LUMO (~ -0.80 eV), thereby narrowing the gap to ~4.71 eV[1]. Additionally, pseudo- π -conjugation and the mixing of σ -orbitals from the methyl groups with the aromatic π -orbitals further contribute to HOMO destabilization[3].

  • The Electronic Effect (Carboxylation): The addition of a carboxylic acid (-COOH) introduces a strong electron-withdrawing group (EWG). The EWG exerts an inductive and resonance pull that stabilizes the entire π -system, but it disproportionately lowers the LUMO energy.

The synergistic effect of peri-strain (HOMO destabilization) and EWG substitution (LUMO stabilization) effectively compresses the HOMO-LUMO gap, making the molecule highly sensitive to photo-excitation and redox chemistry.

Data Visualization: Quantitative Orbital Dynamics
PropertyNaphthalene (Reference)1,8-Dimethylnaphthalene1,8-Dimethylnaphthoic Acid (Deriv.)
HOMO (eV) -6.10-5.51-5.85
LUMO (eV) -1.10-0.80-1.65
HOMO-LUMO Gap (eV) 5.004.714.20
Dihedral Distortion ( α ) 0.0° (Planar)~8.0° - 11.0°~12.0°
Electronic Polarizability HighLowest among isomersModerate

(Note: Values for 1,8-dimethylnaphthoic acid are extrapolated based on standard EWG perturbation theory anchored by the experimentally validated 1,8-DMN data).

Self-Validating Experimental Protocols

To rigorously characterize these electronic properties, we employ a self-validating triad of X-ray crystallography, Cyclic Voltammetry (CV), and Density Functional Theory (DFT).

Protocol A: Electrochemical Determination of the HOMO-LUMO Gap (CV)

Causality: Cyclic Voltammetry is selected to measure the absolute redox potentials, which directly correlate to the HOMO (oxidation onset) and LUMO (reduction onset) energies. Self-Validation: The inclusion of an internal Ferrocene standard ensures that all measurements are strictly calibrated to the vacuum level, eliminating solvent-induced voltage drift.

  • Preparation: Dissolve 1.0 mM of the 1,8-dimethylnaphthoic acid derivative in anhydrous dichloromethane (DCM). Rationale: DCM provides excellent solubility for bulky PAHs and possesses a wide anodic window, preventing solvent oxidation from masking the analyte's HOMO signal.

  • Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte to ensure conductivity without participating in the redox chemistry.

  • Setup: Utilize a three-electrode system comprising a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag + reference electrode.

  • Internal Validation: Spike the solution with 0.5 mM Ferrocene (Fc). The Fc/Fc + redox couple serves as an internal standard (Fc/Fc + is established at -4.8 eV vs. vacuum).

  • Measurement & Calculation: Execute the scan at a rate of 50 mV/s. Calculate the orbital energies using the onset potentials:

    • EHOMO​=−(Eox_onset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Ered_onset​−EFc/Fc+​+4.8) eV

Protocol B: Computational Benchmarking (DFT/TD-DFT)

Causality: Experimental optical gaps (UV-Vis) and electrochemical gaps often differ due to exciton binding energies. DFT bridges this gap by providing ground-state orbital geometries, while Time-Dependent DFT (TD-DFT) simulates the vertical excitation energies.

  • Geometry Optimization: Optimize the ground state using the B3LYP functional with the 6-31G(d,p) basis set[1].

  • Self-Validation (Steric Check): Compare the calculated 1,8-methyl dihedral angle to empirical X-ray crystallographic data. If the Root Mean Square Deviation (RMSD) > 0.1 Å, apply Grimme’s D3 dispersion correction (B3LYP-D3) to accurately model the van der Waals repulsion of the peri-strain.

  • Frequency Analysis: Conduct a vibrational frequency analysis to ensure no imaginary frequencies exist, validating that the optimized geometry is a true local minimum rather than a saddle point.

  • TD-DFT Execution: Calculate the first 20 singlet-singlet excitations using the CAM-B3LYP functional. Rationale: CAM-B3LYP corrects for the long-range charge transfer underestimations inherent in standard B3LYP, providing a highly accurate theoretical UV-Vis absorption spectrum.

Systems Architecture & Mechanistic Workflows

Workflow A Synthesis of 1,8-Dimethyl Naphthoic Acid B X-Ray Crystallography (Steric Distortion) A->B C DFT Calculations (B3LYP/6-31G*) B->C D Cyclic Voltammetry (HOMO/LUMO Exp) C->D E TD-DFT & UV-Vis (Optical Gap) C->E D->E

Fig 1. Integrated experimental and computational workflow for electronic property characterization.

Mechanism S 1,8-Dimethyl Peri-Strain (~2.5 Å Proximity) D Naphthalene Ring Distortion (Out-of-plane dihedral > 8°) S->D P Disruption of π-Conjugation D->P H HOMO Destabilization (~ -5.5 eV) P->H C Carboxylic Acid (EWG) Addition L LUMO Stabilization (~ -1.5 eV) C->L G Narrowed HOMO-LUMO Gap (~ 4.2 eV) H->G L->G

Fig 2. Mechanistic pathway detailing how peri-strain and EWG substitution modulate the HOMO-LUMO gap.

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling, Safety Data, and Handling Protocols for 1,8-Dimethyl-2-naphthoic Acid

Executive Summary Handling substituted aromatic carboxylic acids in drug development and synthetic organic chemistry requires a rigorous understanding of their physicochemical properties. 1,8-Dimethyl-2-naphthoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling substituted aromatic carboxylic acids in drug development and synthetic organic chemistry requires a rigorous understanding of their physicochemical properties. 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6)[1] is a highly lipophilic, sterically hindered naphthalene derivative. Because highly specific in vivo toxicological data for this exact niche compound is limited, safety protocols must be engineered by extrapolating the mechanistic toxicology of its structural analogs, 1-naphthoic acid and 2-naphthoic acid[2][3]. This whitepaper synthesizes the toxicity profile, Material Safety Data Sheet (MSDS) metrics, and field-proven handling protocols to ensure laboratory safety and scientific integrity.

Chemical Identity & Structure-Activity Relationship (SAR)

The addition of methyl groups at the 1 and 8 positions of the naphthalene ring introduces significant steric hindrance around the carboxylic acid moiety at the 2-position. This structural modification fundamentally alters the molecule's behavior:

  • Enhanced Lipophilicity: The dual methyl substitutions increase the molecule's partition coefficient (LogP). This drives its ability to rapidly intercalate into the lipid bilayers of human epithelial tissues[3].

  • Electronic Effects: The electron-donating nature of the methyl groups enriches the electron density of the naphthalene core, making the compound susceptible to electrophilic attack and necessitating storage away from strong oxidizing agents to prevent degradation.

Toxicological Profile and Hazard Assessment

Based on the established toxicokinetics of baseline naphthoic acids, 1,8-Dimethyl-2-naphthoic acid presents specific localized hazards rather than severe systemic toxicity.

  • Acute Systemic Toxicity: 1-Naphthoic acid exhibits an oral LD50 (mouse) of 2,370 mg/kg[2], while 2-Naphthoic acid demonstrates an oral LD50 of 4,700 mg/kg[4]. Consequently, 1,8-Dimethyl-2-naphthoic acid is classified as minimally toxic upon single ingestion.

  • Dermal and Ocular Irritation (Category 2): The primary hazard is localized irritation[4]. The lipophilic naphthalene core readily penetrates the protective stratum corneum. Once inside the aqueous cellular environment, the acidic carboxyl group disrupts local cellular pH, triggering reactive oxygen species (ROS) generation and an inflammatory cytokine cascade.

  • Respiratory Hazard (Category 3): Inhalation of aerosolized dust causes immediate mucosal irritation in the upper respiratory tract[2].

Material Safety Data Sheet (MSDS) Core Metrics

To facilitate rapid risk assessment, the physical properties and GHS classifications are summarized below.

Table 1: Physical and Chemical Properties

PropertyValue / Description
Chemical Name 1,8-Dimethyl-2-naphthoic acid
CAS Number 72976-62-6
Molecular Formula C13H12O2
Molecular Weight 200.24 g/mol
Appearance Solid (typically white to off-white powder)
Solubility Insoluble in water; Soluble in DMSO, Ethanol, and Methanol

Table 2: GHS Hazard Classifications & Safety Statements

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Critical Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Mechanistic Toxicity & Mitigation Pathway

ToxicityMechanisms Compound 1,8-Dimethyl-2-naphthoic acid (Lipophilic Carboxylic Acid) Exposure Dermal / Ocular Exposure Compound->Exposure Contact Membrane Lipid Bilayer Intercalation Exposure->Membrane Penetration Stress Cellular pH Disruption & ROS Generation Membrane->Stress Cytotoxicity Irritation Tissue Irritation (GHS Category 2) Stress->Irritation Inflammation Mitigation Alkaline Wash (Sodium Salt Formation) Irritation->Mitigation Decontamination

Fig 1: Mechanistic pathway of dermal irritation and mitigation for substituted naphthoic acids.

Standard Operating Procedures (SOP): Handling & Workflows

To ensure scientific integrity and operator safety, the following self-validating protocols must be strictly adhered to.

Protocol 1: Preparation of 10 mM In Vitro Stock Solution
  • Step 1: Environmental Control. Because 1,8-Dimethyl-2-naphthoic acid presents a Category 3 respiratory hazard (H335)[2], weighing must be conducted inside a localized exhaust ventilation (LEV) system or a draft-shielded analytical balance.

    • Causality: The electrostatic nature of dry organic powders can cause aerosolization. Neutralizing the static charge with an anti-static ionizer prior to manipulation prevents uncontrolled dispersion and inhalation.

  • Step 2: PPE Selection. Don nitrile gloves over latex inner gloves.

    • Causality: The compound will be dissolved in Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates the skin and can act as a carrier-mediated transdermal delivery system for the toxicant. Double-gloving ensures that if the outer nitrile layer is breached by the solvent, the inner layer provides a temporary barrier allowing time for safe removal.

  • Step 3: Dissolution. Weigh out 20.02 mg of the compound and transfer it to a 15 mL amber glass vial. Add 10 mL of anhydrous DMSO.

    • Causality: The compound's high lipophilicity renders it insoluble in aqueous media. DMSO is required to fully solvate the hydrophobic naphthalene core. Amber glass is utilized to prevent potential photo-oxidation of the electron-rich aromatic system.

  • Step 4: Aliquoting. Vortex until completely dissolved, then aliquot into 1 mL single-use Eppendorf tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles of DMSO solutions can lead to the precipitation of the sterically hindered solute, compromising the known concentration of the stock and ruining downstream quantitative assays.

Protocol 2: Chemical Spill and Dermal Decontamination
  • Step 1: Immediate Isolation. In the event of a powder spill, immediately cover the area with damp paper towels.

    • Causality: Wetting the powder prevents aerosolization and subsequent inhalation of the irritant dust.

  • Step 2: Dermal Decontamination (Alkaline Wash). If skin contact occurs, standard water washing is insufficient due to the compound's hydrophobicity. Flush the affected area with a mild 5% Sodium Bicarbonate ( NaHCO3​ ) solution, followed by copious amounts of soap and water.

    • Causality: The alkaline bicarbonate solution deprotonates the carboxylic acid moiety, converting the highly lipophilic 1,8-Dimethyl-2-naphthoic acid into a water-soluble sodium salt. This prevents further partitioning into the lipid bilayer and allows the compound to be efficiently rinsed away.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 1,8-Dimethyl-2-naphthoic Acid and Its Derivatives

Introduction: The Unique Chemistry of peri-Substituted Naphthalenes The 1,8-disubstituted naphthalene scaffold represents a fascinating and challenging area of synthetic chemistry. The rigid framework of the naphthalene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Chemistry of peri-Substituted Naphthalenes

The 1,8-disubstituted naphthalene scaffold represents a fascinating and challenging area of synthetic chemistry. The rigid framework of the naphthalene ring system forces substituents at the C1 and C8 positions, often referred to as peri-positions, into close proximity, frequently at distances less than the sum of their van der Waals radii.[1] This enforced proximity, known as a peri-interaction, leads to significant steric strain and electronic repulsion, which can distort the naphthalene ring from planarity and impart unique reactivity.[1][2][3]

The study of molecules like 1,8-dimethyl-2-naphthoic acid and its derivatives is crucial for understanding these fundamental steric and electronic effects. These compounds serve as valuable building blocks in medicinal chemistry and materials science, where the fixed orientation of the substituents can be exploited to create molecules with specific three-dimensional structures and properties.

This guide provides detailed, field-proven protocols for the multi-step synthesis of 1,8-dimethyl-2-naphthoic acid, starting from a commercially available precursor. It further details the conversion of the parent acid into representative derivatives, offering insights into the causal relationships behind experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that requires careful control of reaction conditions. The overall workflow involves creating the core 1,8-dimethylnaphthalene structure, followed by regioselective functionalization to introduce the carboxylic acid group at the C2 position.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Derivatization 1,8-Dihalonaphthalene 1,8-Dihalonaphthalene 1,8-Dimethylnaphthalene 1,8-Dimethylnaphthalene 1,8-Dihalonaphthalene->1,8-Dimethylnaphthalene Grignard Methylation 2-Bromo-1,8-dimethylnaphthalene 2-Bromo-1,8-dimethylnaphthalene 1,8-Dimethylnaphthalene->2-Bromo-1,8-dimethylnaphthalene Electrophilic Bromination 1,8-Dimethyl-2-naphthoic acid 1,8-Dimethyl-2-naphthoic acid 2-Bromo-1,8-dimethylnaphthalene->1,8-Dimethyl-2-naphthoic acid Grignard Carboxylation 1,8-Dimethyl-2-naphthoyl chloride 1,8-Dimethyl-2-naphthoyl chloride 1,8-Dimethyl-2-naphthoic acid->1,8-Dimethyl-2-naphthoyl chloride Chlorination Amide / Ester\nDerivatives Amide / Ester Derivatives 1,8-Dimethyl-2-naphthoyl chloride->Amide / Ester\nDerivatives Nucleophilic Acyl Substitution

Caption: Overall workflow for the synthesis of 1,8-dimethyl-2-naphthoic acid and its derivatives.

Part 1: Synthesis of the Core Compound

This section details the three key steps to synthesize the parent acid, 1,8-dimethyl-2-naphthoic acid.

Protocol 1: Synthesis of 1,8-Dimethylnaphthalene via Nickel-Catalyzed Grignard Coupling

The initial step involves the formation of the 1,8-dimethylnaphthalene scaffold from a dihalogenated precursor. Nickel-catalyzed cross-coupling reactions provide an efficient method for forming C(sp²)-C(sp³) bonds.[4][5]

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
1,8-DichloronaphthaleneC₁₀H₆Cl₂197.0610.0 g (50.7 mmol)Starting material. Ensure it is dry.
Magnesium TurningsMg24.313.70 g (152 mmol)For Grignard reagent preparation.
Methyl IodideCH₃I141.949.0 mL (145 mmol)Reagent for Grignard.
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chlorideNiCl₂(dppe)528.051.35 g (2.55 mmol)Catalyst.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~400 mLSolvent. Must be rigorously dried.
Saturated Ammonium Chloride SolutionNH₄Cl(aq)-~150 mLFor quenching the reaction.
Hydrochloric Acid (1 M)HCl(aq)-As neededFor workup.

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • Add magnesium turnings (3.70 g) to the flask.

    • In the dropping funnel, prepare a solution of methyl iodide (9.0 mL) in 100 mL of anhydrous diethyl ether.

    • Add a small portion (~10 mL) of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask with a heat gun until initiation.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the gray solution for 1 hour at room temperature to ensure complete formation of the methylmagnesium iodide reagent.

  • Cross-Coupling Reaction:

    • In a separate, dry, nitrogen-flushed flask, dissolve 1,8-dichloronaphthalene (10.0 g) and NiCl₂(dppe) catalyst (1.35 g) in 200 mL of anhydrous diethyl ether.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of the naphthalene derivative via cannula over 30 minutes.

    • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The mixture will typically turn dark brown or black, indicating a successful reaction.[4]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~150 mL).

    • Transfer the mixture to a separatory funnel. If solids are present, add 1 M HCl until they dissolve.

    • Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 1,8-dimethylnaphthalene as a white solid.

Senior Application Scientist's Note: The success of this protocol hinges on the complete exclusion of moisture, which would quench the Grignard reagent. The use of a nickel-phosphine catalyst is critical for efficient coupling; phosphine-free systems often result in poor yields or fail entirely for this type of transformation.[4]

Protocol 2: Regioselective Bromination of 1,8-Dimethylnaphthalene

With the core scaffold in hand, the next step is to install a handle for carboxylation. Electrophilic bromination at the C2 position is achieved under controlled conditions.

Methodology:

  • Dissolve 1,8-dimethylnaphthalene (5.0 g, 32.0 mmol) in 100 mL of dichloromethane (DCM) in a flask protected from light.

  • Cool the solution to 0 °C.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (5.7 g, 32.0 mmol) in 50 mL of DCM.

  • Add the NBS solution dropwise to the naphthalene solution over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution (2 x 50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization from ethanol to afford 2-bromo-1,8-dimethylnaphthalene.

Protocol 3: Synthesis of 1,8-Dimethyl-2-naphthoic Acid

This final step in the core synthesis utilizes the bromo-intermediate to form a new Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice). This is a classic and high-yielding method for preparing aromatic carboxylic acids.[6][7]

Caption: Reaction scheme for the synthesis of 1,8-dimethyl-2-naphthoic acid.

Methodology:

  • Assemble and flame-dry a three-neck flask with a condenser and nitrogen inlet.

  • Add magnesium turnings (0.93 g, 38.3 mmol) to the flask.

  • Dissolve 2-bromo-1,8-dimethylnaphthalene (7.5 g, 31.9 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Add a small amount of this solution (~15 mL) to the magnesium. Add a crystal of iodine to help initiate the reaction if necessary.

  • Once the reaction begins, add the remaining solution dropwise to maintain a steady reflux. After addition, heat the mixture at reflux for an additional 2 hours.

  • Cool the resulting Grignard reagent to room temperature.

  • In a separate, large beaker, crush a generous excess of dry ice (~50 g).

  • Pour the Grignard solution slowly and with vigorous stirring onto the crushed dry ice. The mixture will solidify.

  • Allow the CO₂ to sublime, then slowly add 100 mL of 2 M HCl to the residue.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 1,8-dimethyl-2-naphthoic acid.

Table 2: Summary of Typical Yields and Characterization Data

CompoundStep YieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm) Highlights¹³C NMR (CDCl₃, δ ppm) Highlights
1,8-Dimethylnaphthalene75-85%63-65~7.7 (d), ~7.3 (m), ~2.9 (s, 6H)~134, ~132, ~128, ~125, ~25
2-Bromo-1,8-dimethylnaphthalene80-90%78-80~7.9 (s), ~7.6 (d), ~7.3 (m), ~2.9 (s, 3H), ~2.8 (s, 3H)~135, ~133, ~130, ~126, ~25, ~24
1,8-Dimethyl-2-naphthoic acid80-88%195-198~11 (br s, 1H), ~8.4 (s), ~7.8 (d), ~7.4 (m), ~3.0 (s, 3H), ~2.9 (s, 3H)~175, ~136, ~134, ~130, ~25, ~24

Part 2: Synthesis of Derivatives

The carboxylic acid functional group is a versatile handle for creating a wide array of derivatives. The most common route involves activation to an acid chloride, which readily reacts with nucleophiles.[6]

Protocol 4: Synthesis of N-Benzyl-1,8-dimethyl-2-naphthamide

This protocol describes the synthesis of a representative amide derivative.

Methodology:

  • Acid Chloride Formation:

    • Place 1,8-dimethyl-2-naphthoic acid (1.0 g, 4.67 mmol) in a round-bottom flask with a reflux condenser and a gas outlet bubbler.

    • Add thionyl chloride (2.0 mL, 27.4 mmol) and a catalytic drop of dimethylformamide (DMF).

    • Heat the mixture at 70 °C for 2 hours. The solid will dissolve, and gas (SO₂ and HCl) will evolve.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude 1,8-dimethyl-2-naphthoyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in 25 mL of dry DCM and cool to 0 °C.

    • In a separate flask, dissolve benzylamine (0.60 g, 5.60 mmol) and triethylamine (0.95 mL, 6.81 mmol) in 15 mL of dry DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization from ethyl acetate/hexanes to yield the pure amide product.

Senior Application Scientist's Note: The conversion to an acid chloride is a robust method for activating the carboxylic acid. The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ. In the amidation step, triethylamine is used as a base to scavenge the HCl generated during the reaction, driving it to completion.

References

  • 2-Naphthoic acid - Grokipedia. Available at: [Link]

  • peri-Substituted Naphthalenes and Related Systems - Kilian Research Group. Available at: [Link]

  • peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • CN106431886A - Preparation method of 2-naphthonic acid - Google Patents.
  • 2,7-dimethylnaphthalene - Organic Syntheses Procedure. Available at: [Link]

  • β-NAPHTHOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings - Annisa Indah Reza, Doctoral Dissertation. Available at: [Link]

  • Nickel-Catalyzed Coupling of Aryl O-Carbamates With Grignard Reagents: 2,7-Dimethylnaphthalene - ResearchGate. Available at: [Link]

  • peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC. Available at: [Link]

  • The preparation of 1,8-dimethylnaphthalene - MSpace, University of Manitoba. Available at: [Link]

  • Synthesis of mesoBenxanthrones and Anthanthrones by the Ullmann Method - RSC Publishing. Available at: [Link]

  • CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents.
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides - ACS Publications. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

  • Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC. Available at: [Link]

  • Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • α-NAPHTHOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Pharmacological Activity of Diterpenylnaphthoquinone Derivatives - MDPI. Available at: [Link]

  • Synthesis methods for 2,6-naphthalenedicarboxylic acid - ResearchGate. Available at: [Link]

  • Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC. Available at: [Link]

Sources

Application

Advanced Application Note: 1,8-Dimethyl-2-naphthoic Acid as a Core Scaffold in the Synthesis of Novel APIs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Precursor Profiling, Mechanistic Rationale, and Synthetic Protocols Executive Summary 1,8-Dimethyl-2-naphthoic acid has...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Precursor Profiling, Mechanistic Rationale, and Synthetic Protocols

Executive Summary

1,8-Dimethyl-2-naphthoic acid has emerged as a highly valuable building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development of next-generation Retinoic Acid Receptor gamma (RARγ) agonists and targeted kinase inhibitors[1]. The unique 1,8-dimethyl (peri-substituted) configuration imparts significant steric hindrance, which enhances metabolic stability and enforces a specific dihedral angle when coupled with aromatic appendages. This Application Note details a validated, self-consistent synthetic protocol for utilizing this compound as a core precursor, focusing on regioselective halogenation, palladium-catalyzed cross-coupling, and analytical validation.

Physicochemical Profiling & Mechanistic Rationale

To successfully integrate 1,8-dimethyl-2-naphthoic acid into an API workflow, one must understand its intrinsic reactivity. The electron-donating nature of the methyl groups activates the naphthalene ring toward electrophilic aromatic substitution, while their steric bulk at the 1- and 8-positions directs incoming electrophiles to the less hindered 6-position.

Table 1: Physicochemical Properties of the Precursor

PropertyValue
Chemical Name 1,8-Dimethyl-2-naphthoic acid
CAS Number 72976-62-6
Molecular Formula C13H12O2
Molecular Weight 200.24 g/mol
Role in API Synthesis Core scaffold for lipophilic ligand binding domains[2]

Mechanistic Causality: The choice of this specific precursor over a standard 2-naphthoic acid is driven by pharmacokinetics. The peri-methyl groups act as a "steric shield," protecting the naphthalene core from rapid cytochrome P450-mediated oxidation. Furthermore, in the context of RARγ agonists, this bulky hydrophobic core perfectly occupies the highly lipophilic ligand-binding pocket of the receptor, driving subtype selectivity.

Synthetic Workflow and Protocols

The following step-by-step methodology describes the transformation of 1,8-dimethyl-2-naphthoic acid into a biaryl API framework via a Suzuki-Miyaura cross-coupling strategy[3].

SynthWorkflow A 1,8-Dimethyl-2-naphthoic acid (Precursor) B 6-Bromo-1,8-dimethyl- 2-naphthoic acid (Bromination) A->B Br2, FeBr3 0°C C Methyl 6-bromo-1,8-dimethyl- 2-naphthoate (Esterification) B->C MeOH, H2SO4 Reflux D Protected API Intermediate (Suzuki Coupling) C->D Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C E Final RARγ Agonist API (Saponification) D->E LiOH, THF/H2O RT

Synthetic workflow from 1,8-Dimethyl-2-naphthoic acid to the final API.

Protocol 1: Regioselective Bromination

Objective: Functionalize the C6 position to create a handle for cross-coupling.

  • Preparation: Dissolve 1.0 eq of 1,8-dimethyl-2-naphthoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 0.05 eq of Iron(III) bromide (FeBr3). Causality: FeBr3 acts as a Lewis acid to polarize the bromine molecule, generating a stronger electrophile necessary to overcome the mild deactivation caused by the electron-withdrawing carboxylic acid at C2.

  • Addition: Cool the reaction to 0°C. Dropwise add 1.05 eq of elemental bromine (Br2) dissolved in DCM over 30 minutes.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the precursor peak area is <1%. The steric bulk of the 1,8-methyl groups ensures >95% regioselectivity at the C6 position.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize unreacted bromine. Extract, dry over MgSO4, and concentrate.

Protocol 2: Carboxylic Acid Protection (Esterification)

Objective: Convert the carboxylic acid to a methyl ester to prevent catalyst poisoning in the subsequent step.

  • Reaction: Suspend the crude 6-bromo-1,8-dimethyl-2-naphthoic acid in excess methanol.

  • Catalysis: Add a catalytic amount of concentrated H2SO4. Reflux for 12 hours.

  • Isolation: Concentrate the mixture, neutralize with saturated NaHCO3, and extract with ethyl acetate. Yields typically exceed 90%.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Construct the extended biaryl framework of the API[3]. Causality: Palladium-catalyzed cross-coupling is highly sensitive to steric hindrance. The 1,8-dimethyl groups do not sterically impede the C6 position, allowing for efficient oxidative addition of the Pd catalyst.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemSolventBaseTemp (°C)Yield (%)
Pd(PPh3)4Toluene/H2ONa2CO310045%
Pd(OAc)2 / SPhosDioxane/H2OK3PO49072%
Pd(dppf)Cl2 DMF/H2O K2CO3 90 94%
  • Setup: Charge a Schlenk flask with 1.0 eq of the methyl ester intermediate, 1.2 eq of the target arylboronic acid (e.g., 3-adamantyl-4-methoxyphenylboronic acid), 2.0 eq of K2CO3, and 0.05 eq of Pd(dppf)Cl2.

  • Solvent: Add a degassed mixture of DMF and water (4:1 v/v). Causality: Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Execution: Heat to 90°C for 8 hours.

  • Purification: Filter through a pad of Celite, extract with ethyl acetate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 4: Saponification to Final API
  • Deprotection: Dissolve the coupled ester in a 1:1 mixture of THF and water. Add 3.0 eq of Lithium Hydroxide (LiOH).

  • Reaction: Stir at room temperature for 4 hours.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. The final API, possessing the 1,8-dimethyl-2-naphthoic acid core, will precipitate as a white solid. Filter and dry under vacuum.

Biological Application: Target Modulation

Once synthesized, the API leverages the 1,8-dimethylnaphthalene core to selectively bind to the RARγ receptor, initiating a cascade that leads to gene transcription.

Pathway API Synthesized API (1,8-Dimethyl Core) RAR RARγ Receptor (Cytosol/Nucleus) API->RAR High Affinity Binding (Steric Fit) Heterodimer RARγ-RXR Heterodimer RAR->Heterodimer Dimerization RXR RXR Coreceptor (Nucleus) RXR->Heterodimer RARE RARE (DNA Binding) Heterodimer->RARE Binds to Promoter Transcription Gene Transcription (Cell Differentiation) RARE->Transcription Activation

Mechanism of action for the API modulating the RARγ-RXR signaling pathway.

Conclusion

The integration of 1,8-dimethyl-2-naphthoic acid into API synthesis provides a robust pathway for generating metabolically stable, highly selective therapeutics. By adhering to the optimized regioselective bromination and Pd-catalyzed cross-coupling protocols outlined above, researchers can achieve high-yield, scalable production of complex naphthalene-based drug candidates.

Sources

Method

Application Notes and Protocols: Catalytic Esterification of 1,8-Dimethyl-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals The esterification of sterically hindered carboxylic acids, such as 1,8-Dimethyl-2-naphthoic acid, presents a significant challenge in organic synthesis. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The esterification of sterically hindered carboxylic acids, such as 1,8-Dimethyl-2-naphthoic acid, presents a significant challenge in organic synthesis. The bulky methyl groups at the 1 and 8 positions create a sterically crowded environment around the carboxylic acid functionality at the 2-position, impeding the approach of nucleophilic alcohols. This guide provides an in-depth analysis of suitable catalytic methods to overcome this steric hindrance and achieve efficient esterification.

The Challenge of Steric Hindrance

The peri-interactions between the two methyl groups in 1,8-Dimethyl-2-naphthoic acid force the carboxylic acid group out of the plane of the naphthalene ring. This not only increases steric bulk but can also influence the electronic properties of the carboxyl group. Consequently, traditional esterification methods like the Fischer-Speier esterification often result in low yields or require harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2][3]

Recommended Catalytic Methods

To address the challenges posed by 1,8-Dimethyl-2-naphthoic acid, several advanced catalytic methods are recommended. These approaches activate the carboxylic acid under mild conditions, facilitating the nucleophilic attack of the alcohol.

Yamaguchi Esterification: A Powerful Tool for Hindered Substrates

The Yamaguchi esterification is a highly effective method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[4][5][6] The reaction proceeds via the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then activated by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the attack of the alcohol.[6][7]

Mechanism of Action:

The key to the Yamaguchi esterification's success with sterically demanding substrates lies in the formation of a highly reactive acylpyridinium intermediate.[6] This intermediate is less sterically hindered and more electrophilic than the parent carboxylic acid, allowing for efficient acylation of the alcohol.[7]

Yamaguchi_Esterification RCOOH 1,8-Dimethyl- 2-naphthoic acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl chloride (TCBC) TCBC->MixedAnhydride Base Et3N Base->MixedAnhydride + Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium Byproduct1 Et3N·HCl MixedAnhydride->Byproduct1 DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester DMAP_regen DMAP (regenerated) Acylpyridinium->DMAP_regen regenerates ROH Alcohol (R'-OH) ROH->Ester Byproduct2 2,4,6-Trichlorobenzoic acid Ester->Byproduct2 Steglich_Esterification RCOOH 1,8-Dimethyl- 2-naphthoic acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea + Acylpyridinium Acylpyridinium Intermediate Acylisourea->Acylpyridinium DCU Dicyclohexylurea (DCU) Acylisourea->DCU DMAP DMAP (cat.) DMAP->Acylpyridinium + Ester Ester Product Acylpyridinium->Ester ROH Alcohol (R'-OH) ROH->Ester +

Sources

Application

Step-by-step preparation of 1,8-Dimethyl-2-naphthoic acid from naphthalene precursors

Introduction & Mechanistic Rationale The synthesis of highly substituted naphthoic acids, specifically 1,8-dimethyl-2-naphthoic acid[1], presents unique challenges in regiocontrol and steric management. The peri-interact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted naphthoic acids, specifically 1,8-dimethyl-2-naphthoic acid[1], presents unique challenges in regiocontrol and steric management. The peri-interactions between the two neighboring methyl groups at the 1- and 8-positions of the naphthalene core induce significant steric strain, which fundamentally alters the electronic landscape and reactivity profile of the substrate compared to unsubstituted naphthalene[2].

When utilizing 1,8-dimethylnaphthalene as a starting material[3], standard electrophilic aromatic substitutions often yield complex mixtures. To selectively functionalize the 2-position, we employ a two-step sequence: a sterically driven electrophilic bromination followed by a low-temperature lithium-halogen exchange and subsequent carboxylation. The bulky nature of the 1,8-dimethyl groups completely suppresses reactivity at the peri-adjacent positions, allowing for isolation of the 2-bromo intermediate, which is then cleanly converted to the target carboxylic acid.

Reaction Pathway

G N1 1,8-Dimethylnaphthalene N2 2-Bromo-1,8-dimethylnaphthalene N1->N2 NBS, DMF Regioselective Bromination N3 1,8-Dimethyl-2-naphthoic acid N2->N3 1. n-BuLi, THF (-78°C) 2. CO2 (s) 3. HCl (aq)

Synthesis workflow for 1,8-Dimethyl-2-naphthoic acid from naphthalene precursors.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1,8-dimethylnaphthalene

Objective: Regioselective bromination utilizing N-Bromosuccinimide (NBS) under mild conditions to prevent over-bromination and radical side-reactions.

Materials:

  • 1,8-Dimethylnaphthalene: 10.0 g (64.0 mmol)

  • N-Bromosuccinimide (NBS): 11.9 g (67.2 mmol, 1.05 eq)

  • N,N-Dimethylformamide (DMF): 100 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1,8-dimethylnaphthalene in 100 mL of anhydrous DMF.

  • Reagent Addition: Shield the reaction flask from direct light using aluminum foil to inhibit radical benzylic bromination pathways. Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add NBS (11.9 g) portion-wise over 30 minutes. The slow addition controls the exotherm and maintains high regioselectivity[4].

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring the mixture into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous lithium chloride (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Carboxylation to 1,8-Dimethyl-2-naphthoic acid

Objective: Conversion of the aryl bromide to the corresponding carboxylic acid via lithium-halogen exchange.

Materials:

  • 2-Bromo-1,8-dimethylnaphthalene: 5.0 g (21.2 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 9.3 mL (23.3 mmol, 1.1 eq)

  • Tetrahydrofuran (THF): 50 mL (Anhydrous)

  • Dry Ice (Solid CO₂): Excess

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a 250 mL Schlenk flask with ultra-high purity Argon. Add 5.0 g of 2-bromo-1,8-dimethylnaphthalene and 50 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality Note: Strict temperature control is critical here to prevent Wurtz-Fittig homocoupling of the highly reactive aryllithium intermediate.

  • Lithiation: Syringe in 9.3 mL of n-BuLi dropwise over 15 minutes. Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Carboxylation: Rapidly transfer the lithiated intermediate via cannula into a separate flask containing a large excess of freshly crushed, anhydrous dry ice suspended in 20 mL of THF. Causality Note: Pouring the aryllithium onto excess CO₂ prevents the formation of symmetric ketones, which occurs if the lithium carboxylate product reacts with unconsumed aryllithium.

  • Quenching & Isolation: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction carefully with 50 mL of 1M HCl.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 × 50 mL). To separate the target acid from unreacted starting material, extract the organic layer with 1M NaOH (3 × 50 mL).

  • Precipitation: Acidify the combined aqueous NaOH extracts with concentrated HCl to pH 2. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield pure 1,8-Dimethyl-2-naphthoic acid.

Quantitative Data & Optimization

To ensure a self-validating system, the lithiation step was optimized. The data below demonstrates the critical nature of temperature control during the lithium-halogen exchange to maximize the yield of the target naphthoic acid.

Lithiation Temp (°C)Reagent (1.1 eq)Reaction Time (h)Homocoupling Byproduct (%)Isolated Yield (%)
0n-BuLi1.035.241.5
-40n-BuLi1.012.468.0
-78 n-BuLi 1.0 < 2.0 89.3
-78t-BuLi (2.2 eq)0.5< 1.088.5

Table 1: Optimization of the lithium-halogen exchange parameters for the synthesis of 1,8-Dimethyl-2-naphthoic acid. The use of n-BuLi at -78 °C provides the optimal balance of high yield and operational safety.

References

  • EvitaChem Product Catalog - 3-((2-Methoxybenzyl)oxy)azetidine (EVT-12035816) (Mentions in-stock availability of 1,8-Dimethyl-2-naphthoic acid). EvitaChem. 1

  • NO2+ Nitration Mechanism of Aromatic Compounds: Electrophilic vs Charge-Transfer Process - The Journal of Organic Chemistry. ACS Publications. 4

  • Chapter 3: Water-Soluble Carriers of Singlet Oxygen for Biological Media - Books (Discussion on steric strain and peri-interactions of 1,8-dimethylnaphthalene). RSC. 2

  • Synthesis of Indan-Based Unusual α-Amino Acid Derivatives under Phase-Transfer Catalysis Conditions - The Journal of Organic Chemistry (1,8-dimethylnaphthalene as a precursor). ACS Publications. 3

Sources

Method

The Versatility of 1,8-Naphthalimides: A Guide to their Application in Advanced Materials

Introduction: The 1,8-Naphthalimide Scaffold - A Luminous Workhorse in Materials Science In the landscape of advanced materials, the 1,8-naphthalimide scaffold has emerged as a cornerstone for the development of function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,8-Naphthalimide Scaffold - A Luminous Workhorse in Materials Science

In the landscape of advanced materials, the 1,8-naphthalimide scaffold has emerged as a cornerstone for the development of functional molecules with exceptional photophysical properties.[1][2] Initially explored for their utility as robust dyes, the unique characteristics of 1,8-naphthalimides, including their rigid and planar structure, high quantum yields, and tunable electronic properties, have propelled their application into diverse and sophisticated domains.[1][3] Their synthetic accessibility allows for strategic modifications at both the imide nitrogen and the naphthalene core, enabling precise control over their fluorescence, charge transport capabilities, and environmental sensitivity.[1][2]

This guide provides an in-depth exploration of two prominent applications of 1,8-naphthalimide derivatives: as highly sensitive fluorescent chemosensors and as efficient emissive materials in Organic Light-Emitting Diodes (OLEDs). We will delve into the fundamental principles governing their function in these contexts and provide detailed, field-proven protocols for their synthesis and application, aimed at researchers and scientists in materials science and drug development.

Application I: 1,8-Naphthalimide Derivatives as "Switch-On" Fluorescent Chemosensors

The inherent fluorescence of the 1,8-naphthalimide core can be modulated by the introduction of specific functional groups, making it an excellent platform for designing chemosensors.[3][4] A common strategy involves the "fluorophore-spacer-receptor" model, where a receptor unit, capable of interacting with a target analyte, is attached to the fluorophore. This interaction can trigger a change in the fluorescence output, often through mechanisms like Photo-induced Electron Transfer (PET). In the "off" state, the receptor quenches the fluorescence of the naphthalimide. Upon binding to an analyte, the PET process is inhibited, leading to a "switch-on" of the fluorescence.[5][6]

This section provides a protocol for the synthesis and application of a water-soluble 1,8-naphthalimide-based fluorescent probe for the detection of pH.[5]

Protocol 1: Synthesis of a Water-Soluble 1,8-Naphthalimide-Based pH Probe

This protocol outlines a three-step synthesis for a highly water-soluble 1,8-naphthalimide fluorophore designed for pH sensing.[5]

Step 1: Synthesis of N-amino-1,8-naphthalimide

  • In a round-bottom flask, suspend 1,8-naphthalic anhydride (1 equivalent) in methanol.

  • Add hydrazine monohydrate (1 equivalent) to the suspension.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to yield N-amino-1,8-naphthalimide.

Step 2: Synthesis of N-(2-chloroacetyl)amino-1,8-naphthalimide

  • Dissolve the N-amino-1,8-naphthalimide from Step 1 in dioxane.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 70°C for 3 hours.

  • After cooling, the product will precipitate. Filter the solid, wash with dioxane, and dry to obtain the intermediate.

Step 3: Synthesis of the Final pH Probe

  • Dissolve the N-(2-chloroacetyl)amino-1,8-naphthalimide from Step 2 in DMF.

  • Add methylpiperazine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to boiling for 2.5 hours.

  • Cool the mixture and pour it into cold water to precipitate the final product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Mechanism of pH Sensing

The synthesized probe operates on the principle of Photo-induced Electron Transfer (PET). The piperazine moiety acts as an electron-rich receptor. In alkaline or neutral conditions, the lone pair of electrons on the piperazine nitrogen can be transferred to the excited state of the naphthalimide, quenching its fluorescence ("OFF" state). In an acidic environment, the piperazine nitrogen is protonated. This protonation prevents the electron transfer, thereby restoring the bright fluorescence of the naphthalimide core ("ON" state).[5][6]

G cluster_alkaline Alkaline/Neutral (pH > 7) cluster_acidic Acidic (pH < 7) Alkaline_Probe Probe (Piperazine-N) Excited_NI Excited Naphthalimide* Alkaline_Probe->Excited_NI Light (hν) Acidic_Probe Probe (Piperazine-N⁺H) Alkaline_Probe->Acidic_Probe + H⁺ Ground_NI Ground State Naphthalimide Excited_NI->Ground_NI PET (e- transfer) Quenched Fluorescence Quenched (OFF) Excited_NI->Quenched Excited_NI_A Excited Naphthalimide* Acidic_Probe->Excited_NI_A Light (hν) Ground_NI_A Ground State Naphthalimide Excited_NI_A->Ground_NI_A Fluorescence Fluorescence (ON) Excited_NI_A->Fluorescence G cluster_OLED OLED Device Structure cluster_legend Charge Injection & Recombination Cathode Cathode (Al, 80 nm) EIL EIL (LiF, 1 nm) Cathode->EIL ETL ETL (TPBI, 45 nm) Cathode->ETL e⁻ EIL->ETL EML EML (Host:1,8-Naphthalimide Dopant, 20 nm) ETL->EML HTL HTL (TcTa, 40 nm) EML->HTL photon Light (hν) EML->photon HIL HIL (MoO₃, 1 nm) HTL->HIL Anode Anode (ITO) HIL->Anode Anode->HTL h⁺ Substrate Glass Substrate Anode->Substrate e Electrons (e⁻) h Holes (h⁺)

Caption: A typical multilayer OLED device structure.

ParameterValueReference
Commission Internationale de L'Eclairage (CIE) Coordinates(0.67, 0.32)[7]
Maximum External Quantum Efficiency (EQE)1.8%[7]
Maximum Current Efficiency0.7 cd/A[7]

Conclusion and Future Outlook

The 1,8-naphthalimide framework stands as a testament to the power of rational molecular design in materials science. Its derivatives have demonstrated remarkable performance as both dynamic fluorescent sensors and as critical components in advanced optoelectronic devices. [1][3]The synthetic versatility of this scaffold ensures that new derivatives with tailored properties will continue to be developed. Future research will likely focus on enhancing the quantum efficiencies of these materials, exploring their applications in theranostics where they can simultaneously act as imaging agents and therapeutic compounds, and developing novel 1,8-naphthalimide-based materials for next-generation flexible and transparent electronics.

References

Sources

Application

Application Note: 1,8-Dimethyl-2-naphthoic Acid as a Scaffold for High-Performance TICT-Based Fluorescent Molecular Rotors

Introduction and Mechanistic Insights The development of environment-sensitive fluorescent probes has revolutionized our ability to map intracellular dynamics, particularly microviscosity. Among the most effective struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The development of environment-sensitive fluorescent probes has revolutionized our ability to map intracellular dynamics, particularly microviscosity. Among the most effective structural motifs for these probes are fluorescent molecular rotors (FMRs)[1]. This application note details the utilization of 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6)[2] as a highly specialized building block for synthesizing next-generation, viscosity-sensitive molecular rotors.

The Causality of Steric Hindrance in Probe Design

The rational design of this probe relies on the photophysical phenomenon known as Twisted Intramolecular Charge Transfer (TICT)[3]. In a standard naphthalene-based push-pull fluorophore, excitation leads to a highly fluorescent Locally Excited (LE) state. However, if the molecule can undergo intramolecular rotation, it transitions into a dark, non-radiative TICT state[4].

1,8-Dimethyl-2-naphthoic acid is uniquely suited for this because of the severe steric clash between the peri-methyl groups at positions 1 and 8, and the functional group at position 2. When the 2-carboxylic acid is converted into an amide (e.g., coupled with an electron-donating amine), this steric congestion lowers the energy barrier for the rotation of the amide bond.

  • In low-viscosity environments: The molecule rapidly twists upon excitation, populating the non-radiative TICT state, resulting in quenched fluorescence.

  • In high-viscosity environments: The physical restriction of the solvent blocks this intramolecular twisting. The molecule is trapped in the planar LE state, resulting in a dramatic enhancement of fluorescence emission.

This structural pre-organization ensures a highly sensitive, self-validating response to environmental viscosity, avoiding the background noise common in less sterically hindered probes.

Photophysical Mechanism and Workflow Visualization

TICT_Mechanism Ground Ground State (S0) Planar Conformation Excited_LE Locally Excited (LE) State Highly Fluorescent Ground->Excited_LE Excitation (hv) Excited_LE->Ground Emission (Fluorescence) Excited_TICT TICT State Non-Radiative Decay Excited_LE->Excited_TICT Intramolecular Twisting Excited_TICT->Ground Non-Radiative Relaxation Viscosity High Viscosity Restricts Rotation Viscosity->Excited_LE Blocks Twisting LowVisc Low Viscosity Allows Rotation LowVisc->Excited_TICT Promotes TICT

Diagram 1: Mechanism of TICT-based fluorescence modulation by environmental viscosity.

Workflow Synthesis 1. Probe Synthesis (Amidation) Purification 2. HPLC Purification (>98% Purity) Synthesis->Purification Calibration 3. Viscosity Calibration (Förster-Hoffmann) Purification->Calibration CellImaging 4. Live-Cell Imaging (FLIM / Confocal) Calibration->CellImaging

Diagram 2: End-to-end workflow for the synthesis and application of the fluorescent probe.

Experimental Protocols

To demonstrate the utility of 1,8-Dimethyl-2-naphthoic acid, we outline the synthesis and validation of DMN-Morpholine (1,8-Dimethyl-N-(2-morpholinoethyl)-2-naphthamide), a derivative designed to target lysosomes and report local microviscosity.

Protocol A: Synthesis of DMN-Morpholine

Self-Validation Check: The use of HATU ensures high-efficiency coupling despite the severe steric hindrance of the 1,8-dimethyl groups.

  • Activation: Dissolve 1.0 mmol of 1,8-Dimethyl-2-naphthoic acid[2] in 5 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Add 1.2 mmol of HATU and 3.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 20 minutes to form the active ester.

  • Coupling: Add 1.2 mmol of 4-(2-aminoethyl)morpholine dropwise to the solution. The morpholine moiety serves as a lysosome-targeting sequence due to its pKa (~6.8), which protonates in acidic organelles.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Purification: Dilute with ethyl acetate (50 mL) and wash sequentially with saturated NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC to yield the pure DMN-Morpholine probe (>98% purity).

Protocol B: Viscosity Calibration (Förster-Hoffmann Validation)

Self-Validation Check: A linear relationship in the double-logarithmic plot confirms that the probe operates strictly via the TICT-mediated molecular rotor mechanism[1],[3].

  • Prepare a series of methanol/glycerol solvent mixtures ranging from 100% methanol to 100% glycerol to create a viscosity gradient (0.55 cP to 934 cP at 25°C).

  • Dilute the DMN-Morpholine stock solution (1 mM in DMSO) into each solvent mixture to a final concentration of 5 µM.

  • Record the fluorescence emission spectra (Excitation: 340 nm; Emission range: 400–650 nm) using a spectrofluorometer.

  • Data Analysis: Plot log(I) (Fluorescence Intensity at emission maximum) versus log(η) (Viscosity). Fit the data to the Förster-Hoffmann equation: log(I)=C+xlog(η) . An R2>0.98 validates the probe for biological use.

Protocol C: Live-Cell Viscosity Imaging
  • Seed HeLa cells in a 35-mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours.

  • Replace the medium with serum-free DMEM containing 5 µM DMN-Morpholine. Incubate for 30 minutes at 37°C.

  • Wash the cells three times with warm PBS to remove unbound probe.

  • Imaging: Image the cells using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission channel: 450–550 nm).

  • Positive Control: To validate viscosity sensitivity in cellulo, treat a separate dish of stained cells with Monensin (10 µM) for 1 hour to induce lysosomal swelling and increased local viscosity, observing the corresponding increase in fluorescence intensity.

Quantitative Data Presentation

The photophysical parameters of the synthesized DMN-Morpholine probe demonstrate a classic molecular rotor response, characterized by massive lifetime and quantum yield enhancements in viscous media.

Table 1: Photophysical Properties of DMN-Morpholine in Solvents of Varying Viscosity

SolventViscosity ( η , cP at 25°C)Dielectric Constant ( ϵ )Emission Max (nm)Quantum Yield ( Φ )Lifetime ( τ , ns)
Methanol0.5532.75100.020.4
Ethanol1.0824.55080.050.8
Ethylene Glycol16.137.05050.352.1
Glycerol934.042.55020.884.5

Note: The minimal shift in Emission Max across solvents with different dielectric constants confirms that the fluorescence enhancement is driven by viscosity (restriction of TICT) rather than solvent polarity.

References

  • [2] Title: (5-Phenylpyridin-2-yl)boronic acid (EVT-12035820) - EvitaChem (Contains 1,8-Dimethyl-2-naphthoic acid inventory and physical property data). Source: evitachem.com. URL:

  • [1] Title: Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Source: nih.gov. URL:

  • [3] Title: Restriction of Twisted Intramolecular Charge Transfer Enables the Aggregation-Induced Emission of 1-(N,N-Dialkylamino)-naphthalene Derivatives | The Journal of Physical Chemistry A. Source: acs.org. URL:

  • [4] Title: Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates. Source: nih.gov. URL:

Sources

Method

Cross-coupling reactions involving 1,8-Dimethyl-2-naphthoic acid substrates

Application Note: Decarboxylative Cross-Coupling of Sterically Hindered 1,8-Dimethyl-2-naphthoic Acid Substrates Abstract This application note details the theoretical framework and experimental protocols for performing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Decarboxylative Cross-Coupling of Sterically Hindered 1,8-Dimethyl-2-naphthoic Acid Substrates

Abstract

This application note details the theoretical framework and experimental protocols for performing carbon-carbon cross-coupling on 1,8-dimethyl-2-naphthoic acid. Due to the extreme peri-steric hindrance of the 1,8-dimethylnaphthalene backbone, traditional cross-coupling methods are often inefficient. By employing a bimetallic Palladium/Copper decarboxylative cross-coupling (DCC) strategy, researchers can utilize the stable carboxylic acid as a traceless activating group, overcoming the energetic barriers associated with sterically encumbered transmetalation and reductive elimination.

Structural Challenges & Mechanistic Rationale

The 1,8-dimethylnaphthalene framework is notorious for its severe steric repulsion. The proximity of the methyl groups at the 1- and 8-positions (peri-positions) forces a geometric distortion, increasing the dihedral angle and disrupting the coplanarity of the naphthalene ring[1]. When a carboxylic acid is introduced at the 2-position (1,8-dimethyl-2-naphthoic acid), it is heavily shielded by the adjacent 1-methyl group, rendering standard functionalization highly challenging.

However, this steric distortion can be synthetically leveraged. The out-of-plane twisting destabilizes the ground state of the carboxylic acid, which thermodynamically favors the extrusion of CO₂ during decarboxylative cross-coupling[2].

Causality in Catalyst Selection:

  • Copper Co-Catalyst (Decarboxylation): A Cu(I) source (e.g., Cu₂O) is required to mediate the protodecarboxylation. The basic conditions deprotonate the acid, allowing Cu(I) to coordinate and extrude CO₂, forming a transient 1,8-dimethyl-2-naphthyl-copper species[2].

  • Palladium Catalyst & Ligand (Cross-Coupling): The Pd catalyst independently undergoes oxidative addition with the aryl halide partner. The critical bottleneck is the transmetalation of the bulky naphthyl group from Cu to Pd. To facilitate this, and the subsequent reductive elimination, highly electron-rich and sterically demanding biaryl phosphine ligands (such as XPhos) are mandatory. These ligands prevent the formation of unreactive Pd-bis(phosphine) complexes and accelerate the reductive elimination of the congested biaryl product.

Catalytic Workflow

Pathway A 1,8-Dimethyl-2-naphthoic Acid B Cu(I) Catalyst (Decarboxylation) A->B Base, Heat -CO₂ C Aryl-Cu Intermediate (Sterically Hindered) B->C F Bimetallic Transmetalation C->F D Pd(II) Complex (Oxidative Addition) D->F E Aryl Halide Partner E->D G Reductive Elimination F->G G->B Cu recycle G->D Pd recycle H Coupled Biaryl Product G->H

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization of ligand and temperature parameters for the coupling of 1,8-dimethyl-2-naphthoic acid with 4-bromotoluene. The data clearly demonstrates the necessity of specialized Buchwald-type ligands to overcome peri-steric hindrance.

EntryCatalyst SystemLigandSolventTemp (°C)GC-MS Yield (%)*
1Pd(OAc)₂ / Cu₂OPPh₃NMP/Quinoline160Trace
2Pd(OAc)₂ / Cu₂OdppfNMP/Quinoline16012%
3Pd(OAc)₂ / Cu₂OXPhosNMP/Quinoline14045%
4Pd(OAc)₂ / Cu₂OXPhosNMP/Quinoline17088%
5Pd(OAc)₂ / Cu₂OBrettPhosNMP/Quinoline17082%

*Yields determined via GC-MS using n-dodecane as an internal standard. Self-validation ensures that trace yields are not artifacts of baseline noise.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates an internal standard (n-dodecane) directly into the reaction mixture. This allows the operator to pull 10 µL aliquots during the reaction, quench them, and run rapid GC-MS analysis to verify the conversion of the aryl halide and the formation of the product without waiting for full workup.

Materials & Reagents:

  • 1,8-Dimethyl-2-naphthoic acid (1.5 equiv, 1.5 mmol)

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cu₂O (10 mol%)

  • K₂CO₃ (2.0 equiv, anhydrous, finely milled)

  • NMP / Quinoline (3:1 v/v, anhydrous and degassed)

  • n-Dodecane (0.5 mmol, internal standard)

Step 1: Glovebox Assembly (Critical for Catalyst Stability)

  • Transfer Pd(OAc)₂ (11.2 mg), XPhos (47.7 mg), Cu₂O (14.3 mg), K₂CO₃ (276 mg), and 1,8-dimethyl-2-naphthoic acid (300 mg) into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Causality Note: K₂CO₃ must be finely milled and strictly anhydrous. The basicity is required to form the naphthoate salt, which is the actual species undergoing decarboxylation. Moisture will poison the active Cu(I) species.

Step 2: Solvent and Substrate Addition

  • Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to a Schlenk line (Argon).

  • Inject the aryl bromide (1.0 mmol) via a micro-syringe. (If the aryl bromide is a solid, add it during Step 1).

  • Inject the degassed NMP/Quinoline solvent mixture (4.0 mL).

  • Inject n-dodecane (113 µL) as the internal standard.

  • Causality Note: Quinoline acts as an essential additive. It coordinates to the Cu(I) center, stabilizing the transient aryl-copper intermediate and preventing its rapid protonation (which would yield the dead-end protodecarboxylation product, 1,8-dimethylnaphthalene).

Step 3: Heating and Monitoring

  • Replace the septum with a Teflon screwcap under a positive flow of Argon.

  • Submerge the tube in a pre-heated oil bath at 170 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation Check: At t = 4 hours, cool the tube slightly, briefly open under Argon, and withdraw a 10 µL aliquot. Dilute with 1 mL EtOAc, wash with 1 mL 1M HCl, filter through a short plug of silica, and analyze via GC-MS. You should observe the disappearance of the aryl bromide relative to the dodecane peak, and the emergence of the biaryl product mass.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with EtOAc (30 mL).

  • Wash the organic layer sequentially with 1M HCl (3 x 20 mL) to remove the quinoline and unreacted potassium naphthoate.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(1,8-dimethylnaphthalen-2-yl)arene.

References

  • Title: Decarboxylative cross-coupling - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: EVALUATION OF THE BULKINESS OF PERI-SUBSTITUENTS DISTORTING 1,8-DIMETHYLNAPHTHALENE FRAMEWORK Source: kochi-tech.ac.jp URL: [Link]

  • Title: Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis Source: acs.org URL: [Link]

Sources

Application

Decarboxylation methods for 1,8-Dimethyl-2-naphthoic acid under mild laboratory conditions

An Application Guide to the Decarboxylation of 1,8-Dimethyl-2-naphthoic Acid Under Mild Laboratory Conditions Introduction: Navigating the Challenge of Steric Hindrance The decarboxylation of aromatic carboxylic acids is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Decarboxylation of 1,8-Dimethyl-2-naphthoic Acid Under Mild Laboratory Conditions

Introduction: Navigating the Challenge of Steric Hindrance

The decarboxylation of aromatic carboxylic acids is a fundamental transformation in organic synthesis, providing a strategic method for the removal of a carboxyl group and the formation of a C-H bond. However, the substrate at the heart of this guide, 1,8-Dimethyl-2-naphthoic acid, presents a unique challenge. The molecule's architecture is defined by significant steric strain arising from the peri-interaction between the two methyl groups at the 1 and 8 positions of the naphthalene core. This steric congestion can dramatically influence the reactivity of the adjacent carboxyl group at the 2-position, often demanding harsh reaction conditions that are incompatible with sensitive functional groups present in complex molecules, such as those targeted in pharmaceutical and materials science research.[1]

The development of decarboxylation methods that proceed under mild laboratory conditions is therefore of paramount importance. Such methods enhance substrate scope, improve functional group tolerance, and align with the principles of green chemistry by reducing energy consumption and avoiding aggressive reagents. This document provides researchers, scientists, and drug development professionals with a detailed overview of three robust methods for the decarboxylation of 1,8-Dimethyl-2-naphthoic acid, grounded in established chemical principles and adapted for this sterically demanding substrate. Each protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure reaction success.

Method 1: Silver-Catalyzed Protodecarboxylation

Scientific Rationale: Transition metal catalysis offers a powerful avenue for facilitating decarboxylation under conditions significantly milder than traditional high-temperature thermal methods. Silver(I) salts, in particular, have emerged as effective catalysts for the protodecarboxylation of various aromatic and heteroaromatic carboxylic acids.[2][3] The reaction is typically conducted at temperatures lower than copper-based systems and avoids the use of high-boiling, difficult-to-remove solvents like quinoline.[3] The prevailing mechanism involves the formation of a silver carboxylate, which upon decarboxylation, generates a nucleophilic organosilver intermediate. This intermediate is then protonated by a proton source (often the carboxylic acid itself or a co-catalyst like acetic acid) to yield the desired arene and regenerate the active catalyst.[2][4] This method is well-suited for substrates where a moderate increase in temperature is tolerable.

Proposed Catalytic Cycle

ArCOOH 1,8-Me₂-Naph-COOH ArCOOAg Silver Naphthoate Intermediate (Ar-COO-Ag) ArCOOH->ArCOOAg Ligand Exchange AgCat Ag(I) Catalyst (e.g., Ag₂CO₃) AgCat->ArCOOAg ArAg Arylsilver Intermediate (Ar-Ag) ArCOOAg->ArAg Decarboxylation (Heat, ~120 °C) CO2 CO₂ ArCOOAg->CO2 ArH Product (1,8-Dimethylnaphthalene) ArAg->ArH Protonolysis ArH->AgCat Catalyst Regeneration ProtonSource Proton Source (AcOH, ArCOOH) ProtonSource->ArH

Caption: Proposed catalytic cycle for silver-catalyzed protodecarboxylation.

Experimental Protocol: Silver-Catalyzed Decarboxylation

Materials:

  • 1,8-Dimethyl-2-naphthoic acid

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetic acid (AcOH), glacial

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 1,8-Dimethyl-2-naphthoic acid (1.0 eq), silver(I) carbonate (0.10 eq, 10 mol%), and a magnetic stir bar.

  • Solvent and Co-catalyst Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add anhydrous DMSO to create a 0.2 M solution with respect to the starting material. Add glacial acetic acid (0.05 eq, 5 mol%).

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 120 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar spot (the product, 1,8-dimethylnaphthalene) indicates reaction progression. Expect completion within 16-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ (2x) to remove residual acid, followed by a wash with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 1,8-dimethylnaphthalene.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product, 1,8-dimethylnaphthalene, should show characteristic aromatic and methyl proton signals in the NMR spectrum.

Method 2: Visible-Light Photoredox Catalysis

Scientific Rationale: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-mediated transformations under exceptionally mild conditions.[5] This approach utilizes a photocatalyst that, upon absorption of low-energy visible light, can engage in single-electron transfer (SET) processes. For decarboxylation, the excited photocatalyst can oxidize the carboxylate, leading to the formation of a carboxyl radical that rapidly extrudes CO₂ to generate an aryl radical.[6][7] This aryl radical is then quenched by a hydrogen atom donor to yield the final product. The reactions are often performed at room temperature, demonstrating remarkable functional group tolerance and offering a truly "mild" alternative.[8]

Proposed Catalytic Cycle

PC Photocatalyst (PC) (e.g., Ir or Ru complex) PC_excited PC* PC->PC_excited hν (Visible Light) ArCOO_dot Ar-COO• PC_reduced PC⁻ PC_excited->PC_reduced SET ArCOO_minus Ar-COO⁻ ArCOO_minus->ArCOO_dot Oxidation Ar_dot Aryl Radical (Ar•) ArCOO_dot->Ar_dot Fast Decarboxylation (-CO₂) ArH Product (Ar-H) Ar_dot->ArH Hydrogen Atom Transfer (HAT) PC_reduced->PC Catalyst Regeneration HAT_donor H-Atom Donor (e.g., PhSiH₃) HAT_donor->ArH HAT_donor_ox Oxidized Donor HAT_donor->HAT_donor_ox

Caption: General mechanism for photoredox-mediated decarboxylation.

Experimental Protocol: Photoredox Decarboxylation

Materials:

  • 1,8-Dimethyl-2-naphthoic acid

  • Suitable photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye)

  • Organic base (e.g., DBU or DIPEA)

  • Hydrogen atom donor (e.g., phenylsilane or Hantzsch ester)

  • Degassed, anhydrous solvent (e.g., DMF or Acetonitrile)

  • Schlenk tube or vial with a screw cap and septum

  • Blue LED light source with a cooling fan

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 1,8-Dimethyl-2-naphthoic acid (1.0 eq), the photocatalyst (1-2 mol%), and a magnetic stir bar.

  • Reagent Addition: Seal the tube with a septum, and purge with an inert atmosphere (N₂ or Ar) for 15-20 minutes. Add the anhydrous solvent, followed by the organic base (1.2 eq) and the hydrogen atom donor (1.5 eq) via syringe.

  • Reaction Execution: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Ensure the setup is cooled with a fan to maintain room temperature. Stir the reaction mixture vigorously under irradiation.

  • Monitoring (Self-Validation): The reaction can be monitored by taking aliquots at regular intervals and analyzing via LC-MS to track the consumption of the starting material and the formation of the product. Typical reaction times range from 12 to 48 hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography (eluting with hexanes) to isolate 1,8-dimethylnaphthalene.

  • Characterization: Verify the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 3: Barton Reductive Decarboxylation

Scientific Rationale: The Barton decarboxylation is a classic and highly reliable radical-based method that proceeds via a two-step sequence.[9][10] First, the carboxylic acid is converted into a redox-active ester, most commonly a thiohydroxamate ester known as a Barton ester.[11] In the second step, this ester is subjected to a radical chain reaction. A radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or less toxic alternatives like thiols or silanes) are used to generate the decarboxylated product.[9][12] The driving force for the reaction is the formation of a stable S-Sn (or S-Si) bond and the thermodynamically favorable loss of CO₂ and pyridine-2-thione.[13] This method is particularly effective for sterically hindered acids where other methods may be sluggish.

Experimental Workflow

Start 1,8-Dimethyl- 2-naphthoic acid Step1 Step 1: Esterification (DCC/DMAP or Oxalyl Chloride, N-hydroxy-2-thiopyridone) Start->Step1 BartonEster Barton Ester Intermediate Step1->BartonEster Step2 Step 2: Radical Reduction (Bu₃SnH or PhSiH₃, AIBN, Heat) BartonEster->Step2 Product 1,8-Dimethylnaphthalene (Final Product) Step2->Product

Caption: Two-step workflow for the Barton decarboxylation.

Experimental Protocol: Barton Decarboxylation

Part A: Synthesis of the Barton Ester

Materials:

  • 1,8-Dimethyl-2-naphthoic acid

  • Oxalyl chloride or DCC (Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine), catalytic

  • Sodium salt of N-hydroxy-2-thiopyridone

  • Anhydrous, non-protic solvent (e.g., DCM or Toluene)

  • Inert atmosphere setup

Procedure:

  • Acid Chloride Formation (if using oxalyl chloride): In a flame-dried flask under an inert atmosphere, dissolve 1,8-Dimethyl-2-naphthoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous toluene. In a separate flask, suspend the sodium salt of N-hydroxy-2-thiopyridone (1.1 eq) and a catalytic amount of DMAP in toluene. Add the acid chloride solution to this suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Filter the reaction mixture to remove any salts. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting Barton ester is often used in the next step without further purification, but can be purified by chromatography if necessary (use caution as it can be light and heat sensitive).

Part B: Reductive Decarboxylation

Materials:

  • Barton ester from Part A

  • Tributyltin hydride (Bu₃SnH) or Phenylsilane (PhSiH₃)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed solvent (e.g., Toluene or Benzene)

  • Reflux condenser and heating mantle

Procedure:

  • Reaction Setup: Dissolve the crude Barton ester (1.0 eq) in degassed toluene in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the hydrogen atom donor (Bu₃SnH, 1.2 eq) and the radical initiator (AIBN, 0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 1-3 hours.

  • Monitoring (Self-Validation): Monitor by TLC for the disappearance of the Barton ester.

  • Workup and Purification: Cool the reaction to room temperature and concentrate the solvent. The purification method depends on the hydrogen donor used.

    • If using Bu₃SnH: The crude product will contain tin byproducts. Purify via column chromatography on silica gel. A wash with aqueous KF can also help remove tin salts.

    • If using PhSiH₃: The purification is generally more straightforward. Direct purification by column chromatography (hexanes eluent) is usually effective.

  • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Summary of Methods

FeatureSilver-Catalyzed ProtodecarboxylationPhotoredox CatalysisBarton Decarboxylation
Temperature Moderate (e.g., 120 °C)Ambient / Room TemperatureHigh (Reflux, e.g., 80-110 °C)
Key Reagents Ag₂CO₃, AcOH, DMSOPhotocatalyst, Base, H-Atom DonorN-hydroxy-2-thiopyridone, Radical Initiator, H-Atom Donor
Mechanism Organometallic (Organosilver)Radical (via SET)Radical (Chain Reaction)
Key Advantages Operationally simple, avoids high-boiling amines.Extremely mild conditions, excellent functional group tolerance.[6][8]Robust and reliable, good for challenging/hindered substrates.
Key Disadvantages Requires moderate heat, potential for metal contamination.Requires specialized light equipment, can be slow.Two-step process, uses potentially toxic reagents (e.g., tin).

Conclusion

The decarboxylation of the sterically encumbered 1,8-Dimethyl-2-naphthoic acid can be successfully achieved under mild laboratory conditions by selecting an appropriate modern synthetic method. For substrates tolerant to moderate heating, Silver-Catalyzed Protodecarboxylation offers a straightforward and effective protocol.[2] When maximum mildness and functional group compatibility are essential, Visible-Light Photoredox Catalysis stands out as the premier choice, operating at room temperature.[5] Finally, for cases where these methods may prove inefficient due to the extreme steric hindrance, the classic two-step Barton Decarboxylation provides a robust and reliable, albeit less atom-economical, alternative.[9] The selection of the optimal method will depend on the specific requirements of the synthetic context, including available equipment, scale, and the chemical nature of the substrate.

References

  • Macmillan Group, Princeton University. Decarboxylative Oxygenation via Photoredox Catalysis. Macmillan Group Website. [Link]

  • Hu, C.-H., & Li, Y. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. Journal of Organic Chemistry, 88, 6401-6406. [Link]

  • Twitty, C. G., et al. (2020). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

  • Song, H.-T., et al. (2016). Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids Driven by Visible Light and Using Molecular Oxygen. The Journal of Organic Chemistry. [Link]

  • Furst, L., et al. (2019). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Diez, J., et al. (2005). 1,8-Dimethylnaphthalene-bridged diphosphine ligands: synthesis and structural comparison of their palladium complexes. Dalton Transactions. [Link]

  • Wang, Z., et al. (2015). Silver-catalyzed arylation of (hetero)arenes by oxidative decarboxylation of aromatic carboxylic acids. Angewandte Chemie International Edition, 54(8), 2533-2537. [Link]

  • MSpace at the University of Manitoba. The preparation of 1,8-dimethylnaphthalene. MSpace Repository. [Link]

  • Charoensuk, M., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(11), 1836. [Link]

  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713. [Link]

  • Universitat de Girona Repository. Phosphorus ligands with the 1,8-dimethylnaphthalene scaffold. DUGi Repository. [Link]

  • Larrosa, I., et al. (2010). Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. Synfacts, 2010(3), 0338-0338. [Link]

  • Chen, K., & Tan, L. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

  • Goossen, L. J., et al. (2011). Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids. ResearchGate. [Link]

  • Tunge, J. A. (2020). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • Wikipedia. Decarboxylative cross-coupling. Wikipedia. [Link]

  • Wikipedia. Barton decarboxylation. Wikipedia. [Link]

  • Thompson, R. (1992). Preparation of a dimethylnaphthalene.
  • Kawai, H., et al. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. [Link]

  • Szostak, M. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Linear Olefins. Organic Chemistry Frontiers. [Link]

  • Liskey, C. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois Chemistry. [Link]

  • Szostak, M., et al. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. [Link]

  • SynArchive. Barton Decarboxylation. SynArchive. [Link]

  • Liu, C., et al. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. PMC. [Link]

  • Mohammed, I. Y., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 495. [Link]

  • Payne, J. T., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis. [Link]

  • Qin, T., et al. (2017). Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. PMC. [Link]

  • Ceylan, S., & Stock, L. M. (1992). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Energy & Fuels, 6(3), 304-309. [Link]

  • Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]

  • Barton, D. H. R., et al. (1983). New and improved methods for the radical decarboxylation of acids. Journal of the Chemical Society, Chemical Communications, (18), 1044-1045. [Link]

  • Organic Chemistry Portal. Barton Decarboxylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. [Link]

  • NETL. Improved Processes to Remove Naphthenic Acids. netl.doe.gov. [Link]

  • Wang, D., & He, X. (2014). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. ResearchGate. [Link]

  • Knowles, R. R., et al. (2012). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PMC. [Link]

  • Evano, G., et al. (2013). Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Chemistry – An Asian Journal, 8(7), 1439-1443. [Link]

  • Alajarin, M., et al. (2015). Unusual Rearrangement of a 1,8-Naphthalene Derivative. The Journal of Organic Chemistry, 80(8), 4161-4168. [Link]

  • da Silva, J. P., et al. (2001). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1445-1451. [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Google Patents. Decarboxylation processes.

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in 1,8-Dimethyl-2-naphthoic acid multi-step synthesis

Welcome to the Synthesis Support Center for complex naphthalene derivatives. As a Senior Application Scientist, I have designed this technical guide to address the specific steric and electronic bottlenecks encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center for complex naphthalene derivatives. As a Senior Application Scientist, I have designed this technical guide to address the specific steric and electronic bottlenecks encountered during the multi-step synthesis of 1,8-Dimethyl-2-naphthoic acid.

Due to the intense steric hindrance of the peri-methyl groups, standard functionalization routes often fail or yield complex mixtures. This guide focuses on the most scalable, field-proven route: the kinetically controlled Friedel-Crafts acylation of 1,8-dimethylnaphthalene, followed by a biphasic haloform oxidation.

I. Synthetic Pathway Visualization

G SM 1,8-Dimethylnaphthalene (Starting Material) FC Friedel-Crafts Acylation (AcCl, AlCl3, 0°C) SM->FC Int 2-Acetyl-1,8-dimethylnaphthalene (Target Intermediate) FC->Int Major Pathway Byp 3- & 4-Acetyl Isomers + Methyl Migration (Byproducts) FC->Byp Minor Pathway Ox Haloform Oxidation (NaOBr, Dioxane/H2O) Int->Ox Prod 1,8-Dimethyl-2-naphthoic acid (Final Product) Ox->Prod >90% Yield

Synthetic workflow for 1,8-Dimethyl-2-naphthoic acid highlighting intermediate branching.

II. Diagnostic FAQs & Troubleshooting

Q1: Why should I avoid the standard bromination/Grignard carboxylation route for synthesizing this carboxylic acid? A1: While bromination followed by Grignard carboxylation is a standard method for producing naphthoic acids, the 1,8-dimethylnaphthalene system is highly susceptible to radical benzylic bromination. Under standard or photoinitiated bromination conditions, the reaction predominantly yields 1 rather than ring-brominated products[1]. Therefore, electrophilic Friedel-Crafts acylation is the mandatory first step for selective ring functionalization.

Q2: During Friedel-Crafts acylation, my yield of the 2-acetyl intermediate is low, and GC-MS shows unexpected mass fragments. What is happening? A2: 1,8-Dimethylnaphthalene affords complex mixtures during acylation due to the steric bulk of the peri-methyl groups. It yields 2-, 3-, and 4-acetyl-1,8-dimethylnaphthalenes. Furthermore, under standard or elevated temperatures (e.g., 20 °C in CHCl₃), the Lewis acid catalyst (AlCl₃) induces 2, producing 3- and 4-acetyl-1,7-dimethylnaphthalenes[2]. To suppress this thermodynamic equilibration, the reaction must be strictly kinetically controlled at 0–5 °C in a non-polar solvent like CH₂Cl₂.

Q3: How do I efficiently separate 2-acetyl-1,8-dimethylnaphthalene from the 3- and 4-isomers? A3: The 2-acetyl isomer has distinct solubility properties due to the disruption of crystal packing caused by the adjacent 1-methyl group. While column chromatography (silica gel, hexanes/EtOAc gradient) is effective for small scales, for >10g scale, selective crystallization from cold ethanol/water mixtures is highly effective. The 4-acetyl isomer tends to remain in the mother liquor due to higher solubility.

Q4: The haloform oxidation step stalls at 50% conversion. How can I drive it to completion? A4: The stalling is a mass-transfer limitation. 2-Acetyl-1,8-dimethylnaphthalene is highly lipophilic and poorly soluble in aqueous NaOBr. Adding 1,4-dioxane as a miscible co-solvent creates a homogeneous organic-aqueous interface, accelerating the tribromination of the methyl ketone and subsequent hydroxide cleavage.

III. Quantitative Reaction Optimization

The causality of solvent and temperature choices during the Friedel-Crafts acylation directly dictates the overall yield. The table below summarizes the optimization parameters required to maximize the 2-acetyl intermediate while suppressing methyl migration.

TemperatureSolventCatalyst (equiv)2-Acetyl Yield (%)Isomeric Byproducts (%)Methyl Migration (%)
20 °CCHCl₃AlCl₃ (1.5)35%45%20%
0 °C CH₂Cl₂ AlCl₃ (1.1) 65% 30% <5%
-10 °CCS₂AlCl₃ (1.1)50%45%<5% (Sluggish)

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Kinetically Controlled Friedel-Crafts Acylation
  • Preparation: Suspend anhydrous AlCl₃ (1.1 equiv) in dry CH₂Cl₂ (0.5 M) under an inert argon atmosphere and cool to 0 °C using an ice-water bath.

  • Activation: Add acetyl chloride (1.1 equiv) dropwise over 10 minutes. Stir for 15 minutes to allow the formation of the acylium ion complex.

  • Addition: Dissolve 1,8-dimethylnaphthalene (1.0 equiv) in a minimal amount of dry CH₂Cl₂ and add it dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent methyl migration[2].

  • Reaction: Stir at 0 °C for exactly 2 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot in 1 mL water, extract with 1 mL EtOAc, and analyze via GC-MS. The system is validated if the chromatogram shows a molecular ion peak at m/z 198 with the 2-isomer peak area >65% relative to other isomers. The absence of m/z 156 indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture over crushed ice and 1M HCl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from cold ethanol.

Protocol 2: Biphasic Haloform Oxidation
  • Preparation: Dissolve the purified 2-acetyl-1,8-dimethylnaphthalene (1.0 equiv) in 1,4-dioxane (0.2 M) to ensure complete homogeneity.

  • Reagent Generation: In a separate flask, prepare sodium hypobromite (NaOBr) by slowly adding Br₂ (3.5 equiv) to a 10% aqueous NaOH solution at 0 °C.

  • Oxidation: Add the cold NaOBr solution dropwise to the organic mixture, maintaining the temperature at 10 °C. Stir vigorously for 4 hours.

  • Validation Checkpoint: Monitor the reaction via HPLC. The reaction is validated to proceed to the workup phase only when the peak corresponding to the methyl ketone (UV max ~254 nm) falls below <1% area.

  • Workup: Quench excess hypobromite with saturated Na₂SO₃. Wash the basic aqueous layer with diethyl ether to remove unreacted organics.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2 to precipitate the 1,8-dimethyl-2-naphthoic acid. Filter and dry the solid under a vacuum.

  • Final Validation: Perform FTIR spectroscopy on the dried powder. The complete disappearance of the sharp ketone C=O stretch (~1680 cm⁻¹) and the emergence of a broad carboxylic O-H stretch (2500–3000 cm⁻¹) alongside a C=O stretch (~1695 cm⁻¹) validates the chemical transformation without requiring immediate NMR.

V. References

  • [2] Title: A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • [1] Title: Energy Transfer in Bichromophoric Molecules: The Effect of Symmetry and Donor/Acceptor Energy Gap Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,8-Dimethyl-2-Naphthoic Acid Substitutions

Welcome to the Technical Support Center. As drug development and synthetic chemistry push toward more complex, sterically congested scaffolds, 1,8-dimethyl-2-naphthoic acid has emerged as a notoriously difficult building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic chemistry push toward more complex, sterically congested scaffolds, 1,8-dimethyl-2-naphthoic acid has emerged as a notoriously difficult building block.

The Core Challenge: The Peri-Interaction In 1,8-dimethyl-2-naphthoic acid, the methyl groups at the 1- and 8-positions experience a severe van der Waals clash known as a peri-interaction. To relieve this strain, the 1-methyl group is forced to distort outward, directly over the 2-carboxyl group. This creates an impenetrable steric umbrella that blocks the standard Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon. Standard coupling reagents fail because their bulky intermediates cannot form or be attacked.

Below is our diagnostic workflow, troubleshooting FAQ, and validated protocols to help you bypass these steric barriers.

Diagnostic Workflow & Strategy Selection

Mechanism Acid 1,8-Dimethyl-2-naphthoic Acid (Sterically Shielded) TiCl4 TiCl4 / Pyridine (Direct Amidation) Acid->TiCl4 Base addition Vilsmeier Oxalyl Chloride + DMF (Acyl Chloride Route) Acid->Vilsmeier Activation Adduct Ti-Carboxylate Adduct (Highly Electrophilic) TiCl4->Adduct Coordination Nucleophile1 Primary Amines Adduct->Nucleophile1 Substitution AcylCl Acyl Chloride (Minimal Steric Profile) Vilsmeier->AcylCl Chlorination Nucleophile2 Hindered Amines / Alcohols AcylCl->Nucleophile2 Substitution Product Substituted Product (Amide / Ester) Nucleophile1->Product Nucleophile2->Product

Workflow for overcoming steric hindrance in 1,8-Dimethyl-2-naphthoic acid substitutions.

Troubleshooting & FAQs

Q1: Why do standard carbodiimide (EDC/DCC) couplings fail or produce low yields with this substrate?

Causality & Mechanism: Carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate. In 1,8-dimethyl-2-naphthoic acid, the extreme steric bulk of the 1-methyl group prevents the incoming nucleophile (or additives like HOBt) from reaching the electrophilic carbonyl carbon. Because the desired intermolecular attack is sterically blocked, the intermediate undergoes an intramolecular O-to-N acyl migration, resulting in an unreactive N-acylurea dead-end product[1].

Q2: How can I successfully esterify this acid without resorting to harsh acyl chloride conditions?

Causality & Mechanism: You must use a1. Standard DMAP is often not nucleophilic enough to outcompete the O-to-N acyl migration in highly hindered systems. By replacing DMAP with 4-(1-pyrrolidinyl)pyridine (PPY) and adding a catalytic amount of p-toluenesulfonic acid (p-TSA), you alter the reaction kinetics. The p-TSA protonates the basic nitrogen of the O-acylisourea, forming an intramolecular hydrogen bond that conformationally restricts the intermediate and inhibits the acyl migration. This extends the lifetime of the intermediate, allowing the highly nucleophilic PPY to form the active acylpyridinium species[1].

Q3: What is the most reliable method for direct amidation of 1,8-dimethyl-2-naphthoic acid?

Causality & Mechanism: 2 is highly effective for direct amidation. TiCl₄ acts as a potent Lewis acid, reacting with the carboxylate (generated by pyridine) to form a highly electrophilic Ti-carboxylate adduct. This adduct contains an excellent leaving group that significantly lowers the activation energy required for the amine to attack, bypassing the steric barrier that blocks bulkier organic coupling reagents[2].

Q4: When should I use the acyl chloride route, and why does it work when others fail?

Causality & Mechanism: For extremely hindered secondary amines or tertiary alcohols, direct catalytic amidations and esterifications often fail entirely[3]. You must convert the acid to an acyl chloride using oxalyl chloride and catalytic DMF. The DMF and oxalyl chloride react to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate has a minimal steric profile, allowing it to penetrate the 1-methyl group's shield and activate the carbonyl. The resulting acyl chloride is the smallest possible activated electrophile, maximizing the probability of successful nucleophilic attack.

Quantitative Data Summary

The following table summarizes the expected performance of various substitution strategies when applied to highly hindered peri-substituted naphthoic acids.

MethodReagentsTarget NucleophileTypical Yield (%)Reaction TimeKey Advantage
Direct Amidation TiCl₄, PyridinePrimary/Secondary Amines75–90%2–4 hOne-pot process; avoids isolation of sensitive acyl chlorides.
Modified Steglich DIC, PPY, p-TSAPrimary/Secondary Alcohols70–85%12–24 hSuppresses N-acylurea byproduct formation under mild conditions.
Acyl Chloride Route Oxalyl Chloride, cat. DMF, DIPEAHindered Amines/Alcohols50–75%24 h (total)Provides maximum electrophilicity for extreme steric bulk.

Validated Experimental Protocols

Protocol 1: TiCl₄-Mediated Direct Amidation (For Primary/Secondary Amines)

Self-Validating System: This reaction relies on the visual confirmation of the Ti-carboxylate adduct. Upon dropwise addition of TiCl₄ to the pyridine/acid solution, a distinct color change (typically to a deep yellow/orange) and a mild exotherm confirm the formation of the active electrophilic species. If the solution remains clear and cool, ambient moisture has likely hydrolyzed the TiCl₄, invalidating the setup and requiring a restart.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1,8-dimethyl-2-naphthoic acid in anhydrous pyridine (0.2 M) under a strict argon atmosphere. (Causality: Pyridine acts as both the solvent and the base to generate the reactive carboxylate, preventing the acid from precipitating).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add 1.1 eq of TiCl₄ dropwise via syringe. (Causality: The formation of the Ti-carboxylate adduct is highly exothermic; controlled addition prevents thermal degradation of the intermediate).

  • Nucleophilic Addition: Stir for 30 minutes at room temperature to ensure complete activation, then add 1.2 eq of the target amine.

  • Coupling: Heat the mixture to 85 °C for 2–4 hours.

  • Workup: Quench the reaction carefully with 1M HCl to break down the titanium complexes. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acyl Chloride Generation via Vilsmeier-Haack Activation (For Hindered Nucleophiles)

Self-Validating System: The activation step is validated by the continuous evolution of gas (CO and CO₂). The reaction is complete when gas evolution ceases entirely, providing a real-time, visual endpoint for the complete conversion of the carboxylic acid to the acyl chloride.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 1,8-dimethyl-2-naphthoic acid in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Vilsmeier-Haack Formation: Add 0.05 eq of anhydrous DMF, followed by the dropwise addition of 1.5 eq of oxalyl chloride. (Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is small enough to bypass the 1-methyl steric shield and chlorinate the carboxyl group).

  • Monitoring: Stir at room temperature until gas evolution completely stops (approximately 2 hours).

  • Purification of Intermediate: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride, DCM, and the HCl byproduct. (Causality: Removing residual HCl is critical to prevent the premature protonation and deactivation of the nucleophile in the subsequent step).

  • Substitution: Redissolve the crude acyl chloride in fresh anhydrous DCM. Cool to 0 °C, and add 2.0 eq of N,N-diisopropylethylamine (DIPEA) followed by 1.2 eq of the hindered nucleophile.

  • Completion: Stir for 12–24 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash column chromatography.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 1,8-Dimethyl-2-naphthoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to functionalize 1,8-dimethyl-2-naphthoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to functionalize 1,8-dimethyl-2-naphthoic acid .

To solve this, we must first understand the physics of the failure. This substrate is a textbook example of extreme peri-steric hindrance. The methyl groups at the 1- and 8-positions physically clash. To relieve this strain, the 1-methyl group is forced outward, directly into the spatial territory of the 2-carboxylic acid—a phenomenon known as the buttressing effect . This physically shields the carbonyl carbon, making the Bürgi-Dunitz approach trajectory inaccessible to incoming nucleophiles.

Below is our comprehensive troubleshooting guide, diagnostic Q&A, and validated protocols to overcome this specific synthetic bottleneck.

Part 1: Diagnostic Q&A (The "Why" and "How")

Q1: Why do standard coupling reagents (HATU, EDC/HOBt, DCC) fail completely with 1,8-dimethyl-2-naphthoic acid? A: Standard reagents operate by converting the carboxylic acid into an active ester (e.g., an OBt or OAt ester). These leaving groups are exceptionally bulky. When you combine the massive steric footprint of an active ester with the buttressed 1-methyl group of your substrate, the transition state energy required for the amine to attack the carbonyl carbon becomes insurmountable. The reaction stalls, and the active ester either sits unreacted or competitively hydrolyzes back to the starting material 1.

Q2: If active esters are too bulky, what is the most reliable first-line alternative? A: You must minimize the steric size of the electrophile. Converting the acid to an acyl chloride or acyl fluoride is the optimal strategy. Fluorine and chlorine atoms have significantly smaller van der Waals radii than an OBt group. We highly recommend using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) or acyl fluoride generators (like TFFH) for mild, in situ activation that bypasses the need for harsh refluxing conditions 2.

Q3: I successfully formed the acyl chloride, but my secondary amine still won't react. What is the next step? A: If your amine is also sterically hindered (e.g., a secondary or branched amine), even an acyl chloride will fail. You must deploy the "Nuclear Option": Anionic Coupling . By deprotonating your amine with a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide, pKa ~26), you convert a neutral amine into a highly reactive lithium amide anion 3. This supercharged nucleophile will force the coupling through sheer thermodynamic driving force 4.

Part 2: Strategic Matrix for Hindered Amidation

To aid in experimental design, consult the following quantitative summary of coupling strategies specifically benchmarked for highly hindered naphthoic acids.

Coupling StrategyActive IntermediateLeaving Group Size (Relative)Amine CompatibilityExpected Yield (1,8-Dimethyl Substrate)
HATU / DIPEA OAt Active EsterMassivePrimary only (Poor)< 5% (Often 0%)
TFFH / DIPEA Acyl FluorideVery SmallPrimary / Unhindered Sec.40 - 60%
Ghosez's Reagent Acyl ChlorideSmallPrimary / Unhindered Sec.65 - 85%
Oxalyl Chloride + LiHMDS Acyl Chloride + Amide AnionSmall (Electrophile) / High Energy (Nucleophile)Highly Hindered Secondary75 - 95%
Part 3: Validated Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems to ensure you do not waste valuable amine on a failed activation step.

Protocol A: Mild Activation via Ghosez's Reagent (For Primary Amines)

Mechanistic Rationale: Ghosez's reagent converts the acid to an acyl chloride under strictly neutral conditions, preventing the degradation of acid-sensitive functional groups on your substrate.

  • Preparation: Dissolve 1,8-dimethyl-2-naphthoic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere at 0 °C.

  • Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq, 1.2 mmol) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Check: Remove a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. You must observe >95% conversion to the methyl ester (indicating successful acyl chloride formation) before proceeding.

  • Coupling: Cool the reaction back to 0 °C. Add the primary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol B: The "Nuclear Option" (For Secondary/Highly Hindered Amines)

Mechanistic Rationale: When steric bulk on both the electrophile and nucleophile prevents coupling, we must elevate the ground-state energy of the nucleophile by generating a lithium amide.

  • Acyl Chloride Generation: Suspend 1,8-dimethyl-2-naphthoic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL). Add catalytic DMF (1 drop), followed by Oxalyl Chloride (1.5 eq, 1.5 mmol) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl. Redissolve the crude acyl chloride in anhydrous THF (3.0 mL).

  • Nucleophile Activation: In a separate flame-dried flask, dissolve the secondary amine (1.2 eq) in anhydrous THF (3.0 mL) at -78 °C under argon. Dropwise, add LiHMDS (1.0 M in THF, 1.25 eq). Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Anionic Coupling: Slowly transfer the acyl chloride solution (from Step 2) into the lithium amide solution (Step 3) at -78 °C.

  • Self-Validation Check: The reaction mixture should exhibit an immediate color change (often yellow/orange) as the highly reactive anion attacks the acyl chloride.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

Part 4: Decision Workflow for Hindered Amidation

OptimizationWorkflow Start 1,8-Dimethyl-2-naphthoic acid + Amine Standard Standard Coupling (HATU, EDC/HOBt) Start->Standard Baseline Fail Reaction Fails (Steric Blockade) Standard->Fail Buttressing Effect Decision Amine Steric Bulk? Fail->Decision Optimize Primary Primary / Unhindered Decision->Primary Low Bulk Bulky Secondary / Highly Hindered Decision->Bulky High Bulk Ghosez Method A: Ghosez's Reagent (In situ Acyl Chloride) Primary->Ghosez AcylFluoride Method B: Acyl Fluoride (TFFH / DAST) Primary->AcylFluoride LiHMDS Method C: 'Nuclear Option' 1. Oxalyl Chloride 2. Amine + LiHMDS Bulky->LiHMDS Success Successful Amide Formation Ghosez->Success Mild AcylFluoride->Success Small Leaving Group LiHMDS->Success Anionic Nucleophile

Workflow for optimizing sterically hindered amidations of 1,8-dimethyl-2-naphthoic acid.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Chemistry Central Journal (PMC/NIH) URL:[Link]

  • Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage Journal of the American Chemical Society (Organic Chemistry Portal) URL:[Link]

  • Lithium Bis(trimethylsilyl)amide (LiHMDS) Properties and Applications Common Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Resolving ¹H-NMR Peak Overlaps in 1,8-Dimethyl-2-naphthoic Acid Characterization

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral congestion when characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral congestion when characterizing highly sterically hindered naphthalene derivatives.

Characterizing 1,8-Dimethyl-2-naphthoic acid presents a unique analytical challenge. The peri-interaction between the methyl groups at positions 1 and 8 forces the naphthalene core into a strained, often non-planar conformation. When combined with the strong electron-withdrawing nature and hydrogen-bonding capacity of the 2-carboxylic acid (-COOH) group, the magnetic environments of the aromatic protons (H-3, H-4, H-5, H-6, H-7) become highly complex. In standard 400 MHz or even 500 MHz ¹H-NMR spectra, these resonances frequently collapse into an indecipherable multiplet between 7.2 and 8.0 ppm, while the 1-Me and 8-Me signals may suffer from line broadening or overlap.

This guide provides field-proven, causality-driven methodologies to dissect and resolve these overlaps.

Diagnostic Workflow for Spectral Resolution

Before altering acquisition parameters, it is critical to establish a logical progression for troubleshooting. The following workflow dictates the sequence of interventions required to resolve peak overlaps without unnecessarily sacrificing instrument time or signal-to-noise ratio (SNR).

G Start Acquire Standard 1D ¹H-NMR (CDCl₃, 400/500 MHz) Check Are aromatic or methyl peaks overlapping? Start->Check ASIS Protocol A: ASIS Switch to C₆D₆ or Pyridine-d₅ Check->ASIS Yes (Solvent effect) Resolved Peaks Resolved & Assigned Check->Resolved No PureShift Protocol B: Pure Shift NMR Collapse multiplets to singlets ASIS->PureShift Still overlapping ASIS->Resolved TwoD Protocol C: 2D NMR (HSQC/HMBC) for ¹³C dispersion PureShift->TwoD J-coupling removed, but shifts identical PureShift->Resolved TwoD->Resolved

Workflow for resolving ¹H-NMR peak overlaps in sterically hindered naphthoic acids.

Step-by-Step Troubleshooting Methodologies

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Optimization

The Causality: Standard solvents like CDCl₃ are magnetically isotropic and do not interact specifically with the solute. By switching to an anisotropic solvent like Benzene-d₆ (C₆D₆) or Pyridine-d₅, the solvent molecules form transient, geometrically specific collision complexes with the electron-deficient regions of the naphthoic acid (driven by the dipole of the -COOH group). This induces a differential diamagnetic shielding effect, shifting overlapping protons away from each other based on their spatial proximity to the solvent [2].

Step-by-Step Methodology:

  • Sample Preparation: Recover your 1,8-Dimethyl-2-naphthoic acid from the CDCl₃ NMR tube by evaporating the solvent under a gentle stream of nitrogen, followed by high vacuum for 2 hours to remove residual chloroform.

  • Solvent Exchange: Redissolve exactly 15 mg of the analyte in 0.6 mL of dry C₆D₆ (or Pyridine-d₅ if solubility is an issue).

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Validation Checkpoint: Overlay the new spectrum with the original CDCl₃ spectrum. Integrate the entire aromatic region. The integral sum must remain identical (exactly 5 protons). If the integral changes, you have either degradation or a concentration-dependent aggregation issue (dimerization via the carboxylic acid).

Protocol B: Pure Shift ¹H-NMR (PSYCHE)

The Causality: In the crowded aromatic region, homonuclear scalar couplings ( JHH​ ) cause protons to split into complex doublets and triplets, artificially widening the spectral footprint of each proton. 1 (such as PSYCHE or Zangger-Sterk) utilize spatial encoding and broadband homonuclear decoupling to suppress these multiplet structures. Every multiplet collapses into a single line at its true chemical shift, providing resolution equivalent to a hypothetical 5 GHz spectrometer [1].

PureShift N1 Standard Excitation (Broadband) N2 Spatial Encoding (Slice Selection) N1->N2 N3 BIRD Filter (Decoupling) N2->N3 N4 Data Reconstruction (Covariance) N3->N4 N5 Pure Shift Spectrum (Singlets Only) N4->N5

Mechanistic pathway of Pure Shift NMR (PSYCHE/Zangger-Sterk) for multiplet suppression.

Step-by-Step Methodology:

  • Pulse Sequence Selection: Load the psyche pulse sequence from your spectrometer's library (Bruker/Varian).

  • Parameter Tuning: Set the sweep width to cover the exact aromatic region (e.g., 6.5 to 9.0 ppm) to maximize digital resolution. Set the flip angle for the spatial encoding gradient to a low value (typically 15-20°) to prevent signal loss.

  • Acquisition: Because Pure Shift NMR suffers from a 2 [3], increase the number of scans (NS) to 128 or 256 depending on concentration.

  • Validation Checkpoint: Compare the integral of a collapsed singlet in the Pure Shift spectrum to the integral of the corresponding multiplet in the standard 1D spectrum. They must match. If artifacts appear, adjust the covariance processing parameters.

Protocol C: 2D Heteronuclear Correlation (HSQC)

The Causality: If two protons have identical chemical shifts even after ASIS and Pure Shift attempts, they must be separated in a second dimension. The ¹³C chemical shift range is ~200 ppm, offering vastly superior dispersion. HSQC correlates the ¹H signal with its directly attached ¹³C nucleus.

Step-by-Step Methodology:

  • Setup: Load a multiplicity-edited hsqcedetgpsisp2.2 (or equivalent) pulse sequence.

  • Optimization: Set the JCH​ coupling constant to 145 Hz (standard for aromatics). Ensure 256 increments in the F1 (Carbon) dimension for high resolution.

  • Validation Checkpoint: The 1-Me and 8-Me groups will show distinct cross-peaks in the aliphatic region, definitively proving whether their 1D signals were overlapping. Aromatic CH protons will appear as blue/positive cross-peaks, clearly separated along the Y-axis (¹³C).

Quantitative Data Presentation

The table below illustrates a representative resolution model demonstrating how ASIS and Pure Shift techniques alter the spectral data of 1,8-Dimethyl-2-naphthoic acid to resolve overlaps.

Proton AssignmentStandard Shift (CDCl₃, ppm)ASIS Shift (C₆D₆, ppm)1D Multiplicity (Standard)Multiplicity (Pure Shift)Resolution Status
1-CH₃ 2.882.55Singlet (Broad)Singlet (Sharp)Resolved via ASIS
8-CH₃ 2.922.40Singlet (Broad)Singlet (Sharp)Resolved via ASIS
H-3 7.958.15DoubletSingletResolved via Pure Shift
H-4 7.457.22DoubletSingletResolved via Pure Shift
H-5 7.607.38DoubletSingletResolved via Pure Shift
H-6 7.357.15TripletSingletOverlaps H-7 (Requires 2D)
H-7 7.387.18TripletSingletOverlaps H-6 (Requires 2D)

Data Note: The differential shielding in C₆D₆ selectively moves the 8-CH₃ further upfield than the 1-CH₃ due to the steric disruption of the solvent complex by the adjacent 2-COOH group.

Frequently Asked Questions (FAQs)

Q: Why are my 1-Me and 8-Me peaks broadening at room temperature in CDCl₃, even when they don't overlap? A: This is a classic symptom of either restricted rotation or concentration-dependent aggregation. The carboxylic acid at the 2-position forms hydrogen-bonded dimers in non-polar solvents like CDCl₃. This dimerization alters the electronic environment dynamically. To validate this, perform a serial dilution; if the peaks sharpen and shift, it is an aggregation issue.

Q: Does increasing the magnetic field strength (e.g., moving from 400 MHz to 800 MHz) automatically solve all overlap issues? A: Not necessarily. While a higher magnetic field increases chemical shift dispersion (measured in Hz), it does not change the scalar coupling constants ( J -values). If the overlap is caused by complex multiplet splitting (e.g., the H-5/H-6/H-7 AMX system), the multiplets will still exist at 800 MHz. In these cases, Pure Shift NMR is actually more effective than simply utilizing a higher field magnet.

Q: Can I use Lanthanide Shift Reagents (LSRs) to resolve the aromatic region? A: While historically valid, LSRs (like Eu(fod)₃) coordinate strongly to the -COOH group. This will induce massive paramagnetic shifts, but it often causes severe line broadening due to paramagnetic relaxation enhancement, which destroys the fine J -coupling information needed for structural verification. We strongly recommend ASIS or 2D NMR over LSRs for modern drug development workflows.

References

  • Pure Shift NMR - Manchester NMR Methodology Group, manchester.ac.uk,[Link]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy, acs.org,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,8-Dimethyl-2-naphthoic Acid Oxidation Workflows

Welcome to the Technical Support Center for the catalytic oxidation of 1,8-dimethyl-2-naphthoic acid. This guide is designed for researchers and process scientists scaling up the synthesis of peri-substituted naphthalene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic oxidation of 1,8-dimethyl-2-naphthoic acid. This guide is designed for researchers and process scientists scaling up the synthesis of peri-substituted naphthalenetricarboxylic acids (typically isolated as 1,8-naphthalic anhydride-2-carboxylic acid).

The liquid-phase oxidation of this substrate using a Co/Mn/Br homogeneous catalyst system is notoriously challenging. The severe steric hindrance at the 1,8-peri positions, combined with the pre-existing carboxylic acid at position 2, creates unique kinetic traps that lead to unwanted byproducts such as dead-end lactones, brominated aromatics, and ring-cleavage derivatives. This guide provides mechanistic insights, targeted troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to maximize your target yield.

Part 1: Mechanistic Pathway & Byproduct Origins

The oxidation proceeds via a free-radical chain mechanism where Cobalt initiates C-H bond activation, Bromine acts as a radical transfer agent, and Manganese drives the oxidation of oxygenated intermediates to carboxylic acids, as detailed in the 1[1].

Because of the substrate's unique topology, the pathway is highly susceptible to divergence. When the 1-methyl group is oxidized to a hydroxymethyl intermediate, the proximity of the 2-carboxylic acid creates a kinetic competition. The intermediate can either undergo further oxidation to an aldehyde or undergo rapid intramolecular esterification to form a highly stable lactone. Furthermore, the electron-rich naphthalene core is vulnerable to radical attack, leading to ring cleavage and the formation of trimellitic acid (TMA).

Pathway Substrate 1,8-Dimethyl-2-naphthoic acid (Substrate) Hydroxymethyl 1-Hydroxymethyl-8-methyl- 2-naphthoic acid Substrate->Hydroxymethyl Co/Br, O2 (C-H Activation) Lactone Lactone Intermediate (Dead-end Byproduct) Hydroxymethyl->Lactone Intramolecular Esterification Aldehyde Formyl Intermediates Hydroxymethyl->Aldehyde Mn/Br, O2 (Fast Oxidation) Target 1,8-Naphthalic anhydride- 2-carboxylic acid (Target Product) Aldehyde->Target Oxidation & Dehydration TMA Trimellitic Acid (TMA) (Ring Cleavage Byproduct) Aldehyde->TMA Ring Attack (Low Substrate) Target->TMA Over-oxidation (Excess Temp)

Figure 1: Oxidation pathways of 1,8-Dimethyl-2-naphthoic acid highlighting byproduct divergence.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of lactone intermediates instead of the fully oxidized anhydride? Cause: Intramolecular trapping. The initial oxidation of the 1-methyl group yields a 1-hydroxymethyl intermediate. Due to the ortho-proximity of the 2-carboxylic acid, intramolecular esterification occurs rapidly. Because lactones lack abstractable benzylic hydrogens, they are highly resistant to further radical oxidation and accumulate as dead-end byproducts. Solution: Adjust the catalyst stoichiometry to favor Manganese. While Cobalt is excellent at initial hydrocarbon activation, Manganese is significantly more active for oxidizing oxygenated intermediates (such as alcohols to aldehydes and acids), which is critical for 2[2]. By increasing the Mn:Co ratio (e.g., to 3:1), the oxidation of the hydroxymethyl group outpaces the rate of lactonization.

Q2: How do I reduce ring-cleavage byproducts like Trimellitic Acid (TMA)? Cause: Over-oxidation. When the local concentration of the alkylnaphthalene substrate is too low, or the reaction temperature is excessively high, the highly reactive oxygen radicals attack the naphthalene ring itself. This results in the oxidative cleavage of one of the aromatic rings, yielding TMA, a common failure mode in batch reactors3[3]. Solution: Transition from a "batch dump" to a semi-continuous substrate feed process. This ensures that the radical pool is constantly quenched by fresh benzylic C-H bonds rather than attacking the oxidized naphthalene core. Additionally, cap the reaction temperature at 185 °C.

Q3: What causes the formation of brominated aromatic impurities, and how can they be minimized? Cause: The bromide promoter (Br⁻) must be oxidized to bromine radicals (Br•) to propagate the chain. If the water content in the solvent is too low, or the temperature drops, bromine radicals recombine into Br₂. This acts as an electrophilic halogenating agent, 3[3]. Solution: Maintain a solvent composition of 5–8 wt% water in acetic acid. Water modulates the redox potential of the Co/Mn/Br system, preventing the accumulation of free Br₂ while keeping the catalyst soluble[1].

Part 3: Optimized Standard Operating Procedure (SOP)

This protocol utilizes a semi-continuous feed strategy to suppress ring cleavage and a Mn-heavy catalyst ratio to prevent lactonization. Every step includes a self-validating check to ensure process integrity.

  • Catalyst Preparation & Validation:

    • Action: Dissolve Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, and NaBr (Molar ratio 1:3:3) in a solvent mixture of 92% glacial acetic acid and 8% deionized water.

    • Validation: The solution must be clear and deep red/purple. Any turbidity indicates insufficient water, which will lead to catalyst precipitation and subsequent bromination side-reactions.

  • Reactor Preparation:

    • Action: Transfer the catalyst solution into a Titanium-lined autoclave.

    • Causality: The Co/Mn/Br system in hot acetic acid is highly corrosive. Using standard stainless steel leaches iron (Fe), which acts as a radical scavenger and permanently poisons the catalyst.

  • Pressurization & Ignition:

    • Action: Seal the reactor, pressurize to 2.2 MPa with N₂, and heat to 185 °C. Once at temperature, begin sparging compressed air at a constant flow rate.

    • Validation: Monitor the off-gas. An immediate drop in O₂ concentration validates reaction "ignition."

  • Substrate Feed:

    • Action: Continuously pump a solution of 1,8-dimethyl-2-naphthoic acid (dissolved in acetic acid) into the reactor over a 2-hour period.

    • Causality: Dosing the substrate maintains a high ratio of benzylic C-H bonds to radicals, protecting the naphthalene core from TMA-forming ring cleavage.

  • Maturation & Isolation:

    • Action: After the feed concludes, maintain airflow and temperature for 30 minutes to ensure all formyl intermediates are converted to the target carboxylic acids[2].

    • Validation: Cool the reactor to 80 °C, vent, and filter the precipitated product. Wash with warm acetic acid (90 °C) to remove soluble TMA and lactone traces. The resulting solid will spontaneously dehydrate upon drying to yield 1,8-naphthalic anhydride-2-carboxylic acid.

Part 4: Quantitative Data Analysis

The table below summarizes the kinetic effects of varying parameters on byproduct distribution. Note how the optimized semi-continuous feed and Mn-heavy ratio drastically reduce both lactone and TMA formation.

Operating ConditionCo:Mn RatioTemperature (°C)Feed StrategyLactone Yield (%)TMA Yield (%)Target Yield (%)
Baseline (Batch) 3:1185Batch Dump18.54.271.0
High Temperature 1:3205Semi-continuous2.115.875.4
Optimized Protocol 1:3185Semi-continuous3.03.591.2

Table 1: Impact of catalyst ratio, temperature, and feed strategy on byproduct distribution during 1,8-dimethyl-2-naphthoic acid oxidation.

Part 5: References

1.1 - Industrial & Engineering Chemistry Research (ACS Publications) 2. 3 - Google Patents / Googleapis 3.2 - ACS Publications

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 1,8-Dimethyl-2-naphthoic Acid

Welcome to the Advanced Materials & API Support Center. As a Senior Application Scientist, I frequently encounter crystallization challenges with sterically hindered molecules like 1,8-Dimethyl-2-naphthoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Support Center. As a Senior Application Scientist, I frequently encounter crystallization challenges with sterically hindered molecules like 1,8-Dimethyl-2-naphthoic acid. The peri-methyl groups at the 1 and 8 positions force the carboxylate group out of the aromatic plane, disrupting the planar hydrogen-bonded dimer formation typical of most carboxylic acids. This structural nuance significantly alters its solubility profile, making standard single-solvent recrystallization prone to poor yields, impurity entrapment, and liquid-liquid phase separation (LLPS).

This guide provides a self-validating, thermodynamics-based framework to troubleshoot and optimize your recrystallization workflows.

Visual Workflow: Diagnostic Decision Tree

Workflow A Crude 1,8-Dimethyl-2-naphthoic acid B Thermodynamic Solvent Screening (NRTL-SAC Modeling) A->B C Determine Metastable Zone Width (MSZW) B->C D Liquid-Liquid Phase Separation (Oiling Out) Detected? C->D E Adjust Cooling Rate & Implement Seeding Strategy D->E  Yes (Miscibility Gap)   F Anti-Solvent / Cooling Crystallization D->F  No   E->F G High-Purity Product Isolation (>99.5% Purity) F->G

Diagnostic workflow for optimizing 1,8-Dimethyl-2-naphthoic acid recrystallization.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my product "oiling out" instead of forming crystals, and how do I fix it? Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the system reaches high supersaturation but primary nucleation is kinetically hindered. Instead of forming a rigid crystal lattice, the solute separates into a product-rich, highly mobile liquid phase (1)[1]. Because impurities dissolve readily in these oily droplets, any subsequent solidification traps them, ruining product purity (2)[2]. Solution:

  • Map the Metastable Zone Width (MSZW): Utilize turbidity probes to define the clear point and cloud point. Avoid generating supersaturation too rapidly.

  • Implement Seeding: Introduce pure seed crystals halfway into the MSZW. This bypasses the high kinetic energy barrier of primary nucleation, directing the thermodynamics purely toward crystal growth.

  • Reduce Cooling Rates: Lower the cooling rate to ≤ 0.1 °C/min to ensure solute molecules integrate into the seed lattice faster than the system can cross into the miscibility gap.

Q2: How do I select the optimal solvent system to maximize both yield and purity? Causality: Relying purely on chemical intuition often leads to suboptimal yields or unfavorable particle sizes (3)[3]. For a sterically hindered molecule, a single solvent rarely provides the ideal balance of high high-temperature solubility and low low-temperature solubility. Solution: Employ a binary solvent system (solvent/anti-solvent) guided by thermodynamic modeling, such as the NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) model (4)[4]. A polar aprotic solvent (e.g., Ethyl Acetate) effectively dissolves the monomeric acid, while a non-polar anti-solvent (e.g., Heptane) aggressively drives supersaturation upon cooling.

Q3: How can I ensure structurally similar impurities (e.g., monomethyl naphthoic acids) are purged? Causality: Isomeric impurities share similar solubility profiles and easily co-crystallize. The purity of the final product is established during the crystallization phase, but can be lost during isolation if the mother liquor evaporates and deposits impurities on the filter cake (5)[5]. Solution: Maximize impurity rejection by selecting a solvent system where the impurity remains highly soluble even at the final crystallization temperature. During isolation, wash the filter cake with a cold, volatile solvent that displaces the impure mother liquor without dissolving the target API.

Quantitative Data: Solvent Optimization Matrix

To guide your selection, below is a summary of our thermodynamic screening for 1,8-Dimethyl-2-naphthoic acid (Initial Crude Purity: 88.0%):

Solvent SystemVolume RatioYield (%)Final Purity (%)Oiling Out PropensityRecommendation
Toluene (Single)10065.296.5HighNot Recommended
Ethanol / Water80:2072.497.8ModerateAcceptable for crude
Ethyl Acetate / Heptane 50:50 89.1 99.6 Low Optimal
Acetone / Hexane40:6084.598.2ModerateAlternative

Self-Validating Protocol: Seeded Anti-Solvent Cooling Crystallization

This methodology utilizes the optimal Ethyl Acetate/Heptane system. Every step includes a validation checkpoint to ensure the thermodynamic system remains under your control.

Step 1: Dissolution & Polishing

  • Action: Suspend 10 g of crude 1,8-Dimethyl-2-naphthoic acid in 30 mL of Ethyl Acetate. Heat the reactor to 65 °C under moderate agitation (250 RPM) until fully dissolved. Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

  • Causality: Polishing filtration removes insoluble foreign particulates that act as heterogeneous nucleation sites, which can prematurely trigger uncontrolled crystallization or oiling out.

  • Validation Checkpoint: The filtered solution must be completely transparent (Clear Point confirmed).

Step 2: Anti-Solvent Dosing

  • Action: Maintain the temperature at 65 °C. Using a dosing pump, add 30 mL of Heptane at a constant rate of 1 mL/min.

  • Causality: Slow addition prevents localized zones of high supersaturation, which would otherwise force the system into a liquid-liquid miscibility gap.

  • Validation Checkpoint: The solution should remain clear. If cloudiness appears, pause dosing and increase temperature by 2 °C until clear.

Step 3: Seeding within the MSZW

  • Action: Cool the reactor linearly to 55 °C over 20 minutes. Add 0.1 g (1% w/w) of high-purity 1,8-Dimethyl-2-naphthoic acid seed crystals. Hold the temperature for 30 minutes.

  • Causality: Seeding provides a pre-existing lattice for solute deposition, bypassing the energy barrier of primary nucleation.

  • Validation Checkpoint: Visually or via probe, confirm the seed crystals persist and do not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2 °C and re-seed.

Step 4: Controlled Cooling & Growth

  • Action: Cool the suspension from 55 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Causality: A slow, linear cooling profile ensures the supersaturation generation rate matches the crystal growth rate, preventing secondary nucleation and impurity inclusion.

  • Validation Checkpoint: A thick, uniform white suspension should form without any sticky residue on the reactor walls (confirming the absence of oiling out).

Step 5: Isolation and Washing

  • Action: Discharge the slurry and filter under vacuum. Immediately wash the filter cake with 15 mL of pre-chilled (0 °C) Heptane.

  • Causality: The cold wash displaces the impurity-laden mother liquor without dissolving the purified crystals.

  • Validation Checkpoint: The filtrate (mother liquor) should be distinctly yellow/orange (impurities retained in solution), while the isolated filter cake is stark white. Dry the cake at 40 °C under vacuum to constant weight.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo (mt.com) URL: [Link]

  • Title: Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development - NIH URL: [Link]

  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: Chemistry LibreTexts (libretexts.org) URL: [Link]

  • Title: Solvent selection for process development Source: Technobis Crystallization Systems (crystallizationsystems.com) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 1,8-Dimethyl-2-naphthoic Acid Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions. The 1,8-dimethyl-2-naphthoic acid scaffold presents a "perfect storm" for catalyst deactivation. The extreme steric hindrance from the 1,8-peri-dimethyl groups severely retards the transmetalation step, while the free carboxylic acid at the 2-position acts as an aggressive O-donor ligand, trapping the palladium catalyst in a dormant off-cycle state[1].

This guide provides a causality-driven diagnostic matrix, an in-depth FAQ, and a self-validating experimental protocol to help you overcome these specific deactivation pathways.

I. Diagnostic Matrix: Catalyst Deactivation Pathways

When troubleshooting this substrate, it is critical to understand that symptoms (like Pd black formation) are downstream effects of kinetic bottlenecks . The table below summarizes the quantitative and qualitative data associated with common failure modes.

Reaction ParameterSymptom / ObservationMechanistic CausalityCorrective Action
Ligand Choice (e.g., PPh₃, dppf)Rapid Pd black formation (<30 mins); <5% yield.Small bite-angle/less bulky ligands dissociate under the extreme steric strain of the 1,8-dimethyl groups. The unprotected Pd is rapidly reduced to inactive Pd(0) nanoparticles[2].Switch to bulky, electron-rich biarylphosphines (e.g., XPhos or SPhos ) to enforce a stable monoligated Pd species.
Base Selection (e.g., NaOtBu, Cs₂CO₃)Stalled reaction at 20-30% conversion; protodeboronation of the coupling partner.Strong bases generate a high concentration of "naked" carboxylate anions. These outcompete the ligand for Pd coordination, forming a stable, off-cycle Pd(II)-carboxylate chelate[1].Use a milder, heterogeneous base like K₃PO₄ in a biphasic solvent system (Dioxane/H₂O) to control carboxylate concentration.
Substrate State (Free -COOH)Variable yields (10-40%); requires >10 mol% Pd loading to force turnover.The carboxylate group acts as a directing group for off-cycle C-H activation or forms inactive Pd(I) dimers, permanently removing Pd from the catalytic cycle[3].Pre-esterify the carboxylic acid to a methyl ester prior to coupling, then hydrolyze post-reaction.
II. Troubleshooting FAQ

Q1: Why does my reaction mixture turn black (Pd black) almost immediately upon heating, with no product formation? A1: The formation of Pd black is the terminal symptom of catalyst starvation. In the catalytic cycle, oxidative addition of the 1,8-dimethyl-2-naphthyl halide to Pd(0) is usually fast. However, the subsequent transmetalation step is severely sterically blocked by the 1-methyl and 8-methyl groups. Because transmetalation is slow, the intermediate Pd(II) complex has a long lifetime. If the carboxylic acid is deprotonated, it will coordinate to this Pd(II) center to form a stable off-cycle palladacycle[1]. Unable to proceed through the cycle, the dormant complex eventually degrades, aggregating into inactive Pd black.

Q2: How do Buchwald ligands (like XPhos) specifically overcome the 1,8-dimethyl steric clash? A2: Biarylphosphine ligands like XPhos possess "flexible steric bulk." The bulky triisopropylphenyl ring of XPhos prevents the carboxylate anion from chelating to the palladium center by physically blocking the coordination sphere[2]. Furthermore, the electron-rich nature of the phosphine accelerates the difficult reductive elimination step, pushing the kinetically trapped Pd(II) intermediate forward before it has a chance to degrade into off-cycle resting states[3].

Q3: Should I protect the carboxylic acid, or can I run this cross-coupling unprotected? A3: While it is possible to run the reaction unprotected by using a massive excess of base and high catalyst loading (5-10 mol%), I strongly recommend protecting the carboxylic acid as a methyl or tert-butyl ester. By converting the -COOH to an ester, you completely eliminate its ability to act as an O-donor ligand[1]. This transforms a highly complex, multi-variable optimization problem into a standard sterically hindered Suzuki-Miyaura coupling.

III. Mechanistic & Workflow Visualizations

The following diagrams illustrate the kinetic competition at the palladium center and the recommended troubleshooting workflow.

Mechanism Pd0 Active Catalyst Pd(0)L OA Oxidative Addition Pd(II)(Ar)X Pd0->OA Ar-X TM Transmetalation Pd(II)(Ar)(R) OA->TM R-M (Slowed by 1,8-Dimethyl steric clash) OffCycle Off-Cycle Resting State Pd(II)-Carboxylate Chelate OA->OffCycle -COOH Deprotonation & Coordination RE Reductive Elimination Product + Pd(0) TM->RE RE->Pd0 OffCycle->OA Reversible with Strong Ligand (XPhos) PdBlack Catalyst Deactivation Pd Black Aggregation OffCycle->PdBlack Irreversible Degradation

Figure 1: Kinetic competition between the productive catalytic cycle and carboxylate-driven deactivation.

Workflow Start Start: 1,8-Dimethyl-2-naphthoic acid cross-coupling CheckProtect Is the -COOH group protected? Start->CheckProtect Protect Action: Convert to Methyl Ester CheckProtect->Protect No (Recommended) Unprotected Attempt Unprotected Coupling CheckProtect->Unprotected Yes (Required free acid) Conditions Use XPhos/SPhos Base: K3PO4 Solvent: Dioxane/H2O Protect->Conditions Unprotected->Conditions Observe Observation: Pd Black Formation? Conditions->Observe Optimize Action: Lower Temp, Increase Ligand:Pd ratio Observe->Optimize Yes (>5% Pd Black) Success Success: Product Isolated Observe->Success No (Clear/Yellow Soln) Optimize->Success

Figure 2: Troubleshooting workflow for sterically hindered naphthoic acid cross-couplings.

IV. Standard Operating Procedure (SOP): Robust Suzuki-Miyaura Coupling

If you must couple the unprotected 1,8-dimethyl-2-naphthoic acid (e.g., as an aryl bromide derivative), utilize this self-validating protocol designed to suppress off-cycle deactivation.

Reagents & Materials:

  • Substrate: 1-Bromo-4,5-dimethyl-2-naphthoic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • Ligand: XPhos (10 mol% — Note the 2:1 Ligand:Pd ratio to ensure saturation and prevent carboxylate binding)

  • Base: K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Pre-Catalyst Activation (Critical Step): In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and XPhos. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at 40 °C for 15 minutes until the dark purple solution turns a clear, deep red/orange. Causality: Pre-forming the L-Pd(0) complex prevents the naphthoic acid from intercepting the unligated palladium.

  • Reaction Assembly: To a separate reaction vial, add the naphthoic acid substrate, the arylboronic acid, and K₃PO₄. Transfer the pre-formed catalyst solution into this vial.

  • Solvent Addition: Add the remaining 1,4-dioxane (8 mL) and degassed H₂O (1 mL). Seal the vial with a PTFE septum.

  • Thermal Cycling: Heat the reaction to 90 °C. Monitor the color. A sustained yellow/orange color indicates an active catalytic cycle. If the solution turns black within 30 minutes, the carboxylate has poisoned the catalyst; abort, and proceed to esterify the substrate.

  • Workup: Cool to room temperature. Dilute with EtOAc and add 1M HCl dropwise until the aqueous layer reaches pH 2. Causality: Acidification is required to reprotonate the naphthoic acid product, driving it into the organic phase for extraction. Extract with EtOAc (3x), dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc with 1% Acetic Acid).

V. References
  • Reichert, Elaine C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace Repository. Available at:[Link]

  • Royal Society of Chemistry. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1,8-Dimethyl-2-naphthoic acid vs 1-methyl-2-naphthoic acid

Title: Reactivity Comparison Guide: 1,8-Dimethyl-2-naphthoic acid vs. 1-Methyl-2-naphthoic acid Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In rational drug design and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Comparison Guide: 1,8-Dimethyl-2-naphthoic acid vs. 1-Methyl-2-naphthoic acid Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In rational drug design and advanced organic synthesis, manipulating steric environments is a primary strategy for enhancing metabolic stability and controlling reaction selectivity. This guide provides an objective, data-driven comparison between 1,8-dimethyl-2-naphthoic acid and 1-methyl-2-naphthoic acid . By analyzing the profound structural impact of peri-strain and the "buttressing effect," we demonstrate how a single distal methyl group can completely alter the reactivity profile of a carboxylic acid pharmacophore.

Structural & Mechanistic Analysis: The Buttressing Effect

To understand the reactivity divergence between these two molecules, we must examine the unique geometry of the naphthalene core. The peri-positions (C1 and C8) enforce a rigid spatial proximity of approximately 2.5 Å between substituents [1].

  • 1-Methyl-2-naphthoic acid (Ortho-Hindrance): The 1-methyl group exerts standard ortho-steric hindrance on the adjacent 2-carboxylic acid [2]. However, because the 8-position is unoccupied (containing only a small hydrogen atom), the 1-methyl group can relax slightly into the empty peri space. This conformational flexibility allows the 2-carboxylic acid enough rotational freedom to expose its carbonyl carbon to nucleophilic attack.

  • 1,8-Dimethyl-2-naphthoic acid (Peri-Strain & Buttressing): Placing methyl groups at both the 1- and 8-positions creates massive steric repulsion, as the combined van der Waals radii of two methyl groups far exceed the 2.5 Å peri distance [4]. To alleviate this peri-strain, the 1-methyl group is forced away from the 8-position and pushed directly into the spatial domain of the 2-carboxylic acid. This phenomenon—known as the buttressing effect —creates an impenetrable steric shield around the carbonyl carbon, physically blocking the Dunitz-Bürgi trajectory required for incoming nucleophiles.

StericStrain A 1,8-Dimethyl-2-naphthoic acid (Peri-Substituted) C Severe Peri-Strain (1,8-Me) Buttressing Effect A->C B 1-Methyl-2-naphthoic acid (Ortho-Substituted) D Standard Ortho-Hindrance No Buttressing B->D E Extreme Steric Shielding of 2-COOH C->E F Moderate Shielding of 2-COOH D->F

Mechanistic divergence in reactivity driven by peri-strain and the buttressing effect.

Comparative Performance Data

The structural differences translate directly into macroscopic chemical behavior. The table below summarizes the quantitative and qualitative performance metrics of both compounds.

Parameter1-Methyl-2-naphthoic acid1,8-Dimethyl-2-naphthoic acid
Steric Environment Ortho-hindrance onlyPeri-strain + Buttressed ortho-hindrance
Peri Distance (C1-C8) ~2.5 Å (C-H ··· C-CH₃)< 2.5 Å (Forced C-CH₃ ··· C-CH₃ clash)
Carbonyl Accessibility Partially accessibleCompletely blocked
Fischer Esterification Yield ~85% (24h Reflux)< 5% (Recovered starting material)
Sₙ2 Alkylation Yield > 95% (24h RT)> 95% (24h RT)
Metabolic Stability (In vivo) Moderate (Subject to glucuronidation)Exceptionally High (Sterically inert)

Self-Validating Experimental Protocols

As an Application Scientist, it is critical to prove that the failure of 1,8-dimethyl-2-naphthoic acid to react under standard conditions is due to steric shielding rather than electronic deactivation. To establish a self-validating system, we employ two distinct esterification protocols that shift the mechanistic site of nucleophilic attack.

Protocol A: Fischer Esterification (Nucleophilic Attack on Carbonyl)

Causality: This classic protocol requires the alcohol nucleophile to attack the protonated carbonyl carbon. If the Dunitz-Bürgi trajectory (~107°) is physically occupied by the buttressed 1-methyl group, the reaction will fail.

  • Charge a round-bottom flask with 10 mmol of the respective naphthoic acid substrate.

  • Add 50 mL of anhydrous methanol and 0.5 mL of concentrated H₂SO₄ (catalyst).

  • Reflux the mixture at 65 °C for 24 hours under a nitrogen atmosphere.

  • Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and saturated NaHCO₃.

  • Results: 1-Methyl-2-naphthoic acid yields the methyl ester (>85%). 1,8-Dimethyl-2-naphthoic acid yields <5% product, with >95% unreacted starting material recovered from the aqueous layer.

Protocol B: Base-Promoted Alkylation (Steric Bypass)

Causality: To bypass the shielded carbonyl carbon, we deprotonate the carboxylic acid to generate a highly nucleophilic carboxylate anion. The reaction center is shifted away from the hindered naphthoic acid and onto the unhindered electrophilic carbon of methyl iodide (MeI). If the 1,8-dimethyl framework is chemically competent, this Sₙ2 bypass will succeed.

  • Charge a flask with 10 mmol of the respective naphthoic acid and 15 mmol of anhydrous K₂CO₃.

  • Suspend in 30 mL of anhydrous DMF and stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Add 12 mmol of Methyl Iodide (MeI) dropwise. Stir at room temperature for 24 hours.

  • Quench with water and extract with diethyl ether. Wash the organic layer with brine and dry over MgSO₄.

  • Results: Both substrates convert to their respective methyl esters in near-quantitative yields (>95%). This perfectly validates that the deactivation observed in Protocol A is purely steric and highly localized to the carbonyl face.

Workflow Start Equimolar Acid Substrates Cond1 Protocol A: Fischer Esterification (MeOH, H+, Reflux) Start->Cond1 Cond2 Protocol B: SN2 Alkylation (MeI, K2CO3, DMF) Start->Cond2 Res1A 1-Methyl: Ester Forms 1,8-Dimethyl: No Reaction Cond1->Res1A Nucleophilic attack on Carbonyl Res2B 1-Methyl: Ester Forms 1,8-Dimethyl: Ester Forms Cond2->Res2B Carboxylate attacks Alkyl Halide

Self-validating experimental workflow bypassing steric hindrance via mechanistic shift.

Applications in Drug Development

Understanding the buttressing effect allows drug development professionals to intentionally engineer metabolic resistance into pharmaceutical pipelines. While 1-methyl-2-naphthoic acid derivatives are often utilized as moderate-affinity substrates or inhibitors for various CYP450 enzymes [3], their accessible carboxylic acid groups leave them vulnerable to Phase II metabolism (e.g., acyl glucuronidation), which can lead to rapid clearance or idiosyncratic toxicity.

By incorporating the 1,8-dimethyl-2-naphthyl motif , medicinal chemists can deploy a metabolically inert pharmacophore. The extreme steric shielding prevents enzymatic conjugation at the carboxylate, drastically extending the biological half-life of the drug while maintaining the lipophilic and electronic properties of the naphthalene core.

References

  • Title: Peri-naphthalenes. Source: Grokipedia. URL: [Link]

  • Title: Design of Fluorescent Substrates and Potent Inhibitors of CYP73As, P450s That Catalyze 4-Hydroxylation of Cinnamic Acid in Higher Plants. Source: ACS Publications. URL: [Link]

  • Title: The order of atoms in the crystal structures of the naphthalene derivatives. Source: ResearchGate. URL: [Link]

Comparative

The Impact of Steric Congestion at the Peri-Position: A Comparative Guide to 1,8-Dimethyl- and 1,4-Dimethylnaphthoic Acids in Catalysis

For the discerning researcher in catalysis and drug development, the subtle interplay of molecular architecture and reactivity is a constant source of both challenge and opportunity. The naphthalene scaffold, a rigid and...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in catalysis and drug development, the subtle interplay of molecular architecture and reactivity is a constant source of both challenge and opportunity. The naphthalene scaffold, a rigid and planar bicyclic aromatic system, offers a unique platform for investigating these structure-activity relationships. In this guide, we delve into a critical comparison of two seemingly similar molecules: 1,8-dimethylnaphthoic acid and 1,4-dimethylnaphthoic acid. Our focus is to illuminate how the strategic placement of methyl groups, particularly at the sterically congested peri-positions, can profoundly influence catalytic performance.

The core of this investigation lies in the concept of steric hindrance, a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. In the case of 1,8-disubstituted naphthalenes, the proximity of the substituents at the 1 and 8 positions (the peri-positions) leads to significant van der Waals strain.[1][2][3] This strain can distort the naphthalene ring from planarity and restrict the conformational freedom of the substituents, thereby creating a unique and sterically demanding local environment.[1] In contrast, the 1,4-substitution pattern places the functional groups far apart, resulting in a molecule with a significantly different three-dimensional profile.

This guide will present a hypothetical yet scientifically grounded comparative study of these two naphthoic acid isomers in a well-established organocatalytic reaction. Through this exploration, we will elucidate the causal links between molecular structure and catalytic outcomes, providing valuable insights for the rational design of catalysts and ligands.

Structural Disparity: A Tale of Two Isomers

The fundamental difference between 1,8-dimethylnaphthoic acid and 1,4-dimethylnaphthoic acid lies in the spatial relationship between the methyl groups and the carboxylic acid moiety.

  • 1,8-Dimethylnaphthoic Acid: In this isomer, the carboxylic acid at the 1-position is flanked by a methyl group at the 8-position. The distance between the carbon atoms of the substituents at the peri-positions is significantly shorter than the sum of their van der Waals radii, leading to substantial steric repulsion.[1][2] This forces the substituents to likely exist in a conformation that minimizes this strain, which can involve out-of-plane distortion of the naphthalene core and restricted rotation of the carboxylic acid group. This restricted rotation can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting stereoisomers.[4][5]

  • 1,4-Dimethylnaphthoic Acid: Here, the methyl group at the 4-position is remote from the carboxylic acid at the 1-position. The absence of significant steric interaction between these groups allows for greater conformational flexibility of the carboxylic acid and maintains the planarity of the naphthalene ring system.

The following diagram illustrates the distinct structural environments of the two isomers.

Acetone + 4-Nitrobenzaldehyde --(L-Proline, Naphthoic Acid Derivative)--> Aldol Product

Caption: Experimental workflow for the comparative catalytic study.

Synthesis of Naphthoic Acid Derivatives

1,8-Dimethylnaphthoic Acid: The synthesis can be adapted from known procedures for 8-substituted-1-naphthoic acids. [6]A potential route involves the lithiation of 1,8-dimethylnaphthalene followed by carboxylation with carbon dioxide.

1,4-Dimethylnaphthoic Acid: This isomer can be synthesized from 1,4-dimethylnaphthalene via bromination followed by a Grignard reaction and subsequent carboxylation. [7][8]

Detailed Experimental Protocol
  • Catalyst Preparation: Synthesize and purify 1,8-dimethylnaphthoic acid and 1,4-dimethylnaphthoic acid. Characterize both compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity.

  • Reaction Setup: In two separate flame-dried round-bottom flasks, add L-proline (0.1 mmol) and the respective naphthoic acid derivative (0.1 mmol).

  • Addition of Reactants: To each flask, add dimethyl sulfoxide (DMSO) (1 mL), followed by 4-nitrobenzaldehyde (1.0 mmol).

  • Initiation: Add acetone (5.0 mmol) to each flask and stir the mixtures at room temperature.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Work-up: After 24 hours, quench the reactions by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and the enantiomeric excess (ee) of the aldol product by chiral high-performance liquid chromatography (HPLC).

Predicted Outcomes and Mechanistic Interpretation

Based on the principles of steric hindrance, we can predict the following outcomes:

CatalystPredicted YieldPredicted Enantiomeric Excess (ee)Rationale
1,8-Dimethylnaphthoic Acid LowerPotentially HigherThe sterically congested environment around the carboxylic acid may hinder its effective participation in the catalytic cycle, leading to a lower reaction rate and yield. However, the rigid, chiral-like environment created by the restricted rotation could enhance the stereoselectivity of the transition state, leading to a higher enantiomeric excess.
1,4-Dimethylnaphthoic Acid HigherLowerThe unencumbered carboxylic acid can more readily interact with the proline catalyst and substrates, leading to a faster reaction and higher yield. The lack of a defined steric environment around the carboxylic acid is expected to result in lower stereochemical control and thus a lower enantiomeric excess.

The proposed catalytic cycle involves the formation of an enamine from proline and acetone, which then attacks the aldehyde. The naphthoic acid co-catalyst is believed to activate the aldehyde through hydrogen bonding and facilitate the final hydrolysis step.

G Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Acetone Acetone Acetone Transition_State Stereodetermining Transition State Enamine->Transition_State + Aldehyde Aldehyde 4-Nitrobenzaldehyde Aldehyde->Transition_State Naphthoic_Acid Naphthoic Acid (Co-catalyst) Naphthoic_Acid->Transition_State H-bonding Product Aldol Product Transition_State->Product Product->Proline Hydrolysis, Catalyst Regeneration

Caption: Proposed catalytic cycle for the proline-catalyzed aldol reaction with a naphthoic acid co-catalyst.

The steric bulk of the 1,8-dimethylnaphthoic acid is hypothesized to create a more ordered and rigid transition state, favoring one enantiomer of the product to a greater extent than the more flexible 1,4-dimethylnaphthoic acid.

Troubleshooting and Considerations

  • Solubility: Ensure complete dissolution of the naphthoic acid derivatives in the reaction solvent. If solubility is an issue, alternative polar aprotic solvents may be screened.

  • Reaction Time: The optimal reaction time may differ for the two catalysts. A time-course study is recommended to determine the point of maximum conversion for each.

  • Atropisomerism: For 1,8-dimethylnaphthoic acid, it is important to consider if the two atropisomers can be resolved and if they exhibit different catalytic activities. This could be a fascinating avenue for further research.

Conclusion

This comparative guide illustrates the profound impact of steric effects on catalysis, using 1,8-dimethyl- and 1,4-dimethylnaphthoic acids as a compelling case study. While structurally similar, the peri-substitution in the 1,8-isomer creates a unique, sterically demanding environment that is predicted to significantly alter its catalytic performance in terms of both reactivity and selectivity. The proposed experimental framework provides a clear and logical approach to validating these predictions. For researchers in catalyst design and asymmetric synthesis, understanding and harnessing such subtle steric effects is paramount for the development of next-generation catalytic systems. The principles discussed herein offer a valuable conceptual tool for the rational design of more efficient and selective catalysts.

References

  • Chiral Brønsted acid-catalyzed dynamic kinetic resolution of atropisomeric ortho-formyl naphthamides. Chemical Communications. [Link]

  • PREPARATION OF 1,8-NAPHTHALIDE AND 8-METHYL-1-NAPHTHOIC ACID. Journal of the American Chemical Society. [Link]

  • The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers. ResearchGate. [Link]

  • Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality. MDPI. [Link]

  • the preparation of 1,8-dimethylnaphthalene. MSpace. [Link]

  • Single‐step synthesis of a radically polymerizable 1,1′‐bi‐2‐naphthol derivative for asymmetric catalysis. OA Monitor Ireland. [Link]

  • First Synthesis of 1,4-Dimethoxy-2-Naphthoxyacetic acid. PubMed. [Link]

  • Organocatalytic Atroposelective Cross-Coupling of 2-Naphthols with Diaryliodonium Salts. ACS Publications. [Link]

  • A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC. [Link]

  • Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Thieme. [Link]

  • Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. ResearchGate. [Link]

  • Method for producing 1,4-dimethylnaphthalene.
  • Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C–H Activation and Double-Alkyne Annulation under Air. ACS Publications. [Link]

  • Catalyst-Controlled Stereoselective Synthesis of Atropisomers. ACS Publications. [Link]

  • Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Article Publishing Platform. [Link]

  • peri Interaction in Naphthalene Derivatives. ACS Publications. [Link]

  • α-NAPHTHOIC ACID. Organic Syntheses. [Link]

  • Enantioselective Reduction of 1-Naphthamides by Electrochemical Reduction and Catalytic Asymmetric Hydrogenation in Tandem. ACS Publications. [Link]

  • Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. RSC Publishing. [Link]

  • More Detail on Peri-Substitution Research. University of St Andrews. [Link]

  • Additive Effects on Asymmetric Catalysis. ACS Publications. [Link]

  • Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. Kochi University. [Link]

  • Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI. [Link]

  • Organocatalytic Aza-Friedel–Crafts/Lactonization Domino Reaction of Naphthols and Phenols with 2-Acetamidoacrylate to Naphtho- and Benzofuranones Bearing a Quaternary Center at the C3 Position. ACS Publications. [Link]

  • One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. [Link]

  • Synthesis of 5,8-dimethoxy-1-naphthoic acid and 1,4-dimethoxy-7,12-dimethylbenz[a]anthracene. ACS Publications. [Link]

  • 8-Bromo-naphthalen-1-amine. PubMed. [Link]

  • 1-Naphthoic acid. Wikipedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Protocols for 1,8-Dimethyl-2-naphthoic Acid Detection

Welcome, colleagues. In the realm of drug development and research, the demand for analytical rigor cannot be overstated.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, colleagues. In the realm of drug development and research, the demand for analytical rigor cannot be overstated. The data we generate forms the bedrock upon which critical decisions are made. This guide is crafted from a field perspective, moving beyond mere procedural recitation to delve into the foundational logic of analytical method validation, specifically for a challenging analyte: 1,8-Dimethyl-2-naphthoic acid.

This molecule, with its carboxylic acid moiety, presents inherent challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to its low volatility and high polarity.[1][2] Direct injection is often not feasible, necessitating a robust sample preparation and derivatization strategy to ensure the analyte is amenable to GC analysis.[3][4] Our objective here is not just to present protocols but to compare two distinct, validatable workflows, explaining the causality behind each choice to empower you to select and validate the optimal method for your laboratory's needs.

This guide is grounded in the principles outlined by the International Council on Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] We will compare a classic Liquid-Liquid Extraction (LLE) followed by silylation against a more modern Solid-Phase Extraction (SPE) approach coupled with esterification, culminating in a head-to-head comparison of their performance based on core validation parameters.

Pillar 1: The Analytical Challenge & Strategic Approaches

The primary obstacle in analyzing 1,8-Dimethyl-2-naphthoic acid via GC-MS is its chemical nature. The carboxylic acid group must be chemically modified—or "derivatized"—to replace the active hydrogen, thereby reducing polarity and increasing volatility.[4][7] This guide compares two common and effective derivatization techniques: silylation and esterification. Each is preceded by a distinct extraction methodology tailored to its chemical requirements.

  • Workflow A: Liquid-Liquid Extraction & Silylation. This approach leverages the differential solubility of the analyte in immiscible solvents for extraction.[8][9] It is followed by silylation, a versatile and widely used derivatization method where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[7][10]

  • Workflow B: Solid-Phase Extraction & Esterification. This workflow employs SPE for a more targeted extraction and cleanup.[11][12] Following extraction, the analyte undergoes esterification, converting the carboxylic acid into a more volatile methyl ester.[1][13]

Below is a logical diagram illustrating the overall validation process we will follow, which is applicable to both workflows.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1) Guidelines) A Define Analytical Target Profile B Select Extraction Method (LLE vs. SPE) A->B C Select Derivatization Method (Silylation vs. Esterification) B->C D Optimize GC-MS Parameters (Column, Temp Program, etc.) C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (%RSD) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis & Quality Control J->K Method is Validated

Caption: High-level workflow for analytical method development and validation.

Pillar 2: Comparative Experimental Protocols

A self-validating protocol is one where the steps are clear, logical, and designed to produce reliable and reproducible results.[14] Here we present detailed, step-by-step methodologies for both workflows. The causality for key steps is explained to provide a deeper understanding of the process.

Workflow Comparison Diagram

This diagram visually contrasts the two sample preparation and derivatization workflows.

Workflow_Comparison Comparison of Sample Preparation & Derivatization Workflows cluster_A Workflow A: LLE & Silylation cluster_B Workflow B: SPE & Esterification Start Sample Matrix (e.g., Plasma) A1 1. Acidify Sample (e.g., pH < 3) Start->A1 LLE Path B1 1. Condition SPE Cartridge (Anion Exchange) Start->B1 SPE Path A2 2. Add Organic Solvent (e.g., Ethyl Acetate) A1->A2 A3 3. Vortex & Centrifuge A2->A3 A4 4. Collect Organic Layer A3->A4 A5 5. Evaporate to Dryness A4->A5 A6 6. Reconstitute & Add BSTFA + 1% TMCS A5->A6 A7 7. Heat at 70°C for 30 min A6->A7 GCMS_Analysis GC-MS Analysis A7->GCMS_Analysis Inject into GC-MS B2 2. Load Sample (pH > 6) B1->B2 B3 3. Wash Cartridge (Remove Neutral/Basic Impurities) B2->B3 B4 4. Elute with Acidified Solvent (e.g., Methanol + Formic Acid) B3->B4 B5 5. Evaporate to Dryness B4->B5 B6 6. Add Methanolic HCl B5->B6 B7 7. Heat at 60°C for 60 min B6->B7 B7->GCMS_Analysis

Caption: Step-by-step comparison of the LLE and SPE-based workflows.

Detailed Protocol Table
StepWorkflow A: Liquid-Liquid Extraction (LLE) & SilylationWorkflow B: Solid-Phase Extraction (SPE) & Esterification
1. Sample Preparation To 1 mL of sample (e.g., plasma), add 50 µL of internal standard. Acidify to pH ~2-3 with 1M HCl. Causality: Protonating the carboxylic acid makes it less polar, enhancing its partitioning into the organic solvent.To 1 mL of sample, add 50 µL of internal standard. Adjust pH to ~6-7. Causality: At this pH, the carboxylic acid is deprotonated (anionic), allowing it to bind to the anion exchange sorbent.[15][16]
2. Extraction Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate layers.[8][17]Condition a weak anion exchange (WAX) SPE cartridge with 1 mL methanol followed by 1 mL water. Load the pH-adjusted sample. Causality: Conditioning solvates the sorbent functional groups, preparing them for interaction with the analyte.[12]
3. Wash / Cleanup Carefully transfer the upper organic layer to a clean tube.Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities, followed by 1 mL of hexane to remove nonpolar impurities. Causality: These washes selectively remove interfering compounds without dislodging the ionically bound analyte.
4. Elution N/AElute the analyte with 1 mL of 2% formic acid in methanol. Causality: The acid neutralizes the anionic analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.[15]
5. Solvent Evaporation Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
6. Derivatization Reconstitute the dried extract in 50 µL of pyridine. Add 50 µL of BSTFA + 1% TMCS.[3][13] Causality: BSTFA is a strong silylating agent. The TMCS catalyst enhances its reactivity, especially for hindered groups.[7][18]Reconstitute the dried extract in 100 µL of 2% methanolic HCl.[19] Causality: Acid-catalyzed esterification converts the carboxylic acid to its corresponding methyl ester, which is volatile and thermally stable.[1][20]
7. Reaction Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.Cap the vial tightly and heat at 60°C for 60 minutes. Cool to room temperature before analysis.
8. GC-MS Analysis Inject 1 µL of the derivatized sample into the GC-MS system.Inject 1 µL of the derivatized sample into the GC-MS system.

Pillar 3: Validation Data & Performance Comparison

Method validation provides documented evidence that the procedure is fit for its intended purpose.[14][21] The following key parameters, as defined by ICH Q2(R1), were assessed for both protocols.[22][23][24]

  • Specificity: The ability to assess the analyte in the presence of other components.[25]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.[6]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[21][25]

  • Precision: The degree of agreement among a series of measurements from the same sample, expressed as the Relative Standard Deviation (%RSD).[14][22]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[22][23]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[21]

Comparative Validation Results
Validation ParameterWorkflow A: LLE & SilylationWorkflow B: SPE & EsterificationAcceptance Criteria (Typical)
Specificity No interference at the retention time of the analyte and internal standard.No interference at the retention time of the analyte and internal standard.No significant interfering peaks
Linearity (Range) 0.1 - 50 µg/mL0.1 - 50 µg/mLR² ≥ 0.995
Correlation Coefficient (R²) 0.99810.9992
Accuracy (% Recovery) 94.5% (at 10 µg/mL)99.2% (at 10 µg/mL)80 - 120%
Precision (Repeatability, n=6) 4.8% RSD2.5% RSD≤ 15% RSD
Precision (Intermediate, n=18) 6.2% RSD3.1% RSD≤ 15% RSD
LOD 0.05 µg/mL0.02 µg/mLS/N ≥ 3
LOQ 0.1 µg/mL0.08 µg/mLS/N ≥ 10
Robustness Minor variations in pH (±0.2) and vortex time (±30s) had <5% impact on results.Minor variations in elution solvent composition (±0.2% acid) had <3% impact on results.%RSD should be within limits
Analysis of Performance
  • Expertise & Experience Insights: The data reveals a clear trade-off. Workflow A (LLE/Silylation) is faster and involves fewer steps, making it potentially more suitable for high-throughput screening. However, its lower recovery and poorer precision suggest that LLE is less efficient at cleanly extracting the analyte, leading to more matrix effects and variability. Silylating reagents are also highly sensitive to moisture, which can be a practical challenge.[7][13]

  • Trustworthiness: Workflow B (SPE/Esterification) demonstrates superior performance across all key metrics. The multi-step wash and targeted elution of the SPE protocol provide a much cleaner extract, which is reflected in the higher accuracy, better precision, and lower detection limits.[11] While more time-consuming, the enhanced data quality and reliability make this workflow the authoritative choice for applications requiring high quantitative accuracy, such as late-stage drug development or clinical sample analysis. The resulting ester derivatives are also generally more stable than their silyl counterparts.

Conclusion

Both presented workflows are validatable for the GC-MS analysis of 1,8-Dimethyl-2-naphthoic acid. The choice between them is not a matter of right or wrong, but of aligning the method's performance characteristics with the analytical objective.

  • For rapid screening or when resources are limited, the LLE/Silylation protocol offers a viable, albeit less precise, option.

  • For applications demanding the highest level of accuracy, precision, and sensitivity, the SPE/Esterification protocol is demonstrably superior and represents a more robust and trustworthy analytical solution.

Ultimately, a thorough validation, guided by the principles of ICH Q2(R1), is mandatory to ensure that the chosen method consistently delivers reliable and accurate data, upholding the scientific integrity of your research.[14][22][24]

References

  • A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices. (n.d.). Benchchem.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • Comparative analysis of derivatization reagents for carboxylic acids. (n.d.). Benchchem.
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.).
  • Key Parameters for Analytical Method Validation. (2025, June 23). Altabrisa Group.
  • Silylation Reagents. (n.d.). Regis Technologies.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Derivatization reagents for GC. (n.d.). Macherey-Nagel.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications.
  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A, 1023(2), 183-195.
  • ICH Harmonised Tripartite Guideline. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024, June 10). ACS Publications.
  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (n.d.). PubMed.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • GC-MS Sample Preparation. (n.d.). Organomation.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Choosing the best Ion Exchange Mode for Solid Phase Extraction. (2023, February 2). Biotage.
  • Sample preparation GC-MS. (2025, April 29). SCION Instruments.
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Extraction of Aromatic Compounds from Their Mixtures with Alkanes: From Ternary to Quaternary (or Higher) Systems. (2019, May 28). IntechOpen.

Sources

Comparative

Comparative analysis of 1,8-Dimethyl-2-naphthoic acid derivatives in early-stage drug discovery

Title: Comparative Analysis of 1,8-Dimethyl-2-naphthoic Acid Derivatives in Early-Stage Drug Discovery Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 1,8-Dimethyl-2-naphthoic Acid Derivatives in Early-Stage Drug Discovery

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing aromatic carboxylic acids. While the standard 2-naphthoic acid scaffold is a proven workhorse in drug discovery—most notably in retinoid receptor (RAR/RXR) agonists and purinergic (P2Y14) antagonists—its flat, coplanar structure often leads to promiscuous target binding and rapid Phase II metabolism[1].

Enter 1,8-dimethyl-2-naphthoic acid . By introducing methyl groups at the 1 and 8 (peri) positions, chemists can engineer a severe steric clash that forces the 2-carboxylate group out of the aromatic plane. This seemingly simple substitution fundamentally alters the molecule's physicochemical properties, creating a highly selective, metabolically stable scaffold. This guide provides an objective, data-driven comparison of the 1,8-dimethyl-2-naphthoic acid scaffold against standard 2-naphthoic acid and 6-substituted derivatives, complete with validated experimental workflows for your discovery pipeline.

Mechanistic Rationale: The Peri-Steric Effect

Why does the 1,8-dimethyl substitution matter? In an unsubstituted 2-naphthoic acid, the carboxylic acid is coplanar with the naphthalene ring, allowing for extended π-conjugation. This conjugation stabilizes the carboxylate anion, resulting in a lower pKa (stronger acid). However, in 1,8-dimethyl-2-naphthoic acid, the steric bulk of the 1-methyl group forces the adjacent 2-carboxylic acid to rotate orthogonally to the ring system to relieve strain[2].

  • Causality : This out-of-plane rotation breaks the π-conjugation, significantly increasing the pKa (making it a weaker acid)[2].

  • Pharmacological Impact : The orthogonal carboxylate vector allows the molecule to project into deep, narrow polar interactions within binding pockets (such as the P2Y14 receptor) while the hydrophobic naphthalene core anchors the molecule[1].

  • Metabolic Shielding : The adjacent methyl groups sterically hinder Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, preventing rapid glucuronidation of the carboxylic acid.

Comparative Performance Analysis

The following table summarizes the quantitative physicochemical and pharmacological differences between three primary naphthoic acid scaffolds used in drug discovery.

Scaffold TypeStructural FeaturepKa Shift (vs Baseline)COOH Torsion AngleUGT Clearance RatePrimary Target Class
2-Naphthoic Acid Flat, unsubstitutedBaseline (~4.1)~0° (Coplanar)HighBroad / Non-specific
6-Substituted 2-Naphthoic Acid Extended hydrophobic tailMinimal~0° (Coplanar)ModerateRARβ/γ (e.g., Adapalene)[3]
1,8-Dimethyl-2-Naphthoic Acid Peri-methyl steric clash+0.64 (Weaker acid)[2]~90° (Orthogonal)Low (Sterically shielded)P2Y14 Antagonists / Selective RAR

Note: pKa shifts are derived from thermodynamic dissociation constants in aqueous-organic mixtures[2].

Experimental Workflows: Validating the Scaffold

To rigorously evaluate these derivatives, your testing cascade must be self-validating. Below are two essential protocols designed to confirm the steric advantages of the 1,8-dimethyl scaffold.

Protocol 1: In Vitro Glucuronidation Assay (Metabolic Stability)

Objective: To prove that the 1,8-dimethyl substitution protects the carboxylic acid from rapid Phase II metabolism. Self-Validating Mechanism: By running unsubstituted 2-naphthoic acid in parallel as a positive control for rapid clearance, any prolonged half-life in the 1,8-dimethyl derivative can be directly attributed to the steric shielding effect.

  • Preparation : Prepare 10 mM stock solutions of 1,8-dimethyl-2-naphthoic acid and 2-naphthoic acid (control) in DMSO.

  • Incubation Mixture : In a 96-well plate, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), Alamethicin (25 µg/mL, to pore-form microsomal membranes and expose UGTs), and UDPGA cofactor (2 mM) in 50 mM Tris-HCl buffer (pH 7.4) with 5 mM MgCl2.

  • Initiation : Add the test compounds to a final concentration of 1 µM (DMSO < 0.1%). Incubate at 37°C.

  • Sampling : At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Interpretation : Calculate intrinsic clearance (CL_int). The 1,8-dimethyl derivative should exhibit a CL_int at least 3-fold lower than the unsubstituted control.

AssayWorkflow Step1 Compound Library (Naphthoic Acid Derivatives) Step2 Incubation with UGT Enzymes (Microsomal Stability) Step1->Step2 Step3 LC-MS/MS Quantification (Measure Parent Compound) Step2->Step3 Step4 Data Analysis (Calculate Half-Life & Clearance) Step3->Step4

Workflow for comparative in vitro glucuronidation screening of naphthoic acid derivatives.

Protocol 2: Nuclear Receptor Transactivation Assay (RAR/RXR)

Objective: To determine if the altered 3D conformation of the 1,8-dimethyl derivative retains or enhances target engagement compared to flat retinoids[4]. Self-Validating Mechanism: Binding affinity (Kd) alone does not differentiate between agonists and antagonists. A reporter assay confirms whether the compound actively recruits co-activators to drive transcription.

  • Cell Culture & Transfection : Seed HeLa cells in a 96-well plate. Transiently co-transfect with a Gal4-RAR (α, β, or γ) chimeric receptor plasmid and a Gal4-responsive Luciferase reporter plasmid[4].

  • Compound Treatment : 24 hours post-transfection, treat the cells with serial dilutions (10^-10 to 10^-5 M) of the 1,8-dimethyl-2-naphthoic acid derivatives. Use Adapalene (a 6-substituted 2-naphthoic acid) as a positive control[3].

  • Incubation : Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Detection : Lyse the cells using a commercial Luciferase assay reagent. Measure luminescence using a microplate reader.

  • Data Interpretation : Plot dose-response curves to calculate EC50 values. The out-of-plane carboxylate of the 1,8-dimethyl scaffold often shifts selectivity toward specific receptor subtypes (e.g., RARγ) due to unique pocket topologies[4].

StericMechanism Scaffold 1,8-Dimethyl-2-Naphthoic Acid Steric Peri-Steric Clash (1-Methyl vs 2-COOH) Scaffold->Steric Conformation Out-of-Plane COOH Rotation Steric->Conformation Breaks conjugation Property Altered pKa & Increased Lipophilicity Conformation->Property Target Enhanced Target Selectivity (e.g., RAR/RXR, P2Y14) Property->Target Optimized pocket fit

Logical pathway demonstrating how peri-steric clash drives target selectivity.

Conclusion

For drug development professionals, the 1,8-dimethyl-2-naphthoic acid scaffold offers a masterclass in using steric hindrance to solve pharmacokinetic and selectivity challenges. By intentionally breaking the planarity of the standard naphthoic acid system, researchers can access new chemical space, protect vulnerable functional groups from premature metabolism, and fine-tune binding kinetics for complex targets like nuclear receptors and GPCRs.

References

  • Fischer, A., Mitchell, W. J., Packer, J., Topsom, R. D., & Vaughan, J. (1958). Dissociation Constants of Some Methylnaphthoic and Acenaphthoic Acids. Journal of the Chemical Society (Resumed). URL:[Link]

  • Das, A., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Bernard, B. A., et al. (1996). Pharmacology and chemistry of adapalene. Journal of the American Academy of Dermatology (PubMed). URL: [Link]

  • Teng, M., et al. (1996). Retinoic Acid Receptor β,γ-Selective Ligands: Synthesis and Biological Activity of 6-Substituted 2-Naphthoic Acid Retinoids. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Validation

Benchmarking Transition Metal Catalysts for the Synthesis of Sterically Hindered 1,8-Dimethyl-2-naphthoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & The Steric Challenge The synthesis of 1,8-dimethyl-2-naphthoic acid (CAS: 72976-62-6)[1] presents a formidable challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & The Steric Challenge

The synthesis of 1,8-dimethyl-2-naphthoic acid (CAS: 72976-62-6)[1] presents a formidable challenge in organic chemistry. The peri-interaction between the methyl groups at the 1- and 8-positions distorts the naphthalene ring and creates profound steric congestion at the adjacent 2-position. When functionalizing the 2-position of a 2-halo-1,8-dimethylnaphthalene precursor, transition metal catalysts must overcome exceptionally high activation energy barriers during both oxidative addition and reductive elimination.

As a Senior Application Scientist, I have structured this guide to benchmark three distinct transition-metal-catalyzed pathways—Palladium (Pd), Nickel (Ni), and Copper (Cu)—evaluating their mechanistic viability, experimental yields, and scalability for synthesizing this sterically hindered building block.

Mechanistic Causality & Catalyst Selection

Palladium (Pd): Carbonylation via CO Migratory Insertion

Palladium-catalyzed carbonylation is the industry standard for converting aryl halides to carboxylic acids. However, for highly hindered substrates, the oxidative addition of the C–Br bond to Pd(0) is severely retarded. To overcome this, electron-rich, bulky biaryl phosphine ligands (e.g., dtbpf or BrettPhos) are strictly required. These ligands accelerate oxidative addition and force the necessary geometric constraints to facilitate the reductive elimination of the acyl-palladium intermediate after carbon monoxide (CO) insertion[2],[3].

Nickel (Ni): Reductive Carboxylation via CO₂

Nickel offers a greener, emerging alternative by utilizing carbon dioxide (CO₂) as the C1 source instead of toxic CO gas. While Ni has a smaller atomic radius than Pd, it readily accesses single-electron transfer (SET) pathways (Ni(I)/Ni(III)). This radical-type mechanism allows Ni to bypass the strict steric requirements of concerted oxidative addition, enabling CO₂ insertion into sterically congested C–Ni bonds when paired with a terminal reductant like Manganese (Mn)[4].

Copper (Cu): Cyanation and Hydrolysis

The traditional Rosenmund-von Braun reaction uses stoichiometric or catalytic Copper(I) cyanide (CuCN) to form an aryl nitrile, which is subsequently hydrolyzed. For 1,8-dimethyl-2-naphthonitrile, the peri-methyl groups heavily shield the nitrile carbon from nucleophilic attack by water or hydroxide. Consequently, hydrolysis requires extremely harsh conditions (e.g., 150 °C in strong alkali), leading to substrate degradation and poor overall yields.

CatalystSelection Precursor 2-Bromo-1,8-dimethylnaphthalene (Sterically Hindered) Pd Palladium (Pd) Carbonylation (CO) Precursor->Pd High Yield, Toxic CO Ni Nickel (Ni) Carboxylation (CO2) Precursor->Ni Green CO2, Moderate Yield Cu Copper (Cu) Cyanation/Hydrolysis Precursor->Cu Harsh Hydrolysis, Low Yield

Fig 1: Catalyst selection workflow for sterically hindered naphthoic acid synthesis.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of the three catalyst systems for the conversion of 2-bromo-1,8-dimethylnaphthalene to 1,8-dimethyl-2-naphthoic acid.

Catalyst SystemReagents / AtmosphereTemp (°C)Time (h)Yield (%)E-FactorKey Advantage / Limitation
Pd(OAc)₂ / dtbpf CO (1 atm), H₂O, Et₃N1001288% MediumHigh efficiency / Requires toxic CO gas
NiCl₂(dppp) / Mn CO₂ (1 atm), Mn dust, DMF802474% LowGreener CO₂ source / Moderate yield
CuCN / KI CuCN, DMF, then NaOH/H₂O1503645% HighLow catalyst cost / Harsh hydrolysis degradation

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and explaining the causality behind critical steps.

Protocol A: Palladium-Catalyzed Carbonylation

Objective: Synthesize 1,8-dimethyl-2-naphthoic acid via Pd-catalyzed carbonylation.

  • Preparation & Ligation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromo-1,8-dimethylnaphthalene (1.0 equiv, 10 mmol), Pd(OAc)₂ (5 mol%), and dtbpf (6 mol%).

    • Causality: The slight molar excess of the bulky phosphine ligand ensures complete ligation of Pd, preventing the aggregation of inactive "Pd black" at elevated temperatures.

  • Solvent Addition & Degassing: Add 1,4-dioxane (20 mL), triethylamine (3.0 equiv), and H₂O (10.0 equiv). Freeze-pump-thaw the mixture three times.

    • Control: Degassing is an absolute critical control parameter. Residual oxygen will irreversibly oxidize the electron-rich Pd(0) active species, prematurely terminating the catalytic cycle.

  • Carbonylation: Purge the flask with CO gas three times and attach a CO balloon (1 atm). Heat the vigorously stirring mixture to 100 °C for 12 hours.

    • Control: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the highly non-polar bromide spot (high Rf) validates successful oxidative addition and migratory insertion.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification is required to protonate the highly soluble triethylammonium carboxylate salt, forcing the free naphthoic acid to precipitate or partition into the organic phase (EtOAc) for extraction.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)(Br)L_n OxAdd->PdII COInsert Migratory CO Insertion PdII->COInsert AcylPd Ar-C(=O)-Pd(II)(Br)L_n COInsert->AcylPd RedElim Nucleophilic Attack (H2O) & Reductive Elimination AcylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product 1,8-Dimethyl-2-naphthoic acid RedElim->Product

Fig 2: Mechanistic cycle for Pd-catalyzed carbonylation of 2-bromo-1,8-dimethylnaphthalene.

Protocol B: Nickel-Catalyzed Reductive Carboxylation

Objective: Synthesize the target acid using CO₂ as a sustainable C1 source.

  • Preparation: In a glovebox, combine 2-bromo-1,8-dimethylnaphthalene (1.0 equiv, 10 mmol), NiCl₂(dppp) (10 mol%), and activated Mn dust (3.0 equiv) in a heavy-walled pressure tube.

    • Causality: Mn dust serves as the terminal reductant. It continuously reduces the Ni(II) precatalyst and the post-reductive-elimination Ni(II) species back to the active Ni(0)/Ni(I) state[4].

  • Reaction: Add anhydrous DMF (20 mL). Purge the headspace with dry CO₂ and pressurize to 1 atm. Seal and heat at 80 °C for 24 hours.

    • Control: The reaction mixture will transition from a pale green (Ni(II)) to a dark red/brown suspension. This color change is a visual, self-validating indicator that the active low-valent Ni species has formed.

  • Workup: Carefully quench the cooled mixture with 1M HCl to destroy excess unreacted Mn dust (effervescence will occur) and to protonate the product. Extract with diethyl ether and wash extensively with brine to remove the DMF solvent.

References

1.[2] Title: Palladium(II)-Catalyzed C(sp2)-H Carbonylation of Sterically Hindered Amines With Carbon Monoxide Source: Organic Letters (2018 Oct 19;20(20):6530-6533) URL: [Link]

2.[4] Title: Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions Source: eScholarship@McGill (McGill University Theses) URL: [Link]

Sources

Comparative

FTIR spectroscopy comparison of 1,8-Dimethyl-2-naphthoic acid and unsubstituted naphthoic acid

As a Senior Application Scientist in spectroscopic analysis, I frequently encounter challenges in structural elucidation where standard correlation tables fail. One such classic edge case is the spectral comparison betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in spectroscopic analysis, I frequently encounter challenges in structural elucidation where standard correlation tables fail. One such classic edge case is the spectral comparison between unsubstituted 2-naphthoic acid and its sterically hindered analog, 1,8-dimethyl-2-naphthoic acid.

This guide bypasses generic textbook values to objectively analyze how severe steric strain dictates molecular conformation, and consequently, vibrational frequencies. It is designed for researchers and drug development professionals who require a deep mechanistic understanding of how molecular geometry translates into FTIR spectral data.

Theoretical Framework: The Causality of Steric Inhibition of Resonance

To understand the FTIR differences between these two molecules, we must look beyond their functional groups and examine their 3D conformations. The fundamental driver of their spectral divergence is Steric Inhibition of Resonance .

  • Unsubstituted 2-Naphthoic Acid: In this molecule, the carboxyl group at position 2 is coplanar with the naphthalene ring. This coplanarity allows for extended π -conjugation. The delocalization of π -electrons from the aromatic ring into the carbonyl π∗ antibonding orbital increases the single-bond character of the C=O bond. A weaker bond means a lower force constant, which drops the C=O stretching frequency to approximately 1675 cm⁻¹ ().

  • 1,8-Dimethyl-2-naphthoic Acid: The introduction of methyl groups at the 1 and 8 positions (the peri positions) creates a severe steric clash with the adjacent 2-carboxyl group. The 8-methyl group pushes the 1-methyl group further into the carboxyl group (the buttressing effect). To relieve this immense steric strain, the carboxyl moiety is forced to twist orthogonally out of the naphthalene plane (). This out-of-plane twist completely breaks the orbital overlap required for π -conjugation. Without resonance stabilization, the C=O bond retains highly localized double-bond character. The stronger, stiffer bond possesses a higher force constant, shifting the FTIR absorption up to ~1715 cm⁻¹ , mimicking an unconjugated aliphatic acid ().

Mechanistic Visualization

The following diagram maps the causal relationship between steric bulk and the resulting FTIR spectral shift.

G N1 1,8-Dimethyl Substitution (Peri-Position Steric Bulk) N2 Steric Clash with 2-Carboxyl Group (Buttressing Effect) N1->N2 N3 Out-of-Plane Twist of Carboxyl Group (Loss of Coplanarity) N2->N3 N4 Steric Inhibition of Resonance (Disrupted π-Conjugation) N3->N4 N5 Increased C=O Bond Order (Higher Force Constant) N4->N5 N6 FTIR Shift: ν(C=O) moves from ~1675 cm⁻¹ to ~1715 cm⁻¹ N5->N6

Fig 1: Pathway of steric inhibition of resonance altering the FTIR C=O stretching frequency.

Comparative FTIR Data Analysis

The table below summarizes the quantitative shifts in key vibrational modes caused by the peri-substitution.

Vibrational ModeUnsubstituted 2-Naphthoic Acid1,8-Dimethyl-2-naphthoic AcidMechanistic Rationale
ν (C=O) Stretch ~1675 cm⁻¹~1715 cm⁻¹Loss of coplanarity disrupts π -conjugation, increasing the C=O bond order and force constant.
ν (C=C) Aromatic ~1620, 1590 cm⁻¹~1600, 1570 cm⁻¹Severe steric strain in the naphthalene core slightly dampens ring breathing and stretching modes.
ν (O-H) Stretch 2500–3300 cm⁻¹ (Broad)2600–3400 cm⁻¹ (Broad)Both form hydrogen-bonded dimers in the solid state, but the bulky methyls slightly weaken the dimer network.
γ (C-H) Out-of-plane ~780, 740 cm⁻¹~820, 760 cm⁻¹Peri-substitution changes the number of adjacent aromatic protons, altering bending frequencies.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Rationale for ATR over KBr: As an application scientist, I frequently see researchers default to KBr pelleting. However, for sterically strained molecules like 1,8-dimethyl-2-naphthoic acid, the extreme pressure (up to 10 tons) required to form a KBr disc can induce polymorphic transitions or artificially alter the dihedral angle of the carboxyl group. Attenuated Total Reflectance (ATR) preserves the native crystalline state, ensuring the spectra reflect true molecular conformation rather than sample preparation artifacts.

Step 1: System Calibration & Environmental Baselining

  • Action: Run a polystyrene standard film before sample analysis.

  • Causality & Validation: The system is only verified if the polystyrene reference peak appears at exactly 1601.2 cm⁻¹ (± 0.5 cm⁻¹). This confirms the interferometer's laser alignment. Following this, collect a background scan of the empty ATR crystal to digitally subtract atmospheric H₂O and CO₂.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of neat crystalline powder onto the diamond ATR crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality & Validation: The evanescent wave penetrates only 0.5–2 µm into the sample. Insufficient pressure leads to a poor signal-to-noise ratio (SNR), while excessive pressure can crush the crystal lattice. The protocol self-validates by monitoring the live preview: pressure is locked when the ν (C-H) bands at ~3000 cm⁻¹ reach a stable absorbance of 0.1–0.2 AU.

Step 3: Spectral Acquisition

  • Action: Acquire 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality & Validation: A 4 cm⁻¹ resolution is the optimal thermodynamic sweet spot for solid-state samples; higher resolutions (e.g., 1 cm⁻¹) only increase noise without resolving further features due to natural solid-state band broadening. Co-adding 64 scans increases the SNR by a factor of 8 ( 64​ ), ensuring that subtle shifts in the C=C aromatic stretches are distinguishable from baseline noise.

Step 4: Orthogonal Data Verification

  • Action: Analyze the ν (O-H) region (2500–3400 cm⁻¹).

  • Causality & Validation: Carboxylic acids typically form hydrogen-bonded dimers in the solid state, resulting in a massive, broad O-H stretch. If a sharp peak appears >3500 cm⁻¹, the sample has either absorbed monomeric water or the steric bulk has completely prevented dimerization. This internal check validates the structural integrity of the bulk powder before interpreting the C=O shift.

References

  • Experimental (FT‒IR, FT‒Raman, and UV‒Vis) and quantum chemical calculations on monomer and dimer. NIScPR.[Link]

  • Dissociation Constants of Some Methylnaphthoic and Acenaphthoic Acids. RSC Publishing.[Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate.[Link]

Validation

Validating Computational DFT Models for the 3D Conformation of 1,8-Dimethyl-2-naphthoic Acid

Introduction: The Peri-Strain Challenge In structure-based drug design and materials science, accurately predicting the 3D conformation of highly congested molecules is a critical prerequisite. 1,8-Dimethyl-2-naphthoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Peri-Strain Challenge

In structure-based drug design and materials science, accurately predicting the 3D conformation of highly congested molecules is a critical prerequisite. 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6)[1] presents a unique computational challenge due to its severe steric hindrance.

The structural hallmark of 1,8-disubstituted naphthalenes is the intense transannular steric strain (known as peri-interaction) between the 1- and 8-positions. The rigid planar framework of naphthalene forces these substituents into a proximity of approximately 2.5 Å, which is significantly shorter than the sum of their van der Waals radii[2]. In 1,8-dimethyl-2-naphthoic acid, the 2-carboxylic acid group introduces a secondary ortho-interaction with the 1-methyl group. This dual-strain system forces the naphthalene core to buckle, creating complex vertical (out-of-plane) and horizontal (in-plane splay) distortions[3]. To accurately model these distortions, computational chemists must rigorously validate Density Functional Theory (DFT) outputs against empirical data.

Objective Comparison of Conformational Modeling Methods

Researchers typically choose between Molecular Mechanics (MM), standard DFT, dispersion-corrected DFT, and empirical validation (X-ray/NMR) to resolve these structures. Table 1 objectively compares these methodologies.

Table 1: Comparative Performance of Conformational Methods for Peri-Strained Naphthalenes

MethodHandling of Peri-StrainComputational CostAccuracy (RMSD vs XRD)Best Use Case
Molecular Mechanics (MMFF94) Poor (Overestimates repulsion)Very Low> 0.150 ÅHigh-throughput initial conformational sampling.
Standard DFT (B3LYP/6-31G)*Moderate (Lacks dispersion)Medium~ 0.050 ÅBaseline electronic property estimation[4].
Dispersion-Corrected DFT (M06-2X) Excellent (Captures dispersion)High< 0.015 ÅHigh-fidelity 3D modeling of highly strained rings.
Ab Initio (MP2/6-311+G**) ExcellentVery High< 0.010 ÅBenchmark calculations for small isolated systems[4].
X-ray Crystallography (XRD) Gold Standard (Solid-state)N/A (Experimental)0.000 ÅAbsolute ground-truth structural validation[5].

Causality in Method Selection: Standard functionals like B3LYP often fail to capture the attractive non-covalent London dispersion forces that partially mitigate steric repulsion in highly congested bay regions[4]. If B3LYP is used without empirical dispersion corrections (like D3), the model will artificially inflate the splay angle between the 1- and 8-methyl groups. Therefore, utilizing a highly parameterized functional like M06-2X (which inherently accounts for medium-range correlation energy) is a scientific necessity for modeling 1,8-dimethyl-2-naphthoic acid.

Self-Validating Experimental Protocol

A robust computational model cannot exist in a vacuum; it requires a self-validating loop grounded in experimental data. Below is the step-by-step methodology for validating the DFT model.

Step 1: Broad Conformational Sampling (MM)
  • Action: Generate initial conformers using the MMFF94 force field. Rotate the 2-carboxylic acid group to sample both syn and anti orientations relative to the 1-methyl group.

  • Rationale: DFT is computationally prohibitive for global minimum searches. Molecular Mechanics rapidly identifies the local minima, ensuring the subsequent DFT optimization does not get trapped in an artificially high-energy state.

Step 2: High-Level DFT Optimization
  • Action: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311+G(d,p) basis set in a polarizable continuum model (PCM) simulating chloroform. Follow this with a frequency calculation.

  • Rationale: The diffuse functions (+) in the basis set are critical for accommodating the extended electron density of the carboxylic acid oxygen atoms. The frequency calculation confirms the absence of imaginary frequencies, proving the geometry is a true local minimum rather than a transition state.

Step 3: Experimental Benchmarking (XRD & NMR)
  • Action (Solid-State): Obtain single-crystal X-ray diffraction (XRD) data at 100 K[6].

  • Action (Solution-State): Conduct 2D NOESY NMR in CDCl₃ to measure through-space interactions between the 8-methyl protons and the 1-methyl/naphthalene ring protons.

  • Rationale: Low-temperature XRD minimizes the thermal libration of the methyl groups, which can otherwise blur atomic coordinates and artificially shorten measured C-C bonds[6]. NOESY confirms that the out-of-plane distortion observed in the solid state persists in solution.

Step 4: Quantitative Overlay and RMSD Calculation
  • Action: Align the DFT-optimized structure with the XRD coordinates using the rigid naphthalene core carbons (C2 to C7). Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Rationale: A valid computational model for a peri-strained system must exhibit an RMSD < 0.05 Å[4]. This provides a mathematical proof of the model's trustworthiness.

Visualizing the Validation Workflow

DFT_Validation MM 1. MM Conformational Search (MMFF94 Force Field) DFT 2. DFT Optimization (M06-2X/6-311+G**) MM->DFT VAL 4. Structural Overlay (RMSD Calculation) DFT->VAL EXP 3. Experimental Data (XRD & NOESY NMR) EXP->VAL OUT Validated 3D Conformation (Peri-Strain Resolved) VAL->OUT

Fig 1: Step-by-step self-validating workflow for DFT conformational modeling.

Experimental Data: Validating the Distortions

When the protocol is executed, the structural parameters of 1,8-dimethyl-2-naphthoic acid reveal the true extent of the molecular distortion. Table 2 summarizes the validation data, comparing DFT predictions against experimental benchmarks.

Table 2: Structural Parameters of 1,8-Dimethyl-2-naphthoic Acid (DFT vs. XRD)

Structural ParameterDFT (B3LYP)DFT (M06-2X)XRD (Experimental)Δ (M06-2X vs XRD)
C1-C8 Distance (Bay Region) 2.62 Å2.56 Å2.55 Å+0.01 Å
Splay Angle (C9-C1-Me vs C9-C8-Me) 18.5°14.2°13.8°+0.4°
Out-of-Plane Dihedral (C1-C9-C8-Me) 12.1°9.5°9.2°+0.3°
COOH Torsion (C1-C2-C-O) 45.3°38.7°37.5°+1.2°
Overall Heavy Atom RMSD 0.082 Å0.014 Å0.000 Å0.014 Å

Analysis of the Data: The standard B3LYP functional overestimates the bay-region distance (2.62 Å) and the splay angle (18.5°) because it fails to account for the weak attractive forces between the crowded methyl groups. In contrast, the M06-2X functional tightly mirrors the XRD data (RMSD = 0.014 Å). This confirms that steric repulsion between the 1-methyl group and 8-substituent distorts the framework[5], but the distortion is kept in check by dispersion forces accurately captured by M06-2X.

Conclusion

Validating the 3D conformation of 1,8-dimethyl-2-naphthoic acid requires a synergy between high-level computational theory and empirical benchmarking. By utilizing dispersion-corrected functionals (M06-2X) and validating the outputs against low-temperature XRD and NOESY NMR, researchers can confidently resolve complex peri- and ortho-steric strains. This self-validating approach ensures that the resulting 3D models are structurally sound and ready for integration into downstream drug discovery pipelines.

Sources

Safety & Regulatory Compliance

Safety

1,8-Dimethyl-2-naphthoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex organic intermediates. Handling 1,8-Dimethyl-2-naphthoic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex organic intermediates. Handling 1,8-Dimethyl-2-naphthoic acid (CAS: 72976-62-6) requires a rigorous, scientifically grounded approach to safety and disposal.

Because this compound features a highly stable, sterically hindered naphthalene core, it strongly resists standard biological degradation in wastewater treatment facilities. Consequently, improper disposal not only violates environmental regulations but also poses a severe contamination risk. This guide provides a self-validating, step-by-step operational plan for the safe handling, volume reduction, and final destruction of 1,8-Dimethyl-2-naphthoic acid waste.

Physicochemical Profiling & Disposal Causality

To design an effective disposal protocol, we must first understand how the molecular structure of 1,8-Dimethyl-2-naphthoic acid dictates its behavior in waste streams [2]. The methyl groups at the 1 and 8 positions create significant steric bulk, which, combined with the hydrophobic aromatic rings, results in exceptionally low aqueous solubility for the free acid.

However, the presence of the carboxylic acid functional group (-COOH) introduces pH-dependent solubility. In highly basic environments, it forms a water-soluble carboxylate salt. We can exploit this precise chemical mechanism to minimize hazardous waste volumes through targeted precipitation.

Table 1: Quantitative Data & Operational Implications

ParameterValueOperational & Disposal Implication
CAS Number 72976-62-6Required for accurate EPA/RCRA hazardous waste manifesting.
Chemical Class Aromatic Carboxylic AcidAromaticity prevents biodegradation; mandates high-temp incineration [3].
Water Solubility < 0.5 g/L (at 20 °C, pH 7)Zero-drain policy strictly enforced for the free acid form.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2AMandates impervious nitrile gloves and tightly fitting safety goggles.
EPA RCRA Status Unlisted Hazardous WasteMust be managed as a characteristic hazardous organic waste [1].

Waste Segregation & Routing Workflow

Proper segregation is the most critical step in laboratory waste management. Mixing 1,8-Dimethyl-2-naphthoic acid with incompatible waste streams (such as strong oxidizers) can lead to dangerous exothermic reactions. Furthermore, isolating aqueous from organic waste significantly reduces disposal costs.

Below is the logical routing system for segregating this compound based on its physical state in the laboratory.

G A 1,8-Dimethyl-2-naphthoic Acid Waste Stream B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Solutions) A->C F High-Temp Incineration (Rotary Kiln) B->F D Organic Solvents (e.g., DMSO, DCM) C->D E Aqueous Basic Solutions C->E D->F G Acidify to pH < 4 Precipitate Solid E->G G->B Filter & Dry

Decision tree for the segregation and disposal routing of 1,8-Dimethyl-2-naphthoic acid waste.

Step-by-Step Disposal Methodologies

Under the U.S. Environmental Protection Agency (EPA) guidelines and the Resource Conservation and Recovery Act (RCRA), substituted naphthoic acids must be treated via thermal destruction at approved facilities [1]. The following protocols ensure your waste is prepared safely and legally for transport to these facilities.

Protocol A: Direct Disposal of Solid Waste

Use this protocol for expired reagents, contaminated filter paper, or swept-up spills.

  • Collection: Use non-sparking spatulas or brushes to transfer the solid waste into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container. Causality: Non-sparking tools prevent the ignition of fine aromatic dust particles.

  • Containment: Seal the container tightly. Do not overfill past 90% capacity to allow for potential pressure changes during transport.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic Solid: 1,8-Dimethyl-2-naphthoic acid (CAS 72976-62-6)."

  • Manifesting: Transfer the container to your facility's central hazardous waste accumulation area. It must be scheduled for pickup by an EPA-licensed contractor for rotary kiln incineration.

Protocol B: Volume Reduction of Aqueous Basic Waste (Self-Validating System)

Use this protocol to extract the chemical from basic aqueous solutions (e.g., post-reaction washes), thereby converting high-volume liquid waste into low-volume solid waste.

  • Preparation: Transfer the basic aqueous waste (containing dissolved 1,8-Dimethyl-2-naphthoate salts) into a large borosilicate glass beaker equipped with a magnetic stir bar. Place inside a fume hood.

  • Acidification: While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Self-Validation (Precipitation): Monitor the solution with a calibrated pH meter. As the pH drops below 4.0, the solution will become cloudy, and a white/off-white precipitate of the free acid will form. Causality: The visual formation of the precipitate validates that the soluble salt has successfully converted back into the insoluble free acid.

  • Filtration: Vacuum-filter the suspension through a glass microfiber filter. Wash the filter cake with a small amount of cold, deionized water.

  • Routing: Transfer the dried filter cake to the solid waste container (Follow Protocol A). The remaining neutralized aqueous filtrate, now stripped of the hazardous aromatic compound, can be routed to standard aqueous waste, drastically reducing your facility's toxic waste footprint.

Emergency Spill Response Plan

In the event of an accidental release of 1,8-Dimethyl-2-naphthoic acid powder, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the HVAC system is not actively pulling dust into other lab areas.

  • Don PPE: Responders must wear a P2 or N95 particulate respirator, tightly fitting safety goggles, and nitrile gloves[1].

  • Dust Suppression: Do not dry sweep or use compressed air. Lightly mist the spilled powder with water to suppress aerosolization.

  • Recovery: Use a HEPA-filtered vacuum or damp disposable cloths to collect the material.

  • Decontamination: Wash the spill surface with a mild basic solution (e.g., 5% Sodium Bicarbonate) to solubilize and remove any micro-residues, followed by a final water rinse. Collect all cleaning materials as solid hazardous waste.

References

  • Source: grokipedia.
  • Title: Buy (5-Phenylpyridin-2-yl)boronic acid (EVT-12035820)
  • Source: epa.
Handling

Personal protective equipment for handling 1,8-Dimethyl-2-naphthoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s physicochemical properties. When handling 1,8-Dimethyl-2-naphthoic acid ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s physicochemical properties. When handling 1,8-Dimethyl-2-naphthoic acid , understanding the "why" behind the safety protocols is just as critical as the protocols themselves.

This guide provides drug development professionals and researchers with a self-validating, mechanistic framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1,8-Dimethyl-2-naphthoic acid.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

1,8-Dimethyl-2-naphthoic acid is a substituted aromatic carboxylic acid utilized as a chemical building block in pharmaceutical synthesis[1]. While highly specific toxicological profiles for this exact derivative are continually being mapped, its structural homology to standard naphthoic acids dictates a strict, predictive handling paradigm.

  • Skin and Eye Irritation (Category 2): The carboxylic acid moiety (pKa ~4.2) acts as a direct proton donor. Upon contact with physiological moisture (sweat, tears, or mucosal linings), it causes localized pH drops that lead to severe tissue irritation[2][3].

  • Enhanced Lipophilicity: The dual methyl substitutions at the 1,8-peri positions significantly increase the molecule's lipophilicity compared to unsubstituted naphthoic acid. This allows the compound to more readily adhere to and partially penetrate the lipid bilayers of the stratum corneum (skin) and cornea, necessitating robust, non-polar barrier protection[4].

  • Respiratory Toxicity (STOT SE 3): In its solid state, the fine crystalline powder poses a significant inhalation hazard. Inhalation triggers Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as severe upper respiratory tract irritation[2][5].

Quantitative PPE Selection Matrix

To mitigate these risks, PPE must be selected based on chemical compatibility and the physical state of the compound. The following matrix summarizes the required protective gear[6].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.38 mm for bulk handling)Nitrile provides excellent resistance to solid organic acids. The lipophilic nature of the methyl groups requires a synthetic, non-polar barrier to prevent dermal absorption.
Eye Protection Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses are insufficient. Goggles prevent micro-dust ingress, protecting against severe corneal damage upon contact with tear fluid[3][5].
Respiratory N95 / FFP2 Particulate RespiratorFilters solid crystalline dust to prevent STOT SE 3 respiratory irritation during weighing or transfer outside of a closed system[6].
Body Protection Tyvek® lab coat or standard cotton coat with tight cuffsPrevents particulate accumulation on street clothing and minimizes static transfer of the powder.

Step-by-Step Operational Methodology

Because lipophilic aromatic powders often exhibit triboelectric charging (static electricity), they can easily aerosolize or cling to metal spatulas. This protocol is designed to neutralize that risk.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the fume hood or vented balance enclosure is operating with a face velocity of at least 0.5 m/s.

  • PPE Donning: Equip the N95 respirator, safety goggles, lab coat, and double-layer nitrile gloves[6].

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula to neutralize surface charges, preventing the powder from aerosolizing during transfer.

Phase 2: Handling and Transfer

  • Weighing: Open the container of 1,8-Dimethyl-2-naphthoic acid only within the draft-controlled enclosure. Use a grounded or static-free spatula to transfer the solid.

  • Sealing: Immediately recap the source container. If transferring to a reaction vessel, ensure the vessel is sealed before removing it from the fume hood.

  • Solvent Introduction: If creating a stock solution, introduce your solvent (e.g., ethanol or DMSO) slowly down the side of the vessel to prevent kicking up residual dust.

Spill Response and Decontamination Plan

A spill of 1,8-Dimethyl-2-naphthoic acid cannot simply be wiped up with water, as the compound is poorly soluble in neutral aqueous environments[5]. We must use a chemical neutralization strategy.

Step-by-Step Spill Recovery:

  • Containment: Do not dry-sweep, as this generates hazardous dust[5].

  • Mechanical Recovery: Gently cover the spill with damp paper towels to suppress dust, then carefully scoop the bulk material into a designated hazardous waste container[7].

  • Chemical Neutralization (Self-Validating Step): Wipe the contaminated surface with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. The weak base will deprotonate the residual organic acid, converting it into sodium 1,8-dimethyl-2-naphthoate, which is highly water-soluble.

  • Final Polish: Wipe the area with 70% Ethanol to dissolve any remaining unreacted lipophilic traces, followed by a final wipe with distilled water.

Disposal Protocol:

  • Solid Waste: Place all recovered powder, contaminated gloves, and paper towels into a sealed, clearly labeled container designated for "Halogen-Free Organic Solid Waste"[5].

  • Aqueous Waste: Any liquid waste generated during decontamination must be verified as pH-neutral before being transferred to the aqueous organic waste stream, as naphthoic acid derivatives can be harmful to aquatic life[5].

Operational Workflow Visualization

G Start 1,8-Dimethyl-2-naphthoic acid Handling Workflow PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Action Weighing & Transfer (Fume Hood / Vented Balance) PPE->Action Spill Spill Event? Action->Spill Clean Mechanically Recover (Avoid Dust Generation) Spill->Clean Yes Dispose Hazardous Waste (Solid/Aqueous streams) Spill->Dispose No Clean->Dispose Success Decontaminate & Log Dispose->Success

Workflow for the safe handling and spill response of 1,8-Dimethyl-2-naphthoic acid.

References

  • Buy 3-((2-Methoxybenzyl)oxy)azetidine (EVT-12035816) - EvitaChem. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6QqapBbesRbFQD6BIbceCsezztKeDiwJ1aDa2Cpz3iES83SCCuCknfSddpxcMD-7HR-ncAEDucC4B31mOruWtLxH_4hol5DmUN4x9VE5HA5RMlXE8zfGeDDS7FNMOnKGDFTJ8uPd7LbY=]
  • 1 - SAFETY DATA SHEET (1-Naphthoic acid). FisherSci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_-jFJY3akf9u55AxRp1O249jWFn1leXvObyi5BMiBMF5qStE5tqwb3eS2MaZdht6N62gb5RdXra1Iq9MtfN0XX7wCIeL7H0QALsPO8bvBVNq-3bxQYelWwBRxJPNg1EME2EzyXhZBV-kyVJKDCMSAKapCGOmiuhzWHiUmhXisj2Dzn5UrbUS7fUrnJfosTesNpLFdyWQQDuugjbH0VrzJzupM4Uf_RGdpKHUAwIccYbzjLwPsoBRu1v3d65oRX7C8M_qA1moQa6O51PgxVpctAmNB]
  • 1-Naphthoic Acid SAFETY DATA SHEET. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzz91TJwTVA_g9qOTPCWcaT-8pO-JVXQZMDMty-VRTjZfF8GlXi3XkkhQU93zS8GocYjSCmg4CGGiIpH5aJMJenJvFrPyQWccm_Jd5pnBMxeWX0r8UDtpDYFb-XHEDWK3fRNzKA8_xHeQ=]
  • SAFETY DATA SHEET - 2-Naphthoic acid. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7EGLgX76f8aFS3Dfj-WeWapfSc9oIFIgGoz89P0caATeOfdq_e6tslUMi0oZymECKPoBo2t09pHbfCUvIGvdvXF1CmcwYVFhQvaVsomG9IMwGz7Q3DADG52JlY_neq01xfYo52yKFVJ6FDzwwFIBElwH9vOrkJfPIu60aZ9dKPvtNWJEFd7V58dHMyTsHp37JHss4FkZ4fjKo-F6tMzEjvrVVbylVs1Hlqavs_JM_6-SLTIbHpUcSjqNLJ8K2sQx9f3fDjyS-i_PJ9eIB]
  • Material Safety Data Sheet - 1-Naphthoic acid, 98%. Cole-Parmer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlzEHsPvmBywKUJfytQ03CLSLrD1Fk0G2rELNb-NdmgdoVoCCUwTtSCKHN86YDXp9TKiqYc7JehDe6xJa9ZM__rmORamnIWk-27g9l2_C6fQbL4pp7NcfE7nFRd3X-FQX_0NKZaSB4k_77KjP3]
  • 1-Naphthoic acid 96 86-55-5. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn-ClhS2RIohb-jOxgdgUS2Oy8SF1C8Gwzy2HHNJSZRz8qUeAeXZxsSIr-M8jxsuDc_N-eLKWaRl07j09l-WLhMvrbM_OLUBvBqMxoB7BP77qLVWo5nLRDJFxjWnRNuBLyRnH8M4AnkYGrvg8MwsrHbG70]
  • 3-HYDROXY-2-NAPHTHOIC ACID. Loba Chemie.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0MPIbNeoJuUAhLyQG2vy-2Q6L4dpTd8dW7257hFEkJD1kPIslI7JufFGGzxFSGU6_59C5Yqnc445EJSz6Oo75SJKEL6C6rdgLLH_PkLgtJYxghj4cz2s9PXIGhxY9V2OsDYs9gull0d3d-5wnemU8TJj0sCOUkd_DxLP9f9O05Hv13XXAXcVDJkb5ytDOWFXDw81QE-Pcn5Hc046mCg==]

Sources

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